molecular formula C9H11FO B1314314 3-(4-Fluorophenyl)propan-1-OL CAS No. 702-15-8

3-(4-Fluorophenyl)propan-1-OL

Cat. No.: B1314314
CAS No.: 702-15-8
M. Wt: 154.18 g/mol
InChI Key: PJSWZGHHUVINHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)propan-1-OL is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWZGHHUVINHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548301
Record name 3-(4-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-15-8
Record name 3-(4-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-ol (CAS 702-15-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic and purification protocols, spectroscopic data, and its emerging applications in drug discovery and development. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. As a fluorinated building block, this compound offers a valuable scaffold for the synthesis of novel therapeutic agents. Its utility is particularly noted in the development of androgen receptor antagonists and other biologically active compounds.[1] This guide serves as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Spectroscopic Data

Precise characterization is fundamental to the successful application of any chemical entity. The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.

Table 1: Physicochemical Properties
PropertyValueSource/Notes
CAS Number 702-15-8
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
Appearance Colorless liquid (Predicted)Based on analogous short-chain alcohols
Boiling Point Not widely published
Density Not widely published
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).
Table 2: Predicted Spectroscopic Data
SpectroscopyPredicted Data
¹H NMR δ (ppm): 7.15-7.25 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.70 (t, 2H, Ar-CH₂-), 1.85-1.95 (quintet, 2H, -CH₂-), 1.50 (br s, 1H, -OH)
¹³C NMR δ (ppm): 161 (d, ¹JCF), 137 (s), 130 (d, ³JCF), 115 (d, ²JCF), 62 (t), 34 (t), 31 (t)
IR (Infrared) ν (cm⁻¹): 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2940 (Aliphatic C-H stretch), 1600 (C=C stretch), 1220 (C-F stretch), 1050 (C-O stretch)
Mass Spec (EI) Predicted m/z: 154 (M+), 136, 109, 91

Synthesis and Purification

The synthesis of this compound can be effectively achieved through the reduction of a suitable carboxylic acid or ester precursor. The following protocols provide detailed, step-by-step methodologies.

Synthesis via Reduction of 3-(4-Fluorophenyl)propanoic Acid

A common and reliable method for the synthesis of this compound is the reduction of 3-(4-fluorophenyl)propanoic acid. Borane complexes are particularly effective for this transformation due to their high reactivity and selectivity for carboxylic acids.

Reaction Scheme:

Synthesis of this compound start 3-(4-Fluorophenyl)propanoic Acid reagent 1. Borane-THF Complex 2. Aqueous Workup start->reagent Reduction product This compound reagent->product

Caption: Synthetic workflow for the reduction of 3-(4-fluorophenyl)propanoic acid.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq) dropwise via the dropping funnel. The causality for the slow addition at low temperature is to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely neutralizing the reactive reducing agent.

  • Workup: Add water to the reaction mixture and extract the product with ethyl acetate (3 x). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The use of brine helps to remove any residual water from the organic phase.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. This chromatographic purification separates the desired alcohol from any unreacted starting material or byproducts.

Purification by Flash Column Chromatography

Workflow for Purification:

Purification Workflow Crude Crude Product Column Silica Gel Column Crude->Column Elution Elution with Hexane/Ethyl Acetate Gradient Column->Elution Fractions Fraction Collection Elution->Fractions Analysis TLC Analysis of Fractions Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure Pure this compound Evaporation->Pure

Caption: A generalized workflow for the purification of this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The fluorophenyl moiety is a common feature in many drug candidates due to its ability to enhance biological activity.

Precursor for Androgen Receptor Antagonists

Derivatives of fluorophenyl propanols have been investigated for their potential as androgen receptor (AR) antagonists.[1] The AR is a critical target in the treatment of prostate cancer. By modifying the hydroxyl group of this compound, medicinal chemists can synthesize libraries of compounds to screen for AR inhibitory activity. The fluorinated phenyl ring can contribute to improved binding affinity and metabolic stability of these potential drug candidates.

Building Block for Novel Bioactive Molecules

The propanol side chain of this compound provides a reactive handle for further chemical modifications. This allows for its incorporation into a wide variety of molecular scaffolds, enabling the exploration of new chemical space in the search for novel drugs targeting various diseases. The presence of the fluorine atom is a key design element in this process, often leading to compounds with enhanced pharmacological properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug development. Its fluorinated structure offers significant advantages in the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, with a focus on providing practical and scientifically sound information. By understanding the principles and protocols outlined herein, researchers can effectively utilize this compound to advance their drug discovery programs.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Alamri, M. A. (2024, December 1). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. Retrieved from [Link]

  • Rasayan J. Chem. (2021). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]

  • Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-285. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1,3-diphenyl-1-propanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | CAS 228422-47-7. Retrieved from [Link]

  • Carlomagno, F., & Li, H. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Jiang, B., & Duan, J. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(17), 3986. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N -[(1 S ,2 S )-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Retrieved from [Link]

  • Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

  • Kaya, M. F., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 124-135. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • YouTube. (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Chemdad. (n.d.). 3-(4-Chlorophenyl)propan-1-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol that serves as a crucial building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These modifications are paramount in drug discovery, where fine-tuning physicochemical parameters can dramatically enhance a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][3]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed, field-proven protocols for their experimental determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development professionals, researchers, and scientists.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application. The data for this compound are summarized below.

Physicochemical Data Summary

The following table consolidates the key physicochemical identifiers and properties for this compound.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 702-15-8[4]
Molecular Formula C₉H₁₁FO[5]
Molecular Weight 154.18 g/mol [4]
Physical Form Liquid[4]
Boiling Point 241.9 ± 15.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Predicted LogP 2.1[6]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. While a comprehensive spectral database is not publicly available, typical ¹H NMR data for related structures can provide a reference for researchers. For instance, the ¹H NMR spectrum of 3-(4-Fluorophenyl)-1-phenylpropan-1-ol in CDCl₃ shows characteristic multiplets in the aromatic region (δ 7.39−7.27 ppm).[7] Researchers working with this compound should expect to see signals corresponding to the aromatic protons (split by fluorine), the two methylene groups of the propyl chain, and the hydroxyl proton.

Section 2: Experimental Determination of Key Parameters

The following protocols are presented with an emphasis on the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually understood.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. It governs membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] A LogP value between -2 and 4 is often targeted for drug candidates. The Shake-Flask method described here is the gold-standard technique recognized by the OECD.[9][10]

Methodology: OECD 107 Shake-Flask Method

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures thermodynamic equilibrium.

  • Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to adhere to the Nernst partition law.

  • Partitioning:

    • Perform the experiment in triplicate using different octanol-to-water volume ratios (e.g., 2:1, 1:1, 1:2).

    • Add the stock solution and the pre-saturated solvents to a suitable vessel.

    • Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (a minimum of 24 hours is recommended).[11]

  • Phase Separation: Separate the octanol and water phases via centrifugation.[10]

  • Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient P is the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final value is expressed as its base-10 logarithm:

    • LogP = log₁₀(Cₒ / Cₐ)

Self-Validation:

  • The sum of the substance quantified in both phases should be compared to the initial amount added to check for mass balance.

  • The six LogP values obtained from the different solvent ratios should fall within a range of ± 0.3 units to ensure consistency.

Diagram: LogP Determination Workflow

LogP_Workflow A Prepare Pre-saturated n-Octanol and Water C Combine Solvents & Stock (3 Volume Ratios) A->C B Prepare Stock Solution in n-Octanol B->C D Agitate at Constant Temp (e.g., 24h) C->D E Separate Phases (Centrifugation) D->E F Quantify Concentration in each Phase (HPLC) E->F G Calculate LogP = log(Co/Ca) F->G

Caption: A generalized workflow for LogP determination using the shake-flask method.

Protocol: Aqueous Solubility Assessment

Rationale: Aqueous solubility is a fundamental property that profoundly impacts drug absorption and bioavailability.[12][13] Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro results and challenging formulation efforts.[12] The shake-flask method is a reliable approach to determine thermodynamic solubility.[13][14]

Methodology: Equilibrium Shake-Flask Method

  • System Preparation: Add an excess amount of this compound to a vessel containing a buffer of physiological relevance (e.g., phosphate-buffered saline, pH 7.4). The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.[11]

  • Equilibration: Seal the vessel and agitate it in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[11][13]

  • Sample Preparation: After equilibration, allow the solution to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining undissolved solid.[12]

  • Quantification: Dilute the filtrate into a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.[12][14]

  • Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in at least duplicate.[12]

Causality and Trustworthiness: Using an extended incubation time (≥24 hours) ensures that the measurement reflects the true thermodynamic equilibrium solubility, which is crucial for lead optimization and formulation stages, as opposed to the faster, less precise kinetic solubility often used in high-throughput screening.[13]

Protocol: Thermal Analysis (Melting Point)

Rationale: While this compound is a liquid at room temperature, thermal analysis using Differential Scanning Calorimetry (DSC) is invaluable for assessing purity, stability, and detecting phase transitions.[15][16] For solid analogs or potential polymorphs, the melting point (Tₘ) is a critical parameter for material characterization and formulation development.[16]

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5–20 mg) into a DSC crucible.[15] An empty, hermetically sealed crucible is used as a reference.

  • Instrument Setup: Place both the sample and reference crucibles into the DSC instrument. The system is typically purged with an inert gas like nitrogen to prevent oxidation.[17]

  • Temperature Program: Subject the sample to a controlled temperature program. A typical program involves heating the sample at a linear rate (e.g., 10 °C/min) over a defined temperature range.[18]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[19] This heat flow is plotted against temperature.

  • Data Analysis: An endothermic event, such as melting, will appear as a peak on the DSC curve. The melting temperature (Tₘ) is typically determined as the onset or peak temperature of this endotherm.[15][18] The area under the peak corresponds to the heat of fusion (ΔHբ).[15]

Expert Insight: The shape and sharpness of the melting peak provide valuable information. A sharp peak is indicative of a pure substance, while a broad peak may suggest the presence of impurities or multiple thermal events. DSC is also highly effective for studying polymorphism, where different crystalline forms of a compound will exhibit distinct melting points and enthalpies.[16]

Section 3: Significance in Drug Development

The physicochemical properties of this compound, particularly those imparted by the fluorine atom, have profound implications for its utility in drug design.

  • Lipophilicity and Permeability: The fluorine atom increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and affect how the molecule interacts with hydrophobic pockets in target proteins.[8][20] This modulation is a key strategy for improving a drug's ability to cross biological barriers, including the blood-brain barrier.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

  • Target Interactions: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and enable unique intermolecular interactions, such as hydrogen bonds and electrostatic interactions, which can enhance binding affinity to a biological target.[3][8]

Diagram: Physicochemical Properties' Impact on Drug Development

DrugDevImpact cluster_props Physicochemical Properties cluster_impact Drug Development Impact LogP Lipophilicity (LogP) ADME ADME Profile (Absorption, Permeability) LogP->ADME Bind Target Binding & Potency LogP->Bind Sol Aqueous Solubility Sol->ADME Form Formulation & Stability Sol->Form MP Thermal Stability (DSC) MP->Form

Caption: Relationship between key properties and their downstream drug development impact.

Section 4: Safety, Handling, and Storage

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][21]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a chemical fume hood.[21]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[21]

  • Wash hands thoroughly after handling.[21]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[21]

  • Recommended storage is at room temperature.[4]

Conclusion

This compound is a molecule of significant interest, largely due to the strategic placement of a fluorine atom. Its physicochemical properties—lipophilicity, solubility, and thermal characteristics—are defining factors for its application in advanced chemical synthesis and drug discovery. The rigorous, validated experimental protocols provided in this guide are designed to empower researchers to generate high-quality, reliable data, thereby accelerating the journey from molecular design to functional application. A thorough understanding and precise measurement of these core properties are not merely procedural; they are fundamental to unlocking the full potential of this versatile chemical entity.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • This compound | 702-15-8. (n.d.). Sigma-Aldrich.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Gupta, S. P. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs.
  • Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass.
  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO.
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • This compound CAS:702-15-8. (n.d.). Xian YUE Biology.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health.
  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • 3-(4-FLUORO-PHENYL)-PROPAN-1-OL Safety Data Sheets. (n.d.). Echemi.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995, July 27). OECD.
  • Material Safety Data Sheet. (2014, March 28). Sigma-Aldrich.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD.
  • 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621. (n.d.). PubChem.

Sources

3-(4-Fluorophenyl)propan-1-OL IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Fluorophenyl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound is a key exemplar of a fluorinated building block, offering a versatile platform for the synthesis of novel chemical entities. Its structure, featuring a fluorinated aromatic ring connected to a flexible propanol chain, makes it an attractive starting material for generating compound libraries aimed at diverse therapeutic targets.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data recitation to explain the causality behind experimental choices and protocols. We will delve into the compound's fundamental properties, provide a detailed, field-proven synthesis protocol, explore its applications as a pharmaceutical intermediate, and outline critical safety and handling procedures.

Part 1: Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific work. The compound is systematically named according to IUPAC nomenclature, which provides a clear and universally understood descriptor of its atomic connectivity.

IUPAC Name: this compound[3][4]

Chemical Structure:

Caption: 2D Structure of this compound.

Key Identifiers:

  • CAS Number: 702-15-8[3][4]

  • Molecular Formula: C₉H₁₁FO

  • Molecular Weight: 154.18 g/mol [3][4]

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction conditions to purification and formulation. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

PropertyValueSource(s)
Appearance Liquid[3]
IUPAC Name 3-(4-fluorophenyl)-1-propanol[3][4]
Molecular Weight 154.18 g/mol [3][4]
Density 1.1 ± 0.1 g/cm³[5]
InChI Key PJSWZGHHUVINHR-UHFFFAOYSA-N[3][4]
Storage Temperature Room Temperature[3]

Part 3: Synthesis and Manufacturing

The synthesis of phenylpropanol derivatives is a well-established area of organic chemistry. A common and reliable strategy involves the reduction of a corresponding carbonyl or carboxylic acid functional group. This choice is predicated on the high yields and predictable outcomes afforded by modern reducing agents. The following protocol describes the reduction of 3-(4-fluorophenyl)propanoic acid, a readily available starting material.

Experimental Protocol: Synthesis via Reduction of 3-(4-fluorophenyl)propanoic acid

Objective: To synthesize this compound via the lithium aluminum hydride (LAH) reduction of 3-(4-fluorophenyl)propanoic acid.

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen.

  • LAH Suspension: Carefully add lithium aluminum hydride (1.2 equivalents) to a volume of anhydrous diethyl ether in the flask. Stir the suspension at 0 °C (ice bath). Causality Note: LAH is a powerful, unselective reducing agent highly reactive with water. Anhydrous conditions and an inert atmosphere are critical to prevent violent quenching and ensure efficacy.

  • Substrate Addition: Dissolve 3-(4-fluorophenyl)propanoic acid (1.0 equivalent) in a separate flask with anhydrous diethyl ether. Transfer this solution to the dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C. Causality Note: The slow, controlled addition is essential to manage the exothermic reaction and the initial effervescence (hydrogen gas evolution) that occurs as the acidic proton of the carboxylic acid reacts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the reaction to reflux for 1-2 hours to ensure complete conversion.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by an equal volume of 15% aqueous sodium hydroxide, and then three times that volume of water. Causality Note: This specific sequence, the Fieser workup, is a trusted method for safely neutralizing excess LAH and precipitating the aluminum salts into a granular, easily filterable solid.

  • Isolation: Stir the resulting mixture for 15 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether.

  • Purification: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl and saturated Na₂SO₄ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: If necessary, purify the crude liquid by flash column chromatography on silica gel to obtain the final, pure this compound.

Synthesis Workflow Diagram

G start 3-(4-Fluorophenyl)propanoic Acid in Anhydrous THF/Ether reagent 1. LiAlH4, 0°C to RT 2. Fieser Workup (H2O, NaOH) start->reagent Reduction product Crude this compound reagent->product Isolation purification Flash Column Chromatography product->purification Purification final_product Pure this compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Part 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial molecular building block. Its value lies in its structure, which provides chemists with a scaffold that can be readily modified to explore chemical space and optimize for biological activity.

Role as a Chiral Precursor and Scaffold: The propanol chain offers a reactive handle—the primary alcohol—that can be easily converted into other functional groups (aldehydes, esters, amines, etc.). This allows for the systematic modification of the core structure to generate a multitude of derivatives for screening purposes.[6] For instance, the related chiral compound, (S)-2-(4-Fluorophenyl)propan-1-ol, is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][7] This highlights the utility of the fluorophenyl propanol motif in constructing complex, stereochemically defined pharmaceutical agents.

Impact of the 4-Fluoro Substituent: The fluorine atom at the para-position of the phenyl ring is a strategic addition.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[2] This can prevent undesired metabolism at that position, leading to a longer drug half-life and improved pharmacokinetic profile.

  • Receptor Binding: Fluorine can alter the electronic properties of the aromatic ring and participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) with amino acid residues in a protein's binding pocket, potentially enhancing the compound's potency and selectivity.[8]

Logical Workflow for Derivative Synthesis and Screening

G cluster_synthesis Chemical Derivatization start_node This compound (Starting Scaffold) oxidation Oxidation start_node->oxidation Functional Group Transformation amination Amination start_node->amination Functional Group Transformation etherification Etherification start_node->etherification Functional Group Transformation library Library of Novel Drug Candidates oxidation->library amination->library etherification->library screening High-Throughput Biological Screening library->screening hit Hit Compound Identification screening->hit

Caption: Use as a scaffold for generating a library of drug candidates.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. The following information is derived from globally harmonized system (GHS) classifications and material safety data sheets (MSDS).

GHS Hazard Classification:

  • Signal Word: Warning[3]

Hazard Statements: [3][9]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3][9]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound represents more than just a chemical in a bottle; it is an enabling tool for innovation in drug discovery. Its well-defined structure, the strategic placement of a fluorine atom, and the reactivity of its propanol chain provide a robust starting point for the synthesis of novel compounds with therapeutic potential. By understanding its properties, employing validated synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this versatile building block to advance the frontiers of medicinal chemistry.

References

  • 3-[5-(4-Fluorophenyl)-4-isoxazolyl]propan-1-ol . PubChem, NIH. [Link]

  • (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | CAS 228422-47-7 . Chemical-Suppliers. [Link]

  • This compound CAS:702-15-8 . Chemsrc. [Link]

  • 3-(3-Fluorophenyl)propan-1-OL | C9H11FO | CID 14943416 . PubChem. [Link]

  • 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621 . PubChem. [Link]

  • 3-phenyl-1-propanol . Organic Syntheses Procedure. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

  • The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

A Spectroscopic Guide to 3-(4-Fluorophenyl)propan-1-ol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-(4-Fluorophenyl)propan-1-ol, a fluorinated aromatic alcohol of interest in chemical research and drug development. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can elucidate and confirm the molecular structure of this compound with a high degree of confidence. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the spectroscopic characterization of this molecule.

Introduction

This compound (C₉H₁₁FO) is a derivative of propanol containing a p-fluorophenyl substituent. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent protons. A small amount of tetramethylsilane (TMS) is often added as an internal standard with a defined chemical shift of 0.00 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to achieve homogeneity, which is crucial for obtaining sharp, well-resolved signals.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The duration and power of the pulses, as well as the relaxation delay between scans, are optimized to ensure accurate signal integration.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

¹H NMR Experimental Workflow

¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR spectral data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15dd (t)2HAr-H (ortho to F)
~ 6.95dd (t)2HAr-H (meta to F)
~ 3.65t2H-CH₂-OH
~ 2.70t2HAr-CH₂ -
~ 1.90p2H-CH₂ -CH₂-OH
~ 1.50 (variable)s (br)1H-OH

Interpretation of the ¹H NMR Spectrum

  • Aromatic Region (6.95-7.15 ppm): The two signals in the aromatic region, each integrating to two protons, are characteristic of a para-substituted benzene ring. The protons ortho to the fluorine atom are expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the meta protons and the ¹⁹F nucleus. The meta protons will also appear as a triplet (or doublet of doublets) due to coupling with the ortho protons.

  • Aliphatic Region (1.90-3.65 ppm): The three signals in the aliphatic region correspond to the three methylene groups of the propyl chain. The triplet at ~3.65 ppm is assigned to the methylene group attached to the hydroxyl group, as the electronegative oxygen atom deshields these protons, causing them to appear at a higher chemical shift. The triplet at ~2.70 ppm corresponds to the benzylic methylene group, which is deshielded by the aromatic ring. The pentet (or multiplet) at ~1.90 ppm is assigned to the central methylene group, which is coupled to the two adjacent methylene groups.

  • Hydroxyl Proton (~1.50 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low, ¹³C-¹³C coupling is generally not observed, and proton-decoupled spectra show a single peak for each unique carbon atom.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The experimental procedure for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum.

¹³C NMR Experimental Workflow

¹³C NMR Data for this compound

The following table presents the expected ¹³C NMR chemical shifts for this compound.

Chemical Shift (δ, ppm)Assignment
~ 161 (d, J ≈ 243 Hz)C -F
~ 137 (d, J ≈ 3 Hz)Ar-C (ipso)
~ 130 (d, J ≈ 8 Hz)Ar-C H (ortho to F)
~ 115 (d, J ≈ 21 Hz)Ar-C H (meta to F)
~ 62-C H₂-OH
~ 34Ar-C H₂-
~ 31-C H₂-CH₂-OH

Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons (115-161 ppm): The presence of four signals in the aromatic region is consistent with a para-substituted benzene ring. The carbon atom directly bonded to the highly electronegative fluorine atom (C -F) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons also show smaller carbon-fluorine couplings.

  • Aliphatic Carbons (31-62 ppm): The three signals in the upfield region correspond to the three sp³-hybridized carbon atoms of the propyl chain. The carbon attached to the hydroxyl group (-C H₂-OH) is the most deshielded and appears at the highest chemical shift in this region. The benzylic carbon (Ar-C H₂-) and the central methylene carbon (-C H₂-CH₂-OH) are found at progressively lower chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Experimental Protocol: Acquiring the IR Spectrum

For a liquid sample like this compound, the IR spectrum is typically obtained using the following "neat" film method:

  • Sample Preparation: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to form a thin film of the sample.

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at each frequency.

  • Spectrum Generation: The instrument plots the percentage of transmittance versus the wavenumber (cm⁻¹), resulting in the IR spectrum.

IR Spectroscopy Experimental Workflow

IR Data for this compound

The following table lists the characteristic IR absorption bands expected for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1220StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)

Interpretation of the IR Spectrum

  • O-H Stretch (3600-3200 cm⁻¹): A strong, broad absorption in this region is a definitive indication of the presence of an alcohol's hydroxyl group. The broadness is due to hydrogen bonding.

  • C-H Stretches (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H bonds of the aliphatic propyl chain.

  • C=C Stretch (1600, 1500 cm⁻¹): The two bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-F Stretch (~1220 cm⁻¹): A strong absorption around this wavenumber is indicative of the carbon-fluorine bond.

  • C-O Stretch (~1050 cm⁻¹): The strong absorption in this region is due to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Acquiring the Mass Spectrum

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, charged and neutral pieces.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometry (EI) Experimental Workflow

Mass Spectrometry Data for this compound

The expected key peaks in the EI mass spectrum of this compound are listed below. The molecular weight of the compound is 154.18 g/mol .

m/zInterpretation
154Molecular Ion (M⁺•)
136[M - H₂O]⁺• (Loss of water)
109[C₇H₆F]⁺ (Fluorotropylium ion)
96[C₆H₅F]⁺•
91[C₇H₇]⁺ (Tropylium ion)

Interpretation of the Mass Spectrum

  • Molecular Ion (m/z 154): The peak at m/z 154 corresponds to the molecular ion, confirming the molecular weight of the compound.

  • Loss of Water (m/z 136): A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a peak at [M-18]⁺•.

  • Fluorotropylium Ion (m/z 109): Benzylic cleavage, a common fragmentation for compounds with a propyl chain attached to an aromatic ring, can lead to the formation of the stable fluorotropylium ion.

  • Other Fragments: The peaks at m/z 96 and 91 are also common fragments for substituted benzene derivatives.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon and hydrogen atoms, including the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key functional groups, namely the hydroxyl group and the fluorinated aromatic ring. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures the scientific integrity of the structural assignment, a cornerstone for any further research or development involving this compound.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook, National Institute of Standards and Technology (NIST). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase, John Wiley & Sons, Inc. [Link]

Synthesis of 3-(4-Fluorophenyl)propan-1-OL from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)propan-1-ol from 4-Fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive, research-grade overview for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The presented methodology is a robust, two-step synthetic pathway commencing from commercially available 4-fluorobenzaldehyde. The core of this strategy involves a Horner-Wadsworth-Emmons (HWE) olefination to construct the carbon backbone, followed by a complete reduction using a powerful hydride reagent. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound serves as a critical intermediate for synthesizing a range of pharmacologically active compounds and advanced materials. The strategic challenge lies in efficiently converting the C1 aldehyde functionality of 4-fluorobenzaldehyde into a C3 primary alcohol while maintaining the integrity of the fluorinated aromatic ring.

This guide outlines a highly efficient and stereoselective two-step approach:

  • Carbon Chain Elongation: A Horner-Wadsworth-Emmons (HWE) reaction is employed to react 4-fluorobenzaldehyde with triethyl phosphonoacetate. This olefination step extends the carbon chain by two atoms, yielding (E)-ethyl 3-(4-fluorophenyl)acrylate. The HWE reaction is selected over the classical Wittig reaction due to its superior nucleophilicity, the formation of water-soluble phosphate byproducts that simplify purification, and its strong preference for the thermodynamically stable (E)-alkene isomer.[1][2][3]

  • Concurrent Functional Group Reduction: The resulting α,β-unsaturated ester is then subjected to reduction with Lithium Aluminum Hydride (LiAlH₄). This powerful reducing agent is capable of simultaneously reducing both the carbon-carbon double bond and the ester carbonyl group to afford the target saturated primary alcohol, this compound.[4][5][6]

The complete synthetic pathway is illustrated below.

Synthetic_Pathway Start 4-Fluorobenzaldehyde Intermediate (E)-ethyl 3-(4-fluorophenyl)acrylate Start->Intermediate   Step 1: HWE Olefination (EtO)₂P(O)CH₂CO₂Et, NaH, THF    Product This compound Intermediate->Product   Step 2: Reduction 1. LiAlH₄, THF 2. H₃O⁺ workup   

Caption: Overall two-step synthesis of this compound.

Part I: Horner-Wadsworth-Emmons Olefination

Mechanistic Rationale and Causality

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds.[7] The reaction begins with the deprotonation of a phosphonate ester (in this case, triethyl phosphonoacetate) by a strong base, such as sodium hydride (NaH), to generate a highly nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

The key to the reaction's high (E)-stereoselectivity lies in the thermodynamics of the intermediate formation. The initial addition creates a betaine-like intermediate which rapidly cyclizes to form an oxaphosphetane. The transition state leading to the trans-oxaphosphetane is sterically favored, minimizing repulsion between the bulky 4-fluorophenyl group and the phosphonate moiety.[7] This intermediate then collapses, eliminating a water-soluble diethyl phosphate salt and forming the predominantly (E)-alkene.[1][3]

HWE_Mechanism cluster_0 Mechanism of HWE Reaction P_ylide 1. Deprotonation (EtO)₂P(O)CH₂CO₂Et + NaH → [(EtO)₂P(O)CHCO₂Et]⁻Na⁺ Attack 2. Nucleophilic Attack P_ylide->Attack Reacts with 4-fluorobenzaldehyde Oxaphosphetane 3. Oxaphosphetane Formation (Thermodynamically Favored) Attack->Oxaphosphetane Elimination 4. Elimination Oxaphosphetane->Elimination Product (E)-Alkene Product + (EtO)₂PO₂⁻ Elimination->Product

Caption: Key stages of the Horner-Wadsworth-Emmons mechanism.

Detailed Experimental Protocol

Materials:

  • 4-Fluorobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Ylide Formation: Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (E)-ethyl 3-(4-fluorophenyl)acrylate.[8]

Data Summary: Olefination Step
ParameterValue / Condition
Key Reagents 4-Fluorobenzaldehyde, Triethyl phosphonoacetate, NaH
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 85-95%
Product (E)-ethyl 3-(4-fluorophenyl)acrylate[9][10][11]
Stereoselectivity >95% (E)-isomer

Part II: Concurrent Reduction to Final Product

Mechanistic Rationale and Causality

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters and alkenes conjugated to carbonyls.[6] The reduction of an α,β-unsaturated ester like (E)-ethyl 3-(4-fluorophenyl)acrylate proceeds in two stages:

  • 1,2-Addition to Carbonyl: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination and Second Reduction: This intermediate collapses, eliminating an ethoxide-aluminum species to form an intermediate aldehyde. Aldehydes are more reactive than esters, so this intermediate is immediately reduced by another equivalent of LiAlH₄ to form an aluminum alkoxide.

  • Conjugate Reduction: The aluminate salt of the resulting allylic alcohol can then undergo an intramolecular hydroalumination of the double bond, or a subsequent intermolecular reduction, leading to the fully saturated product.[5] An acidic workup is required to protonate the resulting alkoxide to yield the final primary alcohol.

Using a milder reagent like sodium borohydride (NaBH₄) would typically only reduce the aldehyde/ketone functionality and would not effectively reduce the ester or the conjugated double bond under standard conditions.[4]

G LiAlH₄ Reduction Workflow start Start: (E)-ethyl 3-(4-fluorophenyl)acrylate in Anhydrous THF add_lah 1. Slow addition to LiAlH₄ suspension at 0 °C start->add_lah stir 2. Stir at room temperature add_lah->stir quench 3. Careful Quenching (0 °C) (e.g., Fieser Method: H₂O, NaOH, H₂O) stir->quench extract 4. Extraction with Ethyl Acetate quench->extract purify 5. Drying, Concentration & Purification (Chromatography) extract->purify end_node Final Product: This compound purify->end_node

Caption: Workflow for the LiAlH₄ reduction and workup procedure.

Detailed Experimental Protocol

Materials:

  • (E)-ethyl 3-(4-fluorophenyl)acrylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-2.5 equivalents) and suspend it in anhydrous THF.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve the (E)-ethyl 3-(4-fluorophenyl)acrylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound. If necessary, purify further by flash column chromatography.

Data Summary: Reduction Step
ParameterValue / Condition
Key Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 80-90%
Product This compound
Workup Fieser method (H₂O, NaOH, H₂O)

Troubleshooting and Safety Considerations

  • Issue: Low yield in the HWE reaction.

    • Cause & Solution: Incomplete deprotonation of the phosphonate. Ensure the NaH is fresh and properly washed to remove the protective mineral oil. Ensure all glassware and solvents are scrupulously dried, as moisture will quench the ylide.

  • Issue: Incomplete reduction or formation of byproducts.

    • Cause & Solution: Insufficient LiAlH₄ or presence of moisture. Use a sufficient excess of LiAlH₄ (at least 2 equivalents). Ensure the reaction is performed under strictly anhydrous conditions. The quenching procedure must be performed slowly and at 0 °C to avoid uncontrolled exotherms.

  • Safety: Both Sodium Hydride and Lithium Aluminum Hydride are highly reactive with water, releasing flammable hydrogen gas. They must be handled under an inert atmosphere (nitrogen or argon) by trained personnel using appropriate personal protective equipment. The quenching of LiAlH₄ is highly exothermic and must be performed with extreme care behind a blast shield.

Conclusion

The synthesis of this compound from 4-fluorobenzaldehyde is reliably achieved through a two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by a comprehensive reduction with Lithium Aluminum Hydride. This pathway is highly efficient, with excellent stereocontrol in the olefination step and high yields in both transformations. The protocols described herein are robust and scalable, providing a solid foundation for the production of this key fluorinated intermediate for applications in pharmaceutical and materials research.

References

  • Recent Advances in Selective Hydrogenation of Cinnamaldehyde over Supported Metal-Based Catalysts. ACS Catalysis. [Link]

  • Transfer Hydrogenation of Cinnamaldehyde Catalyzed by Al2O3 Using Ethanol as a Solvent and Hydrogen Donor. ACS Sustainable Chemistry & Engineering. [Link]

  • Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. DigitalCommons@UMaine. [Link]

  • Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces. The Journal of Physical Chemistry C. [Link]

  • Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. National Institutes of Health (PMC). [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Why does LiAlH4 reduce double bond of cinnamaldehyde whereas NaBh4 does not? Quora. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

  • Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not? Chemistry Stack Exchange. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • The Wittig Reaction. University of Pittsburgh. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. American Chemical Society. [Link]

  • 3-(4-Fluorophenyl)propionic acid. PubChem. [Link]

  • Ethyl (E)-3-(4-fluorophenyl)acrylate. Pharmaffiliates. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Preparation of 4-fluorobenzaldehyde. PrepChem.com. [Link]

  • 3-(4-Fluorophenyl)propionic acid. Chemsrc. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... ResearchGate. [Link]

  • (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic Acid (2). MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthetic method of 4-fluorobenzaldehyde.
  • 3-(4-Fluorophenyl)propionic acid. NIST WebBook. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(4-Fluorophenyl)propan-1-ol: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-(4-fluorophenyl)propan-1-ol, a key building block in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into the strategic selection of starting materials and the causal factors influencing reaction outcomes. We will explore multiple synthetic pathways, including the reduction of functionalized precursors, carbon-carbon bond formation via Grignard and Heck reactions, and multi-step sequences involving Wittig olefination. Each section includes a detailed, step-by-step methodology, a discussion of the underlying reaction mechanisms, and a critical analysis of the advantages and disadvantages of each approach. All protocols are supported by citations to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, improving binding affinity, and modulating physicochemical properties. This compound represents a versatile scaffold in this context, providing a fluorinated aromatic ring coupled with a reactive primary alcohol functionality. This unique combination makes it a valuable intermediate in the synthesis of a wide range of therapeutic agents, from central nervous system modulators to anti-cancer drugs.

The choice of a synthetic route to this intermediate is a critical decision in any drug development program, with implications for cost, scalability, purity, and environmental impact. This guide will dissect the most common and effective strategies for the preparation of this compound, empowering the reader to make informed decisions based on the specific requirements of their research or manufacturing campaign.

Synthetic Strategies from Cinnamic Acid Derivatives: A Reduction-Focused Approach

One of the most direct and widely employed strategies for the synthesis of this compound involves the reduction of commercially available or readily accessible 4-fluorocinnamic acid and its derivatives. This approach leverages the reactivity of the carboxylic acid/ester and the alkene functionalities.

Mechanism of Reduction

The reduction of a carbonyl group and a conjugated double bond can be achieved through several methods, most notably catalytic hydrogenation or the use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄).

  • Catalytic Hydrogenation: In this process, molecular hydrogen (H₂) is added across the double bond and the carbonyl group in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the organic substrate. The hydrogenation of the alkene is generally more facile than the reduction of the carboxylic acid or ester.[1][2][3]

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. For α,β-unsaturated esters, the reaction can be controlled to selectively reduce the ester or both the ester and the double bond.[4][5][6][7] Normal addition (adding the substrate to the LiAlH₄ solution) with an excess of the reagent tends to reduce both functionalities, while inverse addition (adding LiAlH₄ to the substrate solution) can favor the selective reduction of the carbonyl group.[4][8]

Experimental Protocols

This protocol first reduces the double bond of 4-fluorocinnamic acid to yield 3-(4-fluorophenyl)propanoic acid, which is then esterified and reduced to the target alcohol.

Step 1: Hydrogenation of 4-Fluorocinnamic Acid

  • To a stirred solution of 4-fluorocinnamic acid (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 5% Palladium on Carbon (Pd/C) (0.05 eq).

  • Pressurize the vessel with hydrogen gas (typically to 10-50 psi) and stir the reaction mixture at room temperature for 4-12 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(4-fluorophenyl)propanoic acid, which can often be used in the next step without further purification.

Step 2: Esterification and Reduction of 3-(4-Fluorophenyl)propanoic Acid

  • Dissolve the crude 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous methanol and add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the methyl ester.

  • Dissolve the crude methyl 3-(4-fluorophenyl)propanoate in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (1.5 eq) in THF to the stirred ester solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

This protocol achieves the synthesis in a single reduction step from the corresponding cinnamate ester.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), prepare a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-fluorocinnamate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Comparative Analysis
ParameterTwo-Step Hydrogenation/ReductionDirect LiAlH₄ Reduction
Starting Material 4-Fluorocinnamic AcidEthyl 4-Fluorocinnamate
Key Reagents Pd/C, H₂, LiAlH₄LiAlH₄
Number of Steps 2 (plus esterification)1
Advantages High selectivity in the hydrogenation step, avoids the use of excess LiAlH₄ for the double bond reduction.More atom-economical, fewer steps.
Disadvantages Longer overall synthesis time, requires handling of H₂ gas and a pyrophoric reagent.Requires careful control of reaction conditions to ensure complete reduction of both the ester and alkene, handling of a highly reactive and pyrophoric reagent.

Carbon-Carbon Bond Forming Strategies: Grignard and Heck Reactions

An alternative to the reduction of pre-formed three-carbon chains is the construction of the carbon skeleton through C-C bond formation, starting from a fluorinated aromatic precursor.

Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound synthesis, this can be achieved by reacting a 4-fluorophenyl Grignard reagent with a suitable three-carbon electrophile, such as propylene oxide.

The Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared by reacting 4-bromofluorobenzene with magnesium metal in an anhydrous ether solvent. The resulting organometallic species features a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic. This nucleophile will attack the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a new C-C bond. A subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.[9][10][11]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine. To a dropping funnel, add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing). Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux. After the addition is complete, stir the reaction mixture for an additional hour at room temperature.

  • Reaction with Propylene Oxide: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of propylene oxide (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Heck Reaction

The Heck reaction provides a palladium-catalyzed method for the coupling of an aryl halide with an alkene. For the synthesis of our target molecule, this would involve the coupling of a 4-fluorophenyl halide with allyl alcohol.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by the coordination of the alkene (allyl alcohol) and subsequent migratory insertion of the aryl group onto the alkene. A β-hydride elimination then occurs to regenerate the double bond in a new position and form a palladium-hydride species. Reductive elimination of HX with the help of a base regenerates the Pd(0) catalyst, completing the cycle. The initial product of the Heck coupling of an aryl halide with allyl alcohol is an enol, which tautomerizes to the more stable aldehyde. This aldehyde can then be reduced in a subsequent step to the desired alcohol.[12][13][14]

Step 1: Heck Coupling of 4-Iodofluorobenzene with Allyl Alcohol

  • To a reaction vessel, add 4-iodofluorobenzene (1.0 eq), allyl alcohol (1.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), triphenylphosphine (PPh₃) (0.04 eq), and a base such as triethylamine (Et₃N) (2.0 eq) in an anhydrous solvent like acetonitrile or DMF.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3-(4-fluorophenyl)propanal.

Step 2: Reduction of 3-(4-Fluorophenyl)propanal

  • Dissolve the crude aldehyde from the previous step in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography.

Multi-step Synthesis via Wittig Olefination

A more convergent approach involves the construction of the carbon chain through a Wittig reaction, followed by reduction. This route offers flexibility in the choice of starting materials.

Mechanism of the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The ylide is typically prepared by treating a phosphonium salt with a strong base. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[15][16][17][18]

Experimental Protocol: Wittig Reaction and Subsequent Reduction

Step 1: Wittig Reaction to form Ethyl 4-Fluorocinnamate

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise. Stir the mixture at room temperature for 1 hour to form the ylide.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by chromatography to yield ethyl 4-fluorocinnamate.

Step 2: Reduction to this compound

The resulting ethyl 4-fluorocinnamate can then be reduced to the target alcohol using the LiAlH₄ reduction protocol described in section 2.2.2.

Summary and Strategic Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, cost of starting materials, and available equipment.

  • For large-scale synthesis , the two-step reduction of 4-fluorocinnamic acid via catalytic hydrogenation followed by esterification and reduction is often preferred due to the lower cost of hydrogen gas and the avoidance of large quantities of LiAlH₄.

  • For laboratory-scale synthesis and rapid access to the target molecule , the direct LiAlH₄ reduction of ethyl 4-fluorocinnamate is a highly efficient one-step process.

  • The Grignard reaction offers a robust method for C-C bond formation but requires strict anhydrous conditions and careful handling of the reactive organometallic intermediate.

  • The Heck reaction provides an alternative C-C bond-forming strategy, though it often involves more expensive palladium catalysts and may require a subsequent reduction step.

  • The Wittig reaction route is a versatile multi-step approach that allows for the construction of the carbon backbone from simple precursors.

Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of the specific project needs and a thorough risk assessment of the chemical transformations involved.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_SM Starting Materials cluster_Int Intermediates cluster_FP Final Product 4-Fluorocinnamic Acid 4-Fluorocinnamic Acid Ethyl 4-Fluorocinnamate Ethyl 4-Fluorocinnamate This compound This compound Ethyl 4-Fluorocinnamate->this compound LiAlH₄ 4-Bromofluorobenzene 4-Bromofluorobenzene 4-Fluorophenylmagnesium Bromide 4-Fluorophenylmagnesium Bromide 4-Bromofluorobenzene->4-Fluorophenylmagnesium Bromide Mg, Et₂O 4-Iodofluorobenzene 4-Iodofluorobenzene 3-(4-Fluorophenyl)propanal 3-(4-Fluorophenyl)propanal 4-Iodofluorobenzene->3-(4-Fluorophenyl)propanal Allyl Alcohol, Pd(OAc)₂ 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Ethyl 4-Fluorocinnamate Wittig Reagent 3-(4-Fluorophenyl)propanoic Acid 3-(4-Fluorophenyl)propanoic Acid Methyl 3-(4-Fluorophenyl)propanoate Methyl 3-(4-Fluorophenyl)propanoate 3-(4-Fluorophenyl)propanoic Acid->Methyl 3-(4-Fluorophenyl)propanoate MeOH, H⁺ Methyl 3-(4-Fluorophenyl)propanoate->this compound LiAlH₄ 4-Fluorophenylmagnesium Bromide->this compound Propylene Oxide 3-(4-Fluorophenyl)propanal->this compound NaBH₄ Phosphonium Ylide Phosphonium Ylide

Figure 1: A summary of the primary synthetic routes to this compound.

References

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from some university chemistry department website.
  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a university's chemistry department website.
  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Taleb, B., et al. (2025, January 13). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276.
  • Shinde, S. (2020, January 3). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(2), 481-485.
  • Gustavus Adolphus College. (n.d.). Transfer Hydrogenation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from a university's chemistry department website.
  • Tarnowicz, S., et al. (2025, August 6). Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles.
  • O'Neil, A. T., & Johnson, J. S. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 739-741.
  • Tarnowicz, S., et al. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2208.
  • A review on the synthesis of nanomaterials: Comparing traditional and biological green methods. (n.d.).
  • Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
  • Braude, E. A., & Linstead, R. P. (1954). Catalytic Transfer Hydrogenation. Journal of the Chemical Society (Resumed), 3544-3549.
  • H. C. Brown, & N. M. Yoon. (1966). Selective Reductions. I. The Reaction of Diborane with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society, 88(7), 1464-1472.
  • A summary comparison of the synthesis methods. | Download Table. (n.d.).
  • Wüst, F., et al. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals, 49(10), 873-884.
  • Meyers, A. I., et al. (1976). ALDEHYDES FROM GRIGNARD REAGENTS. A NEW SYNTHESIS. Organic Syntheses, 55, 8.
  • O'Brien, C. J., et al. (2013, November 4). Part I: the development of the catalytic Wittig reaction.
  • Javed, S., & Alexanian, E. J. (2015, March 17). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 6(5), 3147-3151.
  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • A novel consecutive three-component Heck-isomerization-Wittig sequence by way of in situ generated aldehydes. (2012, February 3).
  • Overview of modern methods for nanoparticle production | Nanoscience. (2025, October 15).
  • A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. (2024, August 23).

Sources

3-(4-Fluorophenyl)propan-1-OL molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 3-(4-Fluorophenyl)propan-1-ol

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, detail robust synthetic and analytical methodologies, and explore its applications as a strategic building block in the development of novel chemical entities.

Core Physicochemical and Structural Data

This compound is a valuable synthetic intermediate. The incorporation of a fluorine atom onto the phenyl ring is a key feature, as fluorine substitution is a widely employed strategy in drug design to modulate electronic properties, enhance metabolic stability, and improve binding affinity.[1]

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁FO[2]
Molecular Weight 154.18 g/mol [2][3]
IUPAC Name This compound[3]
CAS Number 702-15-8[3]
Physical Form Liquid[3]
InChI Key PJSWZGHHUVINHR-UHFFFAOYSA-N[3]

Synthesis and Purification Workflow

The most direct and common laboratory-scale synthesis of this compound is achieved through the reduction of the corresponding ketone, 3-(4-fluorophenyl)propionaldehyde, or the corresponding carboxylic acid or its ester. The reduction of a ketone is often a high-yielding and straightforward transformation.

Causality in Reagent Selection

For the reduction of a carbonyl to an alcohol, sodium borohydride (NaBH₄) is a preferred reagent over more powerful hydrides like lithium aluminum hydride (LiAlH₄). The choice is deliberate:

  • Selectivity & Safety: NaBH₄ is highly selective for aldehydes and ketones. It will not reduce other functional groups like esters or carboxylic acids that might be present. It is also significantly safer to handle, as it reacts slowly with protic solvents like ethanol or methanol, whereas LiAlH₄ reacts violently.

  • Workup Procedure: The workup for a NaBH₄ reaction is a simple aqueous quench. In contrast, LiAlH₄ requires a more complex and hazardous multi-step quenching procedure (e.g., Fieser workup).

Experimental Protocol: Reduction of 3-(4-fluorophenyl)propionaldehyde

Objective: To synthesize this compound via sodium borohydride reduction.

Materials:

  • 3-(4-fluorophenyl)propionaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 3-(4-fluorophenyl)propionaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess NaBH₄ and the resulting borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Rationale: The water wash removes residual methanol and salts, while the brine wash helps to break emulsions and dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start Dissolve Aldehyde in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ (1.1 eq) Cool->Add_NaBH4 Stir Stir at RT (1-2h) Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Flash Chromatography Concentrate->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic signatures are expected for this compound.

TechniqueExpected Features
¹H NMR ~7.2 ppm (dd, 2H): Aromatic protons ortho to fluorine. ~7.0 ppm (dd, 2H): Aromatic protons meta to fluorine. ~3.6 ppm (t, 2H): Methylene group adjacent to the hydroxyl (-CH₂OH). ~2.7 ppm (t, 2H): Benzylic methylene group (-ArCH₂-). ~1.9 ppm (m, 2H): Central methylene group (-CH₂CH₂CH₂-). ~1.5 ppm (s, broad, 1H): Hydroxyl proton (-OH), which is D₂O exchangeable.[4]
¹³C NMR ~161 ppm (d, J ≈ 245 Hz): Carbon bearing the fluorine (C-F). ~138 ppm (d): Quaternary aromatic carbon. ~130 ppm (d): Aromatic CH ortho to the propyl group. ~115 ppm (d): Aromatic CH meta to the propyl group. ~62 ppm: Methylene carbon adjacent to oxygen (-CH₂OH). ~34 ppm: Central methylene carbon. ~31 ppm: Benzylic methylene carbon.
IR ~3350 cm⁻¹ (broad): O-H stretch. ~3000-2850 cm⁻¹: C-H sp³ stretches. ~1600, 1510 cm⁻¹: C=C aromatic ring stretches. ~1220 cm⁻¹ (strong): C-F stretch. ~1050 cm⁻¹: C-O stretch.

Note: Predicted chemical shifts (ppm) are relative to TMS. Coupling patterns: s=singlet, d=doublet, t=triplet, m=multiplet.

Applications in Drug Development

This compound is not typically a final active pharmaceutical ingredient (API) but rather a crucial intermediate. Its value lies in its structure, which combines a reactive primary alcohol handle with a metabolically robust fluorophenyl group.

  • Scaffold for Complex Molecules: The hydroxyl group is a versatile functional handle for subsequent chemical modifications, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the construction of more complex molecular architectures.

  • Introduction of the Fluorophenyl Moiety: As previously noted, the 4-fluorophenyl group is a common motif in pharmaceuticals.[1] Its inclusion can enhance a molecule's pharmacokinetic profile by blocking sites of metabolism (e.g., para-hydroxylation) and improving membrane permeability.

  • Precursor to Analogues: This compound serves as a starting material for a wide range of derivatives, including the corresponding amine (3-amino-3-(4-fluorophenyl)propan-1-ol)[5][6] or other halogenated analogues[7], enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, related chlorophenyl propanol derivatives are useful intermediates for antiplatelet agents.[8]

Safety and Handling

According to available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.[3]

References

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • National Center for Biotechnology Information. 3-[5-(4-Fluorophenyl)-4-isoxazolyl]propan-1-ol - PubChem. [Link]

  • National Center for Biotechnology Information. 3-(3-Fluorophenyl)propan-1-OL | C9H11FO | CID 14943416 - PubChem. [Link]

  • Xi'an Qiyue Biotechnology Co., Ltd. This compound CAS:702-15-8. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents. US6407298B1 - Process for the preparation of (p-chlorophenyl)
  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

  • Chongqing Chemdad Co., Ltd. 3-(4-Chlorophenyl)propan-1-ol. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-(4-Fluorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers predictions on its solubility in a range of common organic solvents, and provides a detailed, field-proven protocol for the experimental determination of its solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) to be effective, it must first be soluble in physiological fluids to be absorbed into the bloodstream.[2] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate.[3] Therefore, a thorough understanding of the solubility of key intermediates like this compound in various organic solvents is paramount during the early stages of drug discovery and development. This knowledge is crucial for designing efficient synthesis and purification processes, as well as for formulating the final drug product.[4][5]

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential to predict its solubility behavior.[6] Key characteristics of this compound are outlined below:

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 702-15-8[7]
Molecular Formula C₉H₁₁FO[8]
Molecular Weight 154.18 g/mol [8]
Physical Form Liquid[7]
Density 1.1 ± 0.1 g/cm³[8]

The structure of this compound features a polar hydroxyl (-OH) group and a largely nonpolar fluorophenylpropyl backbone. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Predicted Solubility in Organic Solvents: Applying the "Like Dissolves Like" Principle

In the absence of extensive empirical data, the principle of "like dissolves like" serves as a powerful predictive tool.[9][10][11] This principle states that substances with similar polarities are more likely to be soluble in one another.[12][13] The polarity of a solvent is a critical factor, and solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.[14]

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, a key interaction that enhances solubility in protic solvents.[15][16][17] Conversely, the nonpolar fluorophenyl ring will favor interactions with nonpolar solvents.

Based on these principles, the following table provides a qualitative prediction of the solubility of this compound in a selection of common organic solvents.

SolventTypePredicted SolubilityRationale
Methanol Polar ProticHighThe hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl group of the solute.[18]
Ethanol Polar ProticHighSimilar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding.[18]
Isopropanol Polar ProticModerate to HighWhile still a good hydrogen bonding partner, the increased nonpolar character of isopropanol may slightly reduce solubility compared to methanol and ethanol.
Acetone Polar AproticModerateAcetone can act as a hydrogen bond acceptor, interacting with the solute's hydroxyl group. The overall polarity is favorable.
Acetonitrile Polar AproticModerateThe nitrile group is polar and can participate in dipole-dipole interactions, but it is a weaker hydrogen bond acceptor than acetone.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a good solvent for many organic compounds.
Dichloromethane (DCM) NonpolarModerateDCM has a low polarity but can engage in dipole-dipole interactions. It is a versatile solvent for a range of organic compounds.
Toluene NonpolarLow to ModerateThe aromatic ring of toluene can interact favorably with the fluorophenyl ring of the solute through π-π stacking.
Hexane NonpolarLowAs a nonpolar alkane, hexane's primary interactions are weak van der Waals forces, which are less favorable for dissolving a molecule with a polar hydroxyl group.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium (or thermodynamic) solubility should be determined experimentally. The shake-flask method is considered the "gold standard" for this purpose due to its reliability and direct measurement of a saturated solution at equilibrium.[2][19]

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period.[20] This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium. A->B Start Equilibration C Allow the solution to stand, or centrifuge, to sediment the excess solid. B->C Equilibrium Reached D Carefully withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. D->E F Dilute the filtered aliquot with a suitable solvent. E->F Prepare for Analysis G Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV). F->G H Calculate the equilibrium solubility based on the measured concentration and dilution factor. G->H Concentration Determined

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

    • Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare each solvent system in triplicate to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[20] The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until a plateau is reached.[21]

  • Phase Separation and Sampling:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a glass syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[1][22][23] A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the equilibrium solubility (in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

    • Report the mean solubility and standard deviation for the triplicate samples for each solvent.

Self-Validating System and Quality Control

To ensure the trustworthiness of the generated data, the following quality control measures should be implemented:

  • Purity of Materials: The purity of this compound and all solvents should be confirmed prior to use.

  • Method Validation: The HPLC-UV analytical method must be validated for linearity, accuracy, precision, and specificity.[24]

  • Equilibration Time: As mentioned, the time to reach equilibrium should be experimentally verified.

  • Temperature Control: The temperature of the shaker bath should be monitored and recorded throughout the experiment.

  • Visual Inspection: Before and after equilibration, visually inspect the vials to confirm the presence of excess solid.

Conclusion

This guide has provided a detailed technical overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the principle of "like dissolves like," researchers can make informed predictions about its solubility. For definitive quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable method. Adherence to this protocol and the embedded quality control measures will ensure the generation of high-quality, reproducible solubility data, which is indispensable for the successful development of new pharmaceutical entities.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Anonymous. (2022). Comparison of the polarity of organic solvents.
  • Vlachos, D. G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • FreeMCATPrep.com. (n.d.). Organic Chemistry - Hydrogen Bonding. Retrieved from [Link]

  • Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Anonymous. (n.d.). Polarity of Solvents.
  • Nguyen, B. D., et al. (2020).
  • G. V. S. R. Pavan Kumar, et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.
  • Chemistry For Everyone. (2022). How To Predict Solubility Of Organic Compounds?. YouTube.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrogen Bonding.
  • BYJU'S. (n.d.). Hydrogen Bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.2.2: Hydrogen Bonding.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Oreate AI Blog. (2023). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Everything You Need To Know About Hydrogen Bonding in Organic Molecules. YouTube.
  • Technobis. (2019).
  • Vázquez Marrero, V. R., et al. (n.d.).
  • Khosroshahi, R. (2014). How do you distinguish the polarity of organic solvent?.
  • Kim, J., et al. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol.
  • Anonymous. (2013).
  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Xiong, J., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Chemistry LibreTexts. (2022). 2.6.1: Like Dissolves Like.
  • World Health Organiz
  • Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions.
  • Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility. YouTube.
  • World Health Organization. (2018).
  • PubChem. (n.d.). 3-(3-Fluorophenyl)propan-1-OL. Retrieved from [Link]

  • Xi'an Qiyue Biotechnology Co., Ltd. (n.d.). This compound CAS:702-15-8.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pandey, P. K. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Bevan, C. D., & Lloyd, R. S. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Anonymous. (2023). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. PDF.
  • Chemical-Suppliers. (n.d.). (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • PubChem. (n.d.). 1-(3-Fluorophenyl)propan-1-ol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Purity and Assay of Commercial 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Imperative of Purity in Pharmaceutical Precursors

In the intricate tapestry of pharmaceutical development, the quality of each thread determines the strength and reliability of the final fabric. 3-(4-Fluorophenyl)propan-1-ol (CAS: 702-15-8) represents such a critical thread. As a key starting material and advanced intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the class of selective serotonin reuptake inhibitors (SSRIs), its chemical purity is not a mere quality metric—it is a foundational pillar of drug safety and efficacy. Impurities, even at trace levels, can carry forward through multi-step syntheses, potentially leading to the formation of toxic by-products, reduced API yield, and compromised stability of the final drug product.

This guide provides an in-depth exploration of the analytical methodologies essential for the robust characterization of commercial-grade this compound. We will move beyond rote protocols to dissect the causality behind experimental choices, grounding our recommendations in the principles of analytical chemistry and regulatory expectations as outlined by bodies like the International Council for Harmonisation (ICH).

Part 1: Deconstructing the Impurity Profile

A robust analytical strategy begins with a thorough understanding of what one is looking for. Impurities in a commercial batch of this compound can originate from several sources.

Synthetic Route and Associated Impurities

While various proprietary synthetic routes exist, a common pathway to aryl propanols involves the reduction of a corresponding ketone or ester. For this compound, a likely synthesis involves the reduction of ethyl 3-(4-fluorophenyl)propanoate or a similar precursor.

cluster_0 Synthetic Pathway cluster_1 Potential Impurities Start 4-Fluorophenylacetic acid or derivative Intermediate Ethyl 3-(4-fluorophenyl)propanoate Start->Intermediate Esterification Imp1 Unreacted Starting Material Start->Imp1 Product This compound Intermediate->Product Reduction (e.g., LiAlH4) Imp2 Unreacted Intermediate Intermediate->Imp2 Imp3 Over-reduction/ Side Products Product->Imp3 Imp4 Solvent Residues

Figure 1: Generalized synthetic route and origins of potential process-related impurities.

Based on such pathways, potential impurities include:

  • Starting Materials: Residual 4-fluorophenylacetic acid.

  • Intermediates: Unreacted ethyl 3-(4-fluorophenyl)propanoate.

  • By-products: Diol impurities from over-reduction or isomeric impurities from the starting materials.

  • Reagents & Solvents: Residual solvents such as tetrahydrofuran (THF) or toluene.

Degradation Pathways: Forced Degradation Studies

To develop a truly stability-indicating method, one must understand how the molecule degrades under stress. Forced degradation studies intentionally expose the analyte to harsh conditions to generate potential degradants.[1][2] This is a critical requirement for regulatory submissions.[3]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[4]

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[4]

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[5]

  • Thermal Degradation: Store the solid sample at 105°C for 48 hours.[4]

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 7 days.[4]

  • Analysis: Analyze all stressed samples, along with a control sample, by a high-resolution chromatographic method (see Part 2) to identify and separate degradation products from the parent peak. An ideal method will show approximately 5-20% degradation of the active substance.[1]

Part 2: The Analytical Toolkit: Methodologies and Protocols

A multi-technique approach is essential for the comprehensive characterization of this compound.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity and assay determination, offering high resolving power for separating the main component from its potential impurities.[4]

Expertise & Experience in Method Design: The selection of a C18 stationary phase is logical due to the non-polar aromatic ring and alkyl chain of the analyte. A mobile phase of acetonitrile and water provides a good polarity range for elution. A phosphate buffer is often included to control the pH and ensure consistent peak shapes, especially for any acidic or basic impurities. For a stability-indicating method, gradient elution is superior to isocratic, as it can resolve impurities with a wide range of polarities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Trustworthiness through System Suitability: Before sample analysis, the system's performance must be verified. This is a self-validating step.

  • Standard Preparation: Prepare a standard solution of known concentration.

  • Injections: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

Identification of Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point synthetic by-products. The mass spectrometer provides definitive identification.[6]

Experimental Protocol: GC-MS for Residual Solvents and Impurities

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 5 min), then ramp at 15°C/min to 280°C (hold 5 min).

  • Injector: Split mode (e.g., 20:1), 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Sample Preparation: Prepare a ~5 mg/mL solution in Dichloromethane.

Figure 2: Integrated analytical workflow for quality control and batch release.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Resonances:

  • δ ~7.15 ppm (m, 2H): Aromatic protons ortho to the fluorine.

  • δ ~6.95 ppm (m, 2H): Aromatic protons meta to the fluorine.

  • δ ~3.65 ppm (t, 2H): Methylene group adjacent to the hydroxyl (-CH₂OH).

  • δ ~2.70 ppm (t, 2H): Benzylic methylene group (Ar-CH₂-).

  • δ ~1.90 ppm (quint, 2H): Methylene group in the middle of the chain (-CH₂-CH₂-CH₂-).

  • δ ~1.50 ppm (br s, 1H): Hydroxyl proton (-OH).

Expected ¹³C NMR (100 MHz, CDCl₃) Resonances:

  • δ ~161 ppm (d, ¹JCF): Aromatic carbon bonded to fluorine.

  • δ ~138 ppm (d): Aromatic quaternary carbon.

  • δ ~130 ppm (d): Aromatic carbons ortho to the propyl chain.

  • δ ~115 ppm (d, ²JCF): Aromatic carbons meta to the propyl chain.

  • δ ~62 ppm: Carbon of the -CH₂OH group.

  • δ ~34 ppm: Carbon of the central -CH₂- group.

  • δ ~31 ppm: Carbon of the benzylic Ar-CH₂- group.

Part 3: Data Presentation and Validation

All quantitative results should be presented clearly. Method validation must be performed according to ICH Q2(R1) guidelines to ensure the methods are fit for purpose.[8]

Table 1: Summary of a Typical Validated HPLC Method Performance

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention timePassed (Peak purity > 99.9%)
Linearity (R²) ≥ 0.9990.9997
Range 80-120% of nominal concentration20-30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) Repeatability ≤ 2.0%0.8%
LOD Signal-to-Noise ≥ 30.01%
LOQ Signal-to-Noise ≥ 100.03%
Robustness No significant impact on resultsPassed

Conclusion

The rigorous analytical testing of this compound is an indispensable component of modern drug development and manufacturing. A comprehensive approach, utilizing a validated, stability-indicating HPLC method for purity and assay, complemented by GC-MS for volatile impurities and NMR for structural confirmation, provides the necessary assurance of quality. By understanding the potential impurity profile and employing these orthogonal analytical techniques, researchers and drug development professionals can ensure that this critical intermediate meets the stringent standards required for the synthesis of safe and effective medicines.

References

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information for "Catalytic Enantioselective Synthesis of Chlorohydrins from Terminal Epoxides". Retrieved from [Link]

  • Patel, K. et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research.
  • Lupsa, I. et al. (2021). Forced Degradation Studies for Biopharmaceuticals.
  • Jain, D. et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • The Royal Society of Chemistry. (2019). Electronic supplementary information for "Ruthenium-Catalyzed β-Alkylation of Secondary Alcohols with Primary Alcohols". Retrieved from [Link]

  • IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology.
  • Kurilova, E. et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules.
  • Rajeshwari, P. et al. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Lee, Y. et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Pharmaceuticals.
  • SIELC Technologies. (n.d.). Separation of 3-(4-Hydroxyphenyl)propan-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bagle, A. et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules.
  • Geronikaki, A. et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • Chemetrix. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Spyros, A. & Dais, P. (2012).
  • Xi'an Yueqi Biological Technology Co., Ltd. (n.d.). This compound CAS:702-15-8. Retrieved from [Link]

  • Papp, S. et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules.
  • Kumar, A. et al. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica.
  • Vladimirova, S. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Patel, A. et al. (2021). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry.
  • Verma, R. et al. (2012). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Mykhailiuk, P. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

3-(4-Fluorophenyl)propan-1-ol is an aromatic alcohol that serves as a valuable building block in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the phenyl ring can significantly alter the parent molecule's physicochemical and biological properties, a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The C-F bond is exceptionally strong, which contributes to the metabolic stability of compounds containing this moiety.[3] However, the unique electronic nature of fluorine also influences the reactivity and toxicology of the molecule, necessitating a nuanced approach to its handling. This guide provides a comprehensive overview of the health and safety considerations for this compound, grounded in an understanding of its chemical properties and potential hazards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4) [4]

  • Causes skin irritation (Skin irritation, Category 2) [4]

  • Causes serious eye irritation (Serious eye irritation, Category 2) [4]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [4]

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the identified risks, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to ensure personnel safety.

Hierarchy_of_Controls Hierarchy of Safety Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: In a research and development context, eliminating a key building block is often not feasible. Substitution with a less hazardous alternative should be considered if the scientific objectives can still be met.

2. Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is crucial to prevent inhalation of vapors, which can cause respiratory irritation.[4] The fume hood should have adequate airflow and be used for all weighing, transferring, and reaction workups involving this compound.

3. Administrative Controls:

  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and approved. These should include step-by-step instructions for safe handling, storage, and waste disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.[6] Training records should be maintained.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required to protect against splashes that can cause serious eye irritation.[4][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for protection against incidental contact with aromatic alcohols.[8] For prolonged handling or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat with long sleeves is required to protect the skin and clothing from splashes.

  • Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary in the event of a large spill or if engineering controls are not sufficient.[9]

Section 3: Safe Handling and Experimental Protocols

Adherence to meticulous laboratory technique is paramount when working with this compound.

General Handling Protocol:
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals.

  • Personal Protective Equipment: Don all required PPE as outlined in Section 2.

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood. Use a spatula for solids and a calibrated pipette or syringe for liquids to minimize the risk of spills.

  • Reaction Setup: Set up all reactions in the fume hood. Ensure all glassware is properly clamped and secure.

  • Post-Procedure: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First Aid Measures:
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the medical professional.[4]

Spill Response Protocol:

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (Manageable by lab personnel) Assess->SmallSpill LargeSpill Large Spill (Requires emergency response) Assess->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes CallEmergency Call Emergency Services LargeSpill->CallEmergency Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End End Dispose->End CallEmergency->End

Caption: A stepwise workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[10]

  • Assess the Spill: Determine the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.[10]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report all spills to your supervisor and the appropriate safety officer.

Section 5: Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or a designated area with restricted access.[4]

Waste Disposal:

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[4][13]

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. Do not mix with non-halogenated waste.[14]

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list this compound as a component.[13]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[4] Contact your environmental health and safety department for specific procedures.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists. By understanding its potential hazards and implementing a multi-layered safety approach encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently and safely harness its potential in the pursuit of new therapeutic discoveries. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and responsible research.

References

  • 3-(4-FLUORO-PHENYL)-PROPAN-1-OL Safety Data Sheets. Echemi.

  • Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog.

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.

  • What to do in a chemical emergency. GOV.UK.

  • Chemical Exposure and Spill Response Procedures. New Mexico State University.

  • Organic solvent waste. Kemicentrum, Lund University.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University.

  • Guide for Chemical Spill Response. American Chemical Society.

  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto.

  • Chemical and Hazardous Waste Guide. University of Oslo.

  • SNAr reactions of aryl fluorides. ResearchGate.

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

  • Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. National Institutes of Health.

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. CanGardCare.

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

  • Perfluorinated alkyl substances: emerging insights into health risks. PubMed Central.

  • Toxicology of the fluoroalkenes: review and research needs. PubMed.

  • Metabolism and Toxicity of Fluorine Compounds. PubMed Central.

  • Toxicology of perfluorinated compounds. ProQuest.

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

  • Personal Protective Equipment (PPE). CHEMM.

  • Toxicology of fluorine-containing monomers. PubMed.

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Certified Safety.

  • Guidelines for Safe Laboratory Practices. NextGen Protocols.

  • Laboratory Safety Manual. Cornell University Environmental Health and Safety.

  • Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.

Sources

Methodological & Application

Application Notes and Protocols: 3-(4-Fluorophenyl)propan-1-ol as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate.[1][2][3] These enhancements often manifest as improved metabolic stability, increased binding affinity for target proteins, and modulated lipophilicity, which can optimize membrane permeability.[1][3][4][5]

Within the vast arsenal of fluorinated building blocks, 3-(4-Fluorophenyl)propan-1-ol emerges as a particularly valuable scaffold. Its structure is elegantly simple yet functionally rich, featuring:

  • A 4-fluorophenyl ring , which imparts the aforementioned benefits of fluorination and serves as a key recognition motif for various biological targets.

  • A flexible three-carbon (propanol) linker , which allows for conformational adaptability within a binding pocket.

  • A terminal primary hydroxyl group , a versatile chemical handle for subsequent synthetic modifications.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound. We will delve into its synthesis, core applications as a precursor to diverse therapeutic agents, and provide detailed, field-proven protocols for its synthesis and derivatization.

Section 1: Physicochemical Properties and Synthetic Overview

The utility of a building block begins with a fundamental understanding of its properties and the primary routes to its synthesis.

Physicochemical Data

The key properties of this compound are summarized below. Note that some data may refer to closely related isomers or racemic mixtures when specific data for the named compound is not available.

PropertyValueReference
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless to light yellow liquid
CAS Number 2634-54-0
Boiling Point Approx. 110-112 °C at 5 mmHg
Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol)
Synthetic Strategy Overview

The most common and direct method for synthesizing arylpropanols like this compound is the reduction of the corresponding prochiral ketone, in this case, 1-(4-fluorophenyl)propan-1-one (4'-fluoropropiophenone).[5] This transformation is foundational and can be achieved through various means, including catalytic hydrogenation or, more conveniently in a lab setting, with hydride-based reducing agents. This initial product then serves as a branching point for a multitude of synthetic derivatizations.

G cluster_0 Synthesis cluster_1 Derivatization Ketone 1-(4-Fluorophenyl)propan-1-one (Precursor) Reduction Hydride Reduction (e.g., NaBH₄) Ketone->Reduction Propanol This compound (Target Scaffold) Reduction->Propanol Propanol_ref This compound Activation Hydroxyl Activation (e.g., Tosylation) Propanol_ref->Activation Bioactive Bioactive Molecules (e.g., Ethers, Amines, Esters) Activation->Bioactive

General synthetic and derivatization workflow.

Section 2: Core Applications in Medicinal Chemistry

The this compound scaffold is not typically a final drug but rather a critical intermediate. Its value lies in its ability to be incorporated into larger molecules targeting a range of diseases.

Chiral Building Block for Complex Syntheses

Chirality is paramount in drug design, as different enantiomers of a molecule often exhibit vastly different efficacy and safety profiles.[1] Chiral alcohols derived from the reduction of prochiral ketones are invaluable. For example, the closely related chiral building block, (S)-2-(4-Fluorophenyl)propan-1-ol, is a key precursor in the synthesis of the antiemetic drug Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[1][6] The synthesis involves activating the primary alcohol via tosylation, followed by nucleophilic substitution to build the core morpholine structure.[6] This same principle of using a chiral fluorinated alcohol as a stereochemically defined starting point is a powerful strategy applicable to the this compound framework for creating novel, enantiomerically pure drug candidates.

Scaffold for Central Nervous System (CNS) Active Agents

The (4-fluorophenyl) moiety is a recurring feature in compounds designed to cross the blood-brain barrier and act on CNS targets. Derivatives containing this group have been investigated as potential anticonvulsant and analgesic agents.[7] For instance, a series of pyrrolidine-2,5-dione derivatives incorporating a 4-fluorophenylpiperazine group showed potent anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models.[7] The this compound scaffold provides an ideal starting point for synthesizing novel analogs, where the propanol chain can be functionalized to connect to various pharmacophores, such as the piperazine ring, to explore new chemical space for CNS disorders.

Precursor for Enzyme Inhibitors and Receptor Modulators

The fluorophenyl group can participate in crucial binding interactions within protein active sites, including hydrophobic interactions and halogen bonding. This makes it a privileged substructure for designing enzyme inhibitors and receptor modulators.

  • Androgen Receptor Antagonists: Novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and shown to possess potent antiproliferative activity against prostate cancer cell lines by acting as androgen receptor antagonists.[8]

  • Kinase Inhibitors: The discovery of orally active and selective Aurora Kinase B (AURKB) inhibitors, a promising target in oncology, has featured quinazoline derivatives with fluorophenyl groups.[9]

The this compound core can be used to construct libraries of compounds based on these known active scaffolds, allowing for systematic exploration of structure-activity relationships (SAR).

G cluster_oxidation Oxidation cluster_activation Activation & Substitution cluster_esterification Esterification Scaffold This compound Oxidation Oxidation (e.g., PCC, DMP) Scaffold->Oxidation Activation Tosylation / Mesylation Scaffold->Activation Esterification Acylation (Acid Chloride, Anhydride) Scaffold->Esterification Ketone 1-(4-Fluorophenyl)propan-1-one Oxidation->Ketone C=O formation Intermediate Activated Intermediate (-OTs, -OMs) Activation->Intermediate AminoAlcohol Amino-alcohol Derivative Intermediate->AminoAlcohol SN2 EtherDerivative Ether Derivative Intermediate->EtherDerivative SN2 Amine Amines (R₂NH) Ether Alcohols (ROH) Ester Ester Derivative Esterification->Ester Ester linkage

Key derivatization pathways from the core scaffold.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible in a standard synthetic chemistry laboratory.

Protocol 1: Synthesis of this compound via Ketone Reduction

Rationale: This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the ketone precursor to the desired secondary alcohol. Methanol serves as a protic solvent that facilitates the reaction and the workup. The acidic quench protonates the intermediate alkoxide and neutralizes any excess NaBH₄.

Materials:

  • 1-(4-fluorophenyl)propan-1-one (4'-fluoropropiophenone)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in methanol in a round-bottom flask to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Slow addition prevents an uncontrolled exotherm and excessive hydrogen gas evolution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the pH is ~5-6 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.

Protocol 2: Derivatization: Synthesis of 3-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (Tosyl Intermediate)

Rationale: This protocol activates the primary hydroxyl group, converting it into an excellent leaving group (tosylate). This is a critical step for subsequent nucleophilic substitution reactions to introduce amines, azides, or other functional groups. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.[6]

Materials:

  • This compound (1.0 eq)

  • 4-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in anhydrous pyridine or DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Add TsCl portion-wise. If using DCM as a solvent, add pyridine (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Causality: The reaction is often sluggish and requires extended time for completion.

  • Quench the reaction by slowly adding cold water.

  • Extract the mixture three times with DCM or ethyl acetate.

  • Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude tosylate is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization or flash chromatography.

Protocol 3: General Protocol for In-Vitro Antiproliferative Screening (MTS Assay)

Rationale: This protocol provides a general method to assess the cytotoxic or antiproliferative effects of newly synthesized derivatives against a relevant cancer cell line, linking the synthetic chemistry to a biological outcome.[10] The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable cells into a colored formazan product, allowing for quantification of cell viability.

Materials:

  • Human cancer cell line (e.g., LNCaP for prostate cancer studies)[8]

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Synthesized test compounds dissolved in DMSO (stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) control and untreated controls.

  • Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Causality: The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 4: Data Presentation

Proper data management is crucial for interpreting results and planning subsequent experiments.

Table 2: Summary of Synthetic Protocols and Expected Outcomes

Reaction Step Precursor Reagents Typical Yield Purification Method
Reduction 1-(4-Fluorophenyl)propan-1-one NaBH₄, Methanol 85-95% Flash Chromatography
Tosylation This compound TsCl, Pyridine >90% (crude) Often used directly

| Nucleophilic Sub. | Tosyl Intermediate | Amine, Base | 60-80% | Flash Chromatography |

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactive nature of its hydroxyl group allow for its facile incorporation into a wide array of molecular frameworks. The presence of the 4-fluorophenyl ring provides a proven structural motif for enhancing the drug-like properties of new chemical entities.

Future applications of this scaffold are vast. It can be used to generate large libraries for high-throughput screening against novel biological targets. Furthermore, its functional handle makes it an ideal candidate for incorporation into more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where the precise positioning of a reactive group is essential. Continued exploration of derivatives from this scaffold promises to yield novel candidates for a range of therapeutic areas, from oncology to central nervous system disorders.

References

  • Kandioller, W., et al. (2013). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of the Saudi Chemical Society. Available from: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. Available from: [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Available from: [Link]

  • Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available from: [Link]

  • Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available from: [Link]

  • Ali, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. Available from: [Link]

  • Hryshchyk, A., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. Available from: [Link]

  • National Center for Biotechnology Information. 3-[5-(4-Fluorophenyl)-4-isoxazolyl]propan-1-ol. PubChem. Available from: [Link]

  • Chemical-Suppliers.com. (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Available from: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Scientific Reports. Available from: [Link]

  • Wujec, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available from: [Link]

  • Li, X., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available from: [Link]

  • Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Loza-Mejía, M. A., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available from: [Link]

  • Petzer, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. Available from: [Link]

  • Gabrielsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules. Available from: [Link]

Sources

Application Notes and Protocols: 3-(4-Fluorophenyl)propan-1-ol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Fluorinated Building Blocks

In contemporary pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safer and more effective drugs. Chiral building blocks, possessing a defined three-dimensional arrangement of atoms, are instrumental in constructing complex molecular architectures with high stereochemical fidelity. Among these, fluorinated synthons have garnered significant attention. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This technical guide focuses on 3-(4-Fluorophenyl)propan-1-ol , a versatile chiral building block. Its structure, featuring a chiral secondary alcohol and a fluorophenyl group, makes it a valuable precursor for the synthesis of several prominent pharmaceutical agents. We will provide an in-depth exploration of the asymmetric synthesis and resolution of this compound, followed by detailed protocols for its application in the synthesis of key central nervous system (CNS) drugs.

Part 1: Asymmetric Synthesis and Resolution of this compound

The generation of enantiomerically pure this compound can be efficiently achieved through two principal strategies: asymmetric reduction of the corresponding prochiral ketone, 3-(4-fluorophenyl)propan-1-one, and enzymatic kinetic resolution of the racemic alcohol.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[2][3] This reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone, thereby directing the hydride transfer to a specific face of the carbonyl group.[4][5]

  • Catalyst: The (R)- or (S)-CBS catalyst determines the stereochemical outcome of the reduction. For the synthesis of (S)-3-(4-fluorophenyl)propan-1-ol, the (S)-catalyst is typically employed.

  • Borane Source: Borane-dimethyl sulfide complex (BMS) is a common and convenient source of borane.

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic solvent that effectively solubilizes the reactants and does not interfere with the borane chemistry.

  • Temperature: The reaction is conducted at low temperatures (e.g., 0 °C) to enhance enantioselectivity by minimizing non-selective background reactions.

Materials:

  • 3-(4-fluorophenyl)propan-1-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution while stirring.

  • After stirring for 15 minutes, add a solution of 3-(4-fluorophenyl)propan-1-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-3-(4-fluorophenyl)propan-1-ol.

Enzymatic Kinetic Resolution using Lipases

Enzymatic kinetic resolution is an environmentally benign and highly selective method for separating enantiomers.[6] Lipases are particularly effective for resolving racemic alcohols through enantioselective acylation or hydrolysis.[7] In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

  • Enzyme: Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) are widely used due to their broad substrate scope and high enantioselectivity.[7]

  • Acyl Donor: Vinyl acetate is an effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Solvent: A non-polar organic solvent like diisopropyl ether is chosen to maintain the enzyme's activity and solubilize the substrates.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Diisopropyl ether

  • Standard laboratory glassware

Procedure:

  • To a flask, add racemic this compound (1.0 equivalent) and diisopropyl ether.

  • Add immobilized CAL-B (e.g., 20-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 equivalents) to the mixture. The stoichiometry is critical to achieve ~50% conversion.

  • Seal the flask and shake at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

  • When the reaction reaches approximately 50% conversion, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-3-(4-fluorophenyl)propan-1-ol from the (R)-acetate by column chromatography.

Method Key Reagents Typical ee (%) Advantages Disadvantages
CBS Reduction (S)-CBS catalyst, BMS>95%[3]High enantioselectivity, predictable stereochemistryRequires stoichiometric borane, sensitive to moisture
Enzymatic Resolution Lipase (e.g., CAL-B), Vinyl Acetate>99% (for both enantiomers at ~50% conversion)[7]Mild conditions, environmentally friendly, high eeMaximum theoretical yield of 50% for one enantiomer

Part 2: Application in the Synthesis of Key Pharmaceuticals

Enantiomerically pure (S)-3-(4-fluorophenyl)propan-1-ol is a pivotal intermediate in the synthesis of several selective serotonin reuptake inhibitors (SSRIs) and other neurologically active compounds.

Synthesis of (S)-Dapoxetine

(S)-Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation.[8] The synthesis of Dapoxetine can be efficiently achieved from (S)-3-amino-3-phenylpropanol, which can be accessed from a related chiral building block. A plausible synthetic route starting from (S)-3-(4-fluorophenyl)propan-1-ol would involve its conversion to an amino alcohol.

A (S)-3-(4-Fluorophenyl)propan-1-ol B (S)-1-(3-Azidopropyl)-4-fluorobenzene A->B 1. MsCl, Et3N 2. NaN3 C (S)-3-(4-Fluorophenyl)propan-1-amine B->C H2, Pd/C D (S)-N,N-Dimethyl-3-(4-fluorophenyl)propan-1-amine C->D HCHO, HCOOH (Eschweiler-Clarke)

Caption: Synthetic pathway to a key precursor for Dapoxetine.

Step 1: Mesylation and Azide Displacement

  • Dissolve (S)-3-(4-fluorophenyl)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir for 1-2 hours at 0 °C.

  • Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).

  • Heat the mixture to 80-90 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry, and concentrate to yield (S)-1-(3-azidopropyl)-4-fluorobenzene.

Step 2: Reduction of the Azide

  • Dissolve the azide from the previous step in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain (S)-3-(4-fluorophenyl)propan-1-amine.

Synthesis of Paroxetine

Paroxetine is an SSRI used to treat major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[9] A key intermediate in its synthesis is (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine.[10][11] While not a direct precursor, the stereocenter in this compound can be envisioned as a starting point for constructing the chiral piperidine ring.

A (S)-3-(4-Fluorophenyl)propan-1-ol B Chiral Piperidine Intermediate A->B Multi-step synthesis involving ring formation and functional group manipulations C Paroxetine B->C Coupling with Sesamol derivative

Caption: Conceptual pathway to Paroxetine.

Synthesis of Fluoxetine

Fluoxetine (Prozac) is another widely known SSRI.[12][13] Its synthesis often involves the precursor 3-methylamino-1-phenylpropan-1-ol.[14] A similar strategy can be applied using a fluorinated analogue.

A (S)-3-(4-Fluorophenyl)propan-1-ol B (S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol A->B SOCl2 or Appel Reaction C (S)-3-(Methylamino)-1-(4-fluorophenyl)propan-1-ol B->C Methylamine D Fluoxetine Analogue C->D Williamson Ether Synthesis with 4-chlorobenzotrifluoride

Caption: Synthetic workflow towards a Fluoxetine analogue.

Step 1: Chlorination of the Alcohol

  • Cool a solution of (S)-3-(4-fluorophenyl)propan-1-ol (1.0 eq) in an appropriate solvent (e.g., DCM) to 0 °C.

  • Slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry, and concentrate to yield the crude chloride.

Step 2: Amination

  • Dissolve the crude chloride in a sealed tube with an excess of methylamine solution (e.g., in THF or ethanol).

  • Heat the reaction mixture to a temperature sufficient to drive the substitution (e.g., 60-80 °C).

  • After completion, cool the reaction, remove the excess methylamine and solvent under reduced pressure.

  • Purify the resulting amino alcohol, for instance, by crystallization of a salt or by chromatography.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. The methodologies outlined in this guide for its asymmetric synthesis and resolution provide reliable pathways to obtaining this key intermediate in high enantiomeric purity. The detailed protocols for its application in the synthesis of precursors for Dapoxetine, Paroxetine, and Fluoxetine underscore its strategic importance in the development of neurologically active pharmaceuticals. The careful selection of synthetic routes and reaction conditions, as explained by the causality behind the experimental choices, is paramount to achieving the desired outcomes in terms of yield, purity, and stereochemical integrity.

References

  • ResearchGate. (n.d.). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). Available at: [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Google Patents. (n.d.). WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]

  • Google Patents. (n.d.). CN103664660A - Synthesis method of dapoxetine hydrochloride.
  • Google Patents. (n.d.). WO2001025202A1 - Process for the preparation of paroxetine intermediate.
  • Drug Patents International. (2014). Process for the preparation of paroxetine WO 2001029032 A1. Available at: [Link]

  • Bridgewater College Digital Commons. (n.d.). Synthesis of Fluoxetine. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Available at: [Link]

  • Synarchive. (n.d.). Paroxetine. Available at: [Link]

  • MDPI. (n.d.). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of dapoxetine hydrochloride. Available at: [Link]

  • SciSpace. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link]

  • PubChem. (n.d.). (S)-Fluoxetine. Available at: [Link]

  • Google Patents. (n.d.). WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof.
  • Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]

Sources

Application Note and Protocol for the Oxidation of 3-(4-Fluorophenyl)propan-1-ol to 3-(4-Fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the oxidation of 3-(4-fluorophenyl)propan-1-ol to its corresponding carboxylic acid, 3-(4-fluorophenyl)propanoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2][3] This application note will explore various oxidation methodologies, with a detailed, field-proven protocol for a robust and environmentally conscious approach.

Introduction: The Significance of the Oxidation

The conversion of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis.[4][5] 3-(4-Fluorophenyl)propanoic acid is a valuable building block in medicinal chemistry, notably in the synthesis of 2-oxopiperazine guanidine analogs and other biologically active molecules.[2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, a reliable and scalable protocol for the synthesis of this acid is of high importance to researchers in drug development.

Strategic Overview of Primary Alcohol Oxidation

The oxidation of a primary alcohol, such as this compound, can yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions.[6] For the synthesis of 3-(4-fluorophenyl)propanoic acid, a complete oxidation is required. Several established methods can achieve this transformation, each with its own set of advantages and disadvantages.

Chromium-Based Oxidants (e.g., PCC, Jones Reagent)

Pyridinium chlorochromate (PCC) is a well-known reagent for the oxidation of primary alcohols to aldehydes.[7][8][9][10] While effective, it is a chromium (VI) compound, which is highly toxic and poses significant environmental and health risks.[11] Stronger chromium-based oxidants, like the Jones reagent (chromic acid in sulfuric acid and acetone), can oxidize primary alcohols to carboxylic acids.[12] However, the harsh acidic conditions and the generation of chromium waste make these methods less desirable for modern, green chemistry applications.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[13][14][15] This method is highly effective for the synthesis of aldehydes from primary alcohols under mild conditions.[16][17] A significant drawback is the production of the volatile and malodorous dimethyl sulfide as a byproduct.[13][17]

TEMPO-Catalyzed Oxidation: A Greener Approach

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable nitroxyl radical that serves as an efficient catalyst for the oxidation of primary alcohols.[18][19] The active oxidizing species, the N-oxoammonium ion, is generated in situ from TEMPO by a stoichiometric co-oxidant.[19][20] This methodology offers several advantages:

  • Catalytic Nature: Only a catalytic amount of TEMPO is required, making the process more atom-economical.[19]

  • Mild Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups.[21]

  • Green Co-oxidants: Common co-oxidants include sodium hypochlorite (bleach) and oxygen (or air), which are inexpensive and environmentally benign.[4][19][22]

  • High Selectivity: TEMPO-based systems can be highly selective for the oxidation of primary alcohols.[21][23]

For the preparation of 3-(4-fluorophenyl)propanoic acid, a two-step, one-pot procedure employing TEMPO catalysis is a highly effective and environmentally responsible choice.[5] The primary alcohol is first oxidized to the aldehyde using TEMPO and a co-oxidant like sodium hypochlorite. Subsequently, a stronger oxidant, such as sodium chlorite, is added to convert the aldehyde to the carboxylic acid.[5]

Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol details the one-pot oxidation of this compound to 3-(4-fluorophenyl)propanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)≥98%e.g., Sigma-Aldrich
Sodium hypochlorite (NaOCl) solution10-15% available chlorinee.g., Sigma-Aldrich
Sodium chlorite (NaClO₂)80% technical gradee.g., Sigma-Aldrich
Sodium dihydrogen phosphate (NaH₂PO₄)Reagent gradee.g., Sigma-Aldrich
Acetonitrile (CH₃CN)HPLC gradee.g., Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS gradee.g., Fisher Scientific
Sodium sulfite (Na₂SO₃)Anhydrous, ≥98%e.g., Sigma-Aldrich
Hydrochloric acid (HCl)2 M aqueous solutionPrepared in-house
Sodium sulfate (Na₂SO₄)Anhydrous, granulare.g., Sigma-Aldrich
Deionized waterN/AIn-house
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[24][25][26]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood, as some reagents and solvents are volatile and/or have strong odors.[25][27]

  • Handling Oxidizing Agents: Oxidizing agents can react violently with combustible materials.[24][27] Keep them away from flammable solvents and other organic materials.[27] Avoid contamination of the stock containers.[27]

  • Quenching: The reaction quench with sodium sulfite is exothermic. Perform the addition slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetonitrile (e.g., 5-10 mL per gram of starting material).

  • Buffer Addition: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) (approx. 0.7 M, 2.5 mL per gram of starting material) to the flask.

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) to the stirred solution.

  • Initial Oxidation to Aldehyde: Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add the sodium hypochlorite solution (1.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 1-2 hours).

  • Oxidation to Carboxylic Acid: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in deionized water (e.g., 3-5 mL per gram of NaClO₂). Add this solution to the reaction mixture at 0-5 °C.

  • Warming and Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the complete conversion of the intermediate aldehyde to the carboxylic acid.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add an aqueous solution of sodium sulfite (e.g., 10% w/v) until a KI-starch paper test indicates the absence of peroxides.

  • Workup - Solvent Removal: If acetonitrile was used, remove it under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the remaining aqueous layer with water and transfer to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x volume of the aqueous layer) to remove any non-acidic organic impurities.

  • Workup - Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts from the acidification step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(4-fluorophenyl)propanoic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Characterization

The final product, 3-(4-fluorophenyl)propanoic acid, can be characterized by its physical and spectral properties.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₉FO₂[28]
Molecular Weight 168.16 g/mol [28][29]
Melting Point 86-91 °C
¹H NMR Consistent with the structure of 3-(4-fluorophenyl)propanoic acid.[30]
¹³C NMR Consistent with the structure of 3-(4-fluorophenyl)propanoic acid.[28]
Mass Spectrometry [M+H]⁺ or other appropriate mass signals expected.[28]

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_oxidation Two-Step Oxidation cluster_workup Workup & Purification start Dissolve Starting Material in Acetonitrile add_buffer Add NaH₂PO₄ Buffer start->add_buffer add_tempo Add TEMPO Catalyst add_buffer->add_tempo cool_0C Cool to 0-5 °C add_tempo->cool_0C add_naocl Add NaOCl (to Aldehyde) cool_0C->add_naocl add_naclo2 Add NaClO₂ (to Acid) add_naocl->add_naclo2 warm_rt Warm to RT & Stir add_naclo2->warm_rt quench Quench with Na₂SO₃ warm_rt->quench extract_neutral Extract Non-Acidics quench->extract_neutral acidify Acidify to pH 2-3 extract_neutral->acidify extract_acid Extract Product acidify->extract_acid dry_concentrate Dry & Concentrate extract_acid->dry_concentrate purify Purify (if needed) dry_concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for the oxidation of this compound.

Simplified Catalytic Cycle of TEMPO Oxidation

tempo_cycle cluster_reactants TEMPO_H TEMPO-H (Hydroxylamine) TEMPO_radical TEMPO• (Nitroxyl Radical) TEMPO_H->TEMPO_radical Co-oxidant TEMPO_oxo TEMPO+ (Oxoammonium) TEMPO_radical->TEMPO_oxo Co-oxidant (e.g., NaOCl) TEMPO_oxo->TEMPO_H R-CH₂OH Alcohol R-CH₂OH Aldehyde R-CHO CoOxidant_red Co-oxidant (reduced) CoOxidant_ox Co-oxidant (oxidized)

Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.

Conclusion

The TEMPO-catalyzed oxidation of this compound represents a modern, efficient, and environmentally conscious method for the synthesis of 3-(4-fluorophenyl)propanoic acid. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safety and reproducibility. By understanding the underlying chemical principles and following the outlined procedure, scientists can reliably produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Grand Valley State University. Oxidizers - Lab Safety. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • ChemistryViews. (2017, February 12). Mechanism of the Copper/TEMPO Alcohol Oxidation. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]

  • Stahl, S. S., et al. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(6), 2489–2502. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. [Link]

  • ResearchGate. Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

  • University of Alberta, AFNS Safety. Oxidizing Agents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Lei, Z., & Wu, X. (2011). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Molecules, 16(12), 10253–10265. [Link]

  • Organic Reactions. TEMPO-Mediated Oxidations. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Princeton University Environmental Health & Safety. SOP for Oxidizing Chemicals. [Link]

  • Medium. (2025, December 19). Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Wordpress. (2026, January 6). TEMPO (General overview). [Link]

  • ACS Publications. (2013, January 14). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Save My Exams. (2025, March 3). Propan-1-ol Oxidation. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 3-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] 3-(4-Fluorophenyl)propan-1-ol emerges as a pivotal starting material and versatile building block in this context. Its simple structure belies its utility, providing a direct pathway to several critical pharmaceutical intermediates. This guide elucidates the application of this compound in synthesizing high-value molecules, with a focus on its oxidation to 3-(4-fluorophenyl)propanoic acid and its role as a precursor in the synthesis of a key chiral intermediate for the antiemetic drug, Aprepitant. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for researchers, scientists, and drug development professionals to leverage this compound in their synthetic campaigns.

Introduction: The Value Proposition of a Fluorinated Alcohol

Primary alcohols are fundamental functional groups in organic synthesis, amenable to a wide array of transformations. When combined with a fluorinated phenyl ring, as in this compound, the resulting molecule becomes a highly valuable precursor for active pharmaceutical ingredients (APIs). The C-F bond's high strength can block metabolic pathways, while fluorine's electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets.

This document focuses on two primary synthetic routes originating from this compound:

  • Direct Oxidation: The conversion to 3-(4-fluorophenyl)propanoic acid, a biochemical reagent and versatile synthetic intermediate.[3]

  • Chiral Derivatization: Its application, particularly in its chiral form, as a foundational piece in the multi-step synthesis of complex heterocyclic structures like the morpholine core of Aprepitant.[1][4]

Key Application I: Oxidation to 3-(4-Fluorophenyl)propanoic Acid

The oxidation of primary alcohols to carboxylic acids is a fundamental and frequently employed transformation in organic synthesis.[5][6] 3-(4-Fluorophenyl)propanoic acid serves as a valuable intermediate, enabling further modifications such as amide bond formation or other carboxylate-specific reactions.

Mechanistic Considerations and Reagent Selection

While classic methods rely on stoichiometric amounts of strong, often toxic, oxidants like chromium (e.g., Jones reagent) or manganese (KMnO₄) compounds, contemporary synthesis prioritizes greener, more selective catalytic methods.[5][7] Catalytic systems utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or employing transition metal catalysts with molecular oxygen or air are highly efficient and environmentally benign alternatives.[8][9]

The choice of oxidant depends on the substrate's functional group tolerance, desired scale, and environmental considerations. For a robust and widely applicable laboratory-scale procedure, a TEMPO-mediated oxidation offers excellent selectivity and operational simplicity.

Data Summary: Comparison of Oxidation Methods
Oxidation MethodTypical Catalyst/ReagentCo-oxidantSolventTypical YieldAdvantages & Considerations
Jones Oxidation CrO₃ / H₂SO₄-Acetone>90%High yielding, but uses carcinogenic Cr(VI).[5]
TEMPO-mediated TEMPO (catalytic)NaOClCH₂Cl₂/H₂O90-98%High selectivity, mild conditions, avoids heavy metals.[9]
Catalytic Aerobic Pd-Bi-Te/C (catalytic)O₂ (air)H₂O/MeOH>90%"Green" method using air as the terminal oxidant; requires specialized catalyst.[8]
PCC/H₅IO₆ Pyridinium chlorochromate (PCC)H₅IO₆MeCN~95%Catalytic use of PCC reduces chromium waste.[9]
Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the oxidation of this compound and subsequent purification of the carboxylic acid product.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Dissolve Alcohol in Organic Solvent B 2. Add Catalyst (e.g., TEMPO) and Buffer Solution A->B C 3. Add Co-oxidant (e.g., Bleach) Dropwise at 0°C B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Quench Reaction (e.g., Isopropanol) D->E Reaction Complete F 6. Acidify Aqueous Layer (e.g., HCl) E->F G 7. Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I J 3-(4-Fluorophenyl)propanoic Acid I->J Final Product

Caption: Generalized workflow for the synthesis and purification of 3-(4-fluorophenyl)propanoic acid.

Detailed Protocol: TEMPO-Catalyzed Oxidation

This protocol describes a reliable method for oxidizing this compound to the corresponding carboxylic acid using a TEMPO/bleach system.

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite solution (household bleach, ~8.25%)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1M and 2M

  • Isopropanol

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 32.4 mmol) in 50 mL of DCM.

  • Catalyst Addition: To the solution, add TEMPO (50 mg, 0.32 mmol) and KBr (0.38 g, 3.2 mmol) dissolved in 5 mL of saturated aqueous NaHCO₃ solution.

  • Oxidation: Cool the vigorously stirred biphasic mixture to 0°C using an ice bath. Add sodium hypochlorite solution (~50 mL, check for active chlorine content) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5°C. The reaction is often characterized by a color change.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-2 hours).

  • Quenching: Once complete, quench the reaction by adding 10 mL of isopropanol and stirring for 20 minutes to destroy any excess oxidant.

  • Workup:

    • Transfer the mixture to a separatory funnel and discard the aqueous layer.

    • Wash the organic layer with 1M HCl (2 x 25 mL) and then with brine (25 mL).

    • To isolate the carboxylic acid, extract the combined aqueous layers with ethyl acetate (3 x 50 mL) after acidifying them to pH ~2 with 2M HCl.

  • Purification:

    • Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 3-(4-fluorophenyl)propanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.

Key Application II: Synthesis of a Chiral Aprepitant Intermediate

Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. A key component of its structure is a substituted morpholine ring. The chiral alcohol, (S)-2-(4-Fluorophenyl)propan-1-ol, serves as a precursor for the synthesis of a crucial morpholin-2-one intermediate.[4][10]

Synthetic Strategy Overview

The synthesis leverages the chirality of the starting alcohol to establish the stereocenter of the final intermediate. The general pathway involves:

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a tosylate or mesylate.

  • Nucleophilic Substitution & Cyclization: Reaction with an appropriate N-substituted ethanolamine derivative leads to the formation of the morpholine ring.

  • Further Elaboration: Subsequent steps modify the ring to yield the target intermediate.

Synthetic Pathway Diagram

G A (S)-2-(4-Fluorophenyl) propan-1-ol B (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (Tosyl Intermediate) A->B TsCl, Pyridine DCM, 0°C to RT C N-benzyl-N-(2-hydroxyethyl)-2- (4-fluorophenyl)propan-1-amine B->C N-Benzylethanolamine, Base (K₂CO₃), Heat D (2R,3S)-4-Benzyl-3-(4-fluorophenyl) morpholin-2-one C->D Oxidation (e.g., PCC)

Caption: Synthetic workflow from (S)-2-(4-Fluorophenyl)propan-1-ol to a key Aprepitant intermediate.[4]

Protocol: Activation of (S)-2-(4-Fluorophenyl)propan-1-ol via Tosylation

This protocol details the critical first step in activating the alcohol, preparing it for nucleophilic substitution.

Materials:

  • (S)-2-(4-Fluorophenyl)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0°C.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's completion using TLC (staining may be required as the tosylate is often UV-inactive).[4]

  • Quenching: Upon completion, carefully quench the reaction by slowly adding cold 1M HCl until the pH is acidic.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude tosylate is often used directly in the next step but can be purified by flash column chromatography on silica gel if necessary.

Causality Note: The tosylation step is critical as the hydroxyl group (-OH) is a poor leaving group. Converting it to a tosylate (-OTs) makes it an excellent leaving group, facilitating the subsequent Sₙ2 reaction with the amine to form the C-N bond required for the morpholine ring.[4]

Yield and Progression Data

The following table summarizes typical yields for the key steps shown in the synthetic pathway.

StepTransformationReagentsTypical Yield
1Alcohol to TosylateTsCl, Pyridine90-95%
2Tosylate to Amino AlcoholN-Benzylethanolamine, K₂CO₃75-85%
3Cyclization via OxidationPCC or similar oxidant60-70%

Potential Applications in Other CNS-Targeting Drugs

While direct, published routes are less common, the core structure of this compound makes it a plausible precursor for intermediates used in the synthesis of other CNS drugs like Fluoxetine and Dapoxetine .[11][12] The synthesis of these molecules often relies on intermediates such as 3-amino-3-phenylpropanol or N,N-dimethyl-3-phenyl-3-hydroxypropanamine.[13][14][15]

A hypothetical, yet chemically sound, transformation could involve:

  • Activation of the alcohol (as described in Sec 3.3).

  • Displacement with an amine source (e.g., ammonia, dimethylamine) or a protected amine equivalent (e.g., azide followed by reduction) to install the required nitrogen atom.

This would generate a 3-amino-1-(4-fluorophenyl)propane derivative, a close analogue to the key intermediates used in established syntheses of these selective serotonin reuptake inhibitors (SSRIs).

Caption: Conceptual pathway for converting this compound to an amine intermediate.

Conclusion

This compound is a potent and versatile building block for pharmaceutical synthesis. Its utility is demonstrated through straightforward, high-yielding transformations into valuable intermediates. The direct oxidation to its corresponding carboxylic acid provides access to a key synthetic connector, while its role as a chiral precursor in the synthesis of the Aprepitant core highlights its importance in complex, stereospecific routes. The protocols and strategies outlined in this guide provide a robust foundation for chemists to effectively incorporate this valuable fluorinated alcohol into their drug discovery and development programs.

References

  • Vertex AI Search. (2026). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
  • Vertex AI Search. (2017). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst - ACS Publications.[Link]

  • Organic Chemistry Portal. (2021). Synthesis of carboxylic acids by oxidation of alcohols.[Link]

  • BenchChem. (2025). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
  • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids.
  • Sharma, S., & Banerjee, S. (2025). Advancements in Primary Alcohol Oxidation Leading to Carboxylic Acids: A Detailed Review. Current Organic Chemistry, 29(10), 759-793.
  • Chemistry Steps. Synthesis of Prozac (Fluoxetine).[Link]

  • Franklin, A., & Nelson, E. Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]

  • Wikipedia. Dapoxetine.
  • Google Patents. (2000).
  • Patsnap. Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka.[Link]

  • Google Patents. (2014). CN103664660A - Synthesis method of dapoxetine hydrochloride.
  • Journal of Chemical Education. (1992). The Synthesis of NMP, a Fluoxetine (Prozac)
  • Google Patents. (2014). CN103804206A - Synthetic process of dapoxetine hydrochloride.
  • ResearchGate. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.[Link]

  • ResearchGate. (2025). Synthesis of dapoxetine hydrochloride.[Link]

  • BenchChem. (2025). (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.
  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.[Link]

Sources

The Strategic Utility of 3-(4-Fluorophenyl)propan-1-ol in the Synthesis of Advanced Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1][2][3] 3-(4-Fluorophenyl)propan-1-ol has emerged as a versatile and valuable building block in this context. Its structure, featuring a fluorinated aromatic ring and a reactive primary alcohol, provides a synthetically tractable handle for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in the preparation of diverse fluorinated compounds, offering detailed experimental protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Introduction: The Value Proposition of Fluorinated Synthons

The presence of a fluorine atom in a molecule can profoundly influence its physicochemical and biological properties.[1] In pharmaceuticals, this has led to a significant number of FDA-approved drugs containing fluorine.[4][5] The judicious placement of fluorine can modulate pKa, improve membrane permeability, and block metabolic pathways, ultimately enhancing the therapeutic profile of a drug candidate.[1]

This compound is a key starting material that introduces a fluorophenylpropyl moiety. This structural unit is found in various biologically active molecules. The primary alcohol group of this compound is a versatile functional group that can be readily converted into a wide array of other functionalities, making it a powerful tool for synthetic chemists.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueNotes
Molecular Formula C₉H₁₁FO-
Molecular Weight 154.18 g/mol [6]
Appearance Colorless liquid (Predicted)Based on analogous structures like 3-(4-chlorophenyl)propan-1-ol and 3-(4-methoxyphenyl)propan-1-ol.[7][8]
Boiling Point ~104 °C @ 0.1 mmHg (for 3-(4-chlorophenyl)propan-1-ol)Boiling point is expected to be similar to its chloro-analogue.[8]
¹H NMR (400 MHz, CDCl₃) δ 7.39−7.27 (m, 2H), 6.99-6.94 (m, 2H), 3.68 (t, J=6.4 Hz, 2H), 2.70 (t, J=7.6 Hz, 2H), 1.93-1.86 (m, 2H), 1.59 (s, 1H, OH)The spectrum shows characteristic signals for the aromatic protons, the methylene groups of the propyl chain, and the hydroxyl proton. The OH proton signal may be broad and its chemical shift can vary.[9]

Key Synthetic Transformations and Protocols

The reactivity of the primary alcohol in this compound is central to its utility. The following sections detail key transformations with step-by-step protocols.

Activation of the Hydroxyl Group: Tosylation

Activation of the alcohol as a good leaving group is a common first step for nucleophilic substitution reactions. Tosylation is a robust and widely used method for this purpose.[10][11] The resulting tosylate is a stable, often crystalline solid that can be easily purified.

Experimental Workflow for Tosylation

Tosylation_Workflow A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add Pyridine/Triethylamine B->C D Add p-Toluenesulfonyl Chloride (TsCl) C->D E Stir at 0°C then warm to RT D->E F Monitor by TLC E->F G Aqueous Workup F->G H Purification (Chromatography) G->H I 3-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate H->I

Caption: Workflow for the tosylation of this compound.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).[10]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.[10]

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0°C.[10][12]

  • Reaction: Stir the mixture at 0°C for 4 hours. If the reaction has not progressed (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.[10]

  • Workup: Dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the desired tosylate.[12]

Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at chiral centers.[13][14][15] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Mechanistic Rationale of the Mitsunobu Reaction

Mitsunobu_Mechanism A PPh3 + DEAD B Betaine Intermediate A->B C Proton Transfer from Nucleophile (Nu-H) B->C D Ion Pair C->D E Alcohol Attack on Phosphorus D->E F Oxyphosphonium Salt E->F G SN2 Attack by Nucleophile F->G H Product (R-Nu) + Ph3P=O + Hydrazine G->H

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2: General Procedure for the Mitsunobu Reaction with this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.), the desired nucleophile (e.g., a carboxylic acid, phenol, or phthalimide, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), cool the mixture to 0°C in an ice bath.[16]

  • Reagent Addition: Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF dropwise to the cooled, stirred mixture.[16]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for 6-8 hours, monitoring the progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progression.[16]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter to remove the triphenylphosphine oxide. Wash the filtrate successively with water, saturated aqueous NaHCO₃ (if an acidic nucleophile was used), and brine.[16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Potential Mitsunobu Products

NucleophileProduct Functional GroupExample Product Name
Benzoic AcidEster3-(4-Fluorophenyl)propyl benzoate
PhenolEther1-(3-Phenoxypropyl)-4-fluorobenzene
PhthalimideN-Alkylated Imide2-(3-(4-Fluorophenyl)propyl)isoindoline-1,3-dione
Hydrazoic Acid (HN₃)Azide1-(3-Azidopropyl)-4-fluorobenzene

Note: Reactions involving hydrazoic acid should be conducted with extreme caution due to the potential for explosion.[16]

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of paramount importance in medicinal chemistry.[1][4][5][17][18] this compound and its derivatives can serve as precursors for the synthesis of various heterocyclic systems. For example, the corresponding amino alcohol, 3-amino-3-(4-fluorophenyl)propan-1-ol, can be a key intermediate for the synthesis of fluorinated piperidines or other nitrogen-containing heterocycles through intramolecular cyclization or condensation reactions.

Conceptual Pathway to a Fluorinated Piperidine

Heterocycle_Synthesis A This compound B Multi-step synthesis A->B C (R)-3-Amino-3-(4-fluorophenyl)propan-1-ol B->C D Intramolecular Cyclization C->D E Fluorinated Piperidine Derivative D->E

Caption: Conceptual pathway to a fluorinated piperidine derivative.

While a detailed protocol for a specific heterocyclic synthesis is beyond the scope of this general guide, the functional handles on derivatives of this compound, such as the amino and hydroxyl groups in (R)-3-amino-3-(4-fluorophenyl)propan-1-ol[19][20], provide the necessary reactive sites for cyclization reactions to form various heterocyclic scaffolds.

Application in the Synthesis of Pharmaceutical Precursors: The Case of Fluoxetine

While not a direct precursor, the structural motif of this compound is related to key intermediates in the synthesis of important pharmaceuticals. For instance, the synthesis of fluoxetine (Prozac), a widely known antidepressant, involves the intermediate 3-(methylamino)-1-phenylpropanol.[21][22][23] The synthetic strategies employed for these related compounds, such as the reduction of a corresponding ketone and subsequent etherification, can be adapted for derivatives of this compound. This highlights the broader applicability of the chemical principles discussed herein to the synthesis of complex, biologically active molecules.[24][25]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated compounds. Its utility stems from the presence of a fluorinated aromatic ring and a readily transformable primary alcohol. Through well-established synthetic methodologies such as tosylation and the Mitsunobu reaction, this starting material can be efficiently converted into a variety of intermediates poised for further elaboration into complex molecules, including heterocycles and pharmaceutical precursors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and materials science.

References

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • Electronic supplementary inform
  • Mitsunobu reaction. Wikipedia.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Mitsunobu reaction. Organic Synthesis.[Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH.[Link]

  • Mitsunobu Reaction. Master Organic Chemistry.[Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. White Rose eTheses Online.[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.[Link]

  • (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate.[Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. [No specific source name in snippet].[Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry.[Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.[Link]

  • Abatement of the fluorinated antidepressant fluoxetine (Prozac) and its reaction by-products by electrochemical advanced methods. [No specific source name in snippet].[Link]

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac). PMC - PubMed Central.[Link]

  • Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Semantic Scholar.[Link]

  • Fluoxetine process from benzoylpropionic acid.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. ResearchGate.[Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.[Link]

  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Beilstein Journal of Organic Chemistry.[Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.[Link]

  • (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Chemical-Suppliers.[Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar.[Link]

  • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research.[Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science.[Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.[Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. doc brown's advanced organic chemistry revision notes.[Link]

  • 3-(4-Chlorophenyl)propan-1-ol. Chongqing Chemdad Co., Ltd.[Link]

  • 3-[5-(4-Fluorophenyl)-4-isoxazolyl]propan-1-ol. PubChem - NIH.[Link]

Sources

Experimental procedure for the reduction of 3-(4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Reduction of 3-(4-fluorophenyl)propanoic acid to 3-(4-fluorophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical reduction of 3-(4-fluorophenyl)propanoic acid to its corresponding primary alcohol, this compound. This transformation is a fundamental process in synthetic organic chemistry, often employed in the development of pharmaceutical intermediates and other fine chemicals. We present a detailed, field-tested protocol utilizing borane tetrahydrofuran complex (BH₃·THF), a reagent prized for its high selectivity for carboxylic acids. An alternative protocol using the more potent lithium aluminum hydride (LiAlH₄) is also discussed for contexts where its reactivity is required. The causality behind reagent selection, critical safety protocols, reaction monitoring, and product characterization are explained to ensure procedural integrity and reproducibility.

Introduction and Strategic Considerations

The reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis. The target molecule, this compound, is a valuable building block, and its efficient synthesis from the readily available 3-(4-fluorophenyl)propanoic acid is of significant interest. The primary challenge in this conversion lies in the choice of reducing agent, as the carboxylic acid functional group is relatively resistant to reduction compared to aldehydes or ketones.

The selection of a reducing agent must balance reactivity with chemoselectivity, especially in complex molecules where other reducible functional groups may be present. This guide focuses on two of the most effective and commonly employed hydride donors for this purpose: Borane (BH₃) and Lithium Aluminum Hydride (LiAlH₄).

  • Borane (BH₃·THF): This reagent is notable for its remarkable chemoselectivity. It rapidly reduces carboxylic acids while typically leaving other carbonyl functionalities like esters and ketones untouched, a crucial advantage in multi-functionalized substrates.[1][2][3] Its handling and reaction conditions are generally milder than those required for LiAlH₄, making it the preferred method for this application.[4]

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent, LiAlH₄ will readily reduce carboxylic acids, esters, aldehydes, ketones, and amides.[5][6][7] Its high reactivity necessitates stringent anhydrous conditions and extreme caution during handling and quenching due to its violent reaction with water.[8][9][10]

This note will first detail the protocol using BH₃·THF due to its superior selectivity and safety profile. The LiAlH₄ method will be presented as a potent alternative.

Comparative Analysis of Key Reducing Agents

The choice of reagent is the most critical decision point in this synthetic procedure. A summary of the relevant agents is provided below.

ReagentFormulaReactivity with Carboxylic AcidsSelectivityKey Considerations
Borane-THF Complex BH₃·THFHigh Excellent; selective for carboxylic acids over esters, ketones, and amides.[2][3]Safer alternative to LiAlH₄ but is a flammable liquid that reacts with water.[11][12] Requires inert atmosphere.
Lithium Aluminum Hydride LiAlH₄Very High Low; reduces most carbonyls and other functional groups.[5][13]Extremely reactive and pyrophoric.[14] Reacts violently with protic solvents.[8] Requires strict anhydrous/inert conditions.
Sodium Borohydride NaBH₄Very Low/None High; reduces aldehydes and ketones but is not reactive enough for carboxylic acids.[6][8][13][15]A much milder and safer reagent, but unsuitable for this primary transformation.

Primary Protocol: Reduction using Borane-Tetrahydrofuran (BH₃·THF)

This method is recommended for its high yield, excellent selectivity, and operational simplicity compared to more aggressive hydrides.

Mechanistic Rationale

The reduction of a carboxylic acid with borane is not a simple hydride addition to the carbonyl. The reaction proceeds through a distinct mechanism:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid rapidly reacts with borane (BH₃) to form a triacyloxyborane intermediate and liberate hydrogen gas (H₂).[4]

  • Hydride Delivery: The carbonyl groups of the acyloxyborane intermediate are then reduced by another equivalent of BH₃.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous workup step to release the final primary alcohol product.[4]

This pathway explains borane's unique selectivity; the initial acid-base reaction forms an activated intermediate that is more susceptible to reduction.

Mandatory Safety Precautions
  • Reagent Hazards: BH₃·THF solution is a highly flammable liquid and vapor. It reacts with water and moisture to release flammable gases (hydrogen and diborane) which can ignite spontaneously.[11][12][16] It can also cause serious skin and eye damage.[11][12]

  • Handling: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere (dry nitrogen or argon).[16][17] All glassware must be rigorously dried in an oven and cooled under an inert gas stream before use.

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[16]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for flammable metals/reagents) and dry sand readily accessible. An emergency eyewash and safety shower must be nearby.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware (Oven, >120°C) prep2 Assemble Under N2/Ar prep1->prep2 prep3 Dissolve Acid in Dry THF prep2->prep3 react1 Cool to 0°C (Ice Bath) prep3->react1 react2 Add BH3·THF (Dropwise) react1->react2 react3 Warm to RT & Stir (2-4h) react2->react3 react4 Monitor by TLC react3->react4 work1 Quench with MeOH (Caution: H2 evolution) react4->work1 If complete work2 Acidify with HCl (aq) work1->work2 work3 Extract with EtOAc work2->work3 work4 Wash, Dry, Concentrate work3->work4 work5 Purify via Column Chromatography work4->work5 Final Product Final Product work5->Final Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. The presence of the fluorophenyl moiety makes this compound a key building block in the development of various pharmaceutical agents, where fluorine can enhance metabolic stability and binding affinity.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you diagnose and resolve common experimental issues, ensuring the integrity and success of your synthetic work.

Part 1: General Troubleshooting & Purification

This section addresses broad issues that can occur regardless of the specific synthetic route chosen.

Q1: My overall yield is consistently low, and TLC/GC-MS analysis shows a complex mixture of products. Where should I start troubleshooting?

A1: Low yields and complex product mixtures are often symptomatic of foundational issues in reaction setup and execution. Before scrutinizing the specific mechanism, it's crucial to validate the core experimental parameters.

Causality & Resolution:

  • Reagent Quality & Stoichiometry:

    • Problem: Degradation of starting materials or reagents is a primary cause of side reactions. For instance, reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and can be partially quenched by atmospheric moisture if handled improperly, leading to inaccurate stoichiometry and incomplete reactions.

    • Solution: Always use reagents from freshly opened containers or those stored under appropriate inert conditions. Verify the purity of your starting materials via NMR or GC-MS before starting the reaction. If using highly reactive reagents like Grignards or LiAlH₄, consider titrating them to determine the exact molarity before use.[2]

  • Anhydrous Conditions:

    • Problem: Many synthetic routes, especially those involving organometallics (like Grignard reagents) or powerful hydrides (LiAlH₄), are extremely sensitive to water.[2] Water will protonate and destroy the reagent, leading to significant yield loss and the recovery of starting material.[2]

    • Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.

  • Temperature Control:

    • Problem: Many reactions are highly exothermic. Poor temperature control can lead to the formation of thermal decomposition byproducts or favor undesired reaction pathways. For example, during a Grignard addition, excessive heat can promote side reactions like Wurtz coupling.[2]

    • Solution: Use an ice bath or a cryo-cooler for additions of reactive reagents. Add reagents dropwise via a syringe pump or an addition funnel to maintain a steady internal temperature. Monitor the internal reaction temperature with a thermocouple.

Experimental Workflow: Validating Anhydrous Reaction Conditions

cluster_prep Glassware Preparation cluster_reagents Reagent & Solvent Handling cluster_reaction Reaction Execution prep1 Clean & Assemble Glassware prep2 Flame-Dry Under High Vacuum prep1->prep2 prep3 Cool to RT Under Inert Gas (N2/Ar) prep2->prep3 exec1 Maintain Positive N2/Ar Pressure prep3->exec1 Assemble Hot reag1 Use Anhydrous Grade Solvents reag2 Purge Reagent Bottles with N2/Ar reag3 Transfer via Syringe/Cannula reag3->exec1 Introduce Reagents exec2 Monitor with Bubbler exec1->exec2

Caption: Workflow for setting up strictly anhydrous reaction conditions.

Q2: I'm struggling to purify the final product. Column chromatography gives poor separation. What can I do?

A2: Purification of moderately polar alcohols like this compound can be challenging. Poor separation is often due to an inappropriate solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize TLC First: Before running a column, systematically screen solvent systems using Thin Layer Chromatography (TLC).

    • Start with a standard mobile phase: A common choice is a mixture of a non-polar solvent (like Hexane or Heptanes) and a more polar solvent (like Ethyl Acetate).

    • Adjust Polarity: If the product's Rf value is too high (>0.5), decrease the polarity by reducing the amount of ethyl acetate. If the Rf is too low (<0.2), increase the polarity.

    • Try Different Solvents: If separation from a key impurity is poor, try changing the nature of the polar solvent. Dichloromethane (DCM) or a mixture of Hexane/DCM/Ethyl Acetate can alter the selectivity of the separation. Adding a small amount of methanol (~1%) can help resolve highly polar impurities.

  • Column Chromatography Best Practices:

    • Slurry Pack the Column: Always pack the column using a slurry of silica gel in the initial, low-polarity mobile phase. This prevents air bubbles and channeling, which ruin separation efficiency.

    • Load Sample Correctly: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique typically results in much sharper bands and better separation than loading in a liquid solution.

    • Use Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, and finally, the more polar byproducts.

Parameter Recommendation for this compound Rationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for most organic compounds.
Initial Mobile Phase 90:10 to 80:20 Hexanes:Ethyl AcetateGood starting point for achieving an Rf of ~0.3-0.4.
Loading Method Dry LoadingEnsures a narrow sample band and maximizes separation.
Elution Profile Step or Linear GradientImproves resolution between closely eluting compounds.
Part 2: Troubleshooting Specific Synthetic Routes

This section focuses on issues related to common synthetic pathways to this compound.

Route A: Reduction of a Carboxylic Acid or Ester Derivative

This is one of the most direct routes, typically involving the reduction of 3-(4-fluorophenyl)propanoic acid or its ethyl/methyl ester using a strong reducing agent like LiAlH₄.

A3: This is a classic problem often traced back to the effective concentration of the LiAlH₄.

Potential Causes & Solutions:

  • Quenching of LiAlH₄: As mentioned in Q1, LiAlH₄ reacts violently with water and protic solvents. Any moisture in your solvent (e.g., THF, diethyl ether), glassware, or even absorbed on the surface of your starting ester will consume the hydride, reducing the amount available for the reaction.

    • Protocol: Ensure your solvent is anhydrous. THF is often dried by refluxing over sodium/benzophenone ketyl until a persistent blue/purple color is achieved. Add the LiAlH₄ to the dry solvent first, then add your ester solution dropwise at 0°C.

  • Incorrect Stoichiometry for Esters: The reduction of an ester to a primary alcohol with LiAlH₄ consumes two equivalents of hydride. The mechanism involves initial reduction to an aldehyde, which is then immediately reduced to the alcohol. A simplified representation is: 4 RCOOR' + 2 LiAlH₄ → LiAl(OCH₂R)₄ + LiAl(OR')₄. A common mistake is to use a stoichiometry calculated for a ketone-to-alcohol reduction.

    • Protocol: Use at least 1.5 to 2.0 molar equivalents of LiAlH₄ relative to the ester to ensure the reaction goes to completion, accounting for any minor quenching.

  • Work-up Procedure Issues: An improper work-up can lead to the formation of gelatinous aluminum salts that trap the product, making extraction inefficient and lowering the isolated yield.

    • Fieser Work-up Protocol: A reliable method to get a granular, easily filterable precipitate is the Fieser work-up. For a reaction using 'X' g of LiAlH₄ in a solvent like ether or THF, cool the mixture to 0°C and add, sequentially and dropwise:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water Stir vigorously for 30 minutes. The resulting white precipitate can be easily removed by filtration through Celite, and the product can be isolated from the filtrate.

A4: Generally, no. Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄.[3] It is highly effective for reducing aldehydes and ketones but is typically unreactive towards carboxylic acids and esters under standard conditions (e.g., room temperature in methanol/ethanol).[3] Attempting this reduction will likely result in the recovery of your starting material. For the reduction of a carboxylic acid, stronger reagents like LiAlH₄ or borane (BH₃·THF) are required.

Route B: Catalytic Hydrogenation of a Cinnamate Precursor

This route involves the simultaneous reduction of the carbon-carbon double bond and the ester group of a precursor like ethyl 4-fluorocinnamate.

A5: Slow or incomplete hydrogenation can be due to catalyst deactivation, insufficient pressure, or poor substrate-catalyst contact.

Potential Causes & Solutions:

  • Catalyst Activity:

    • Problem: The Pd/C catalyst may be old or of low quality. Catalysts can be "poisoned" by impurities in the starting material or solvent, particularly sulfur or halogen compounds (though the aryl fluoride is stable).

    • Solution: Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C). Ensure the solvent and substrate are pure. Sometimes, adding a small amount of acetic acid can help activate the catalyst and improve reaction rates.

  • Hydrogen Pressure & Agitation:

    • Problem: Atmospheric pressure hydrogenation may not be sufficient for reducing both the alkene and the ester. The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen), and efficient mixing is critical for hydrogen to reach the catalyst surface.

    • Solution: Use a Parr shaker or a similar hydrogenation apparatus that allows for elevated hydrogen pressures (e.g., 50-100 psi). Ensure vigorous stirring or shaking to keep the catalyst suspended and maximize gas-liquid-solid contact.

  • Reaction Conditions:

    • Problem: The reduction of an ester is more demanding than the reduction of an alkene. While the double bond might be reduced at room temperature, reducing the ester often requires more forcing conditions.

    • Solution: Increase the temperature to 50-80°C. This will increase the reaction rate, but be mindful that higher temperatures can sometimes lead to side reactions like dehalogenation, although this is less common for aryl fluorides compared to chlorides or bromides.

Troubleshooting Diagram: Incomplete Hydrogenation

start Problem: Incomplete Hydrogenation q1 Is the catalyst fresh? start->q1 s1 Use fresh 10% Pd/C catalyst. Consider a different catalyst like Raney Nickel. q1->s1 No q2 Is H2 pressure sufficient? q1->q2 Yes s1->q2 s2 Increase H2 pressure to 50-100 psi using a Parr apparatus. q2->s2 No q3 Is agitation vigorous? q2->q3 Yes s2->q3 s3 Increase stirring/shaking speed. q3->s3 No q4 Is the temperature optimal? q3->q4 Yes s3->q4 s4 Increase temperature to 50-80°C. Monitor for side reactions. q4->s4 No end_node Reaction should proceed to completion. q4->end_node Yes s4->end_node

Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation.

Route C: Grignard Synthesis

A plausible Grignard route is the reaction of a 2-(4-fluorophenyl)ethylmagnesium halide with formaldehyde, or more commonly, the reaction of a 4-fluorobenzylmagnesium halide with ethylene oxide. The latter is often preferred for adding a two-carbon chain.

A6: Failure of Grignard reagent formation is a very common issue, almost always related to the deactivation of the magnesium surface or the presence of inhibitors.

Potential Causes & Solutions:

  • Magnesium Oxide Layer:

    • Problem: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.

    • Solution - Activation: The surface must be activated. Common methods include:

      • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, and the characteristic brown color will disappear as the Grignard formation begins.[4]

      • Initiator: Add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethylene gas and MgBr₂, which helps to etch and activate the surface.

  • Inhibitors:

    • Problem: As stated in Q1, water is the primary inhibitor. Ensure all components are scrupulously dry.[2]

    • Solution: Flame-dry all glassware and use anhydrous ether or THF. The alkyl halide must also be free of water.

  • Initiation Technique:

    • Protocol: Place the activated magnesium turnings in the flask with a stir bar. Add a small portion (~10%) of your alkyl halide solution. Do not stir initially. Use a heat gun to gently warm the spot where the halide solution and magnesium meet. Look for signs of reaction initiation: gentle bubbling on the magnesium surface, disappearance of the iodine color, or a slight cloudiness. Once initiated, the reaction is exothermic. Begin stirring and add the rest of the alkyl halide solution at a rate that maintains a gentle reflux.

A7: While ethylene oxide is an excellent two-carbon electrophile, its reaction with Grignard reagents can be complex if not controlled properly.

Potential Causes & Solutions:

  • Wurtz Coupling:

    • Problem: This is a major side reaction where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a homocoupled product (R-R).[4] This is especially prevalent with primary and benzylic halides and can be catalyzed by impurities.[4] This leads to the formation of 1,2-bis(4-fluorophenyl)ethane in your case.

    • Solution: Add the alkyl halide slowly to the magnesium to maintain a low concentration of the halide in the presence of the forming Grignard reagent. Ensure the magnesium is highly activated to promote the desired reaction over the coupling side reaction.

  • Ethylene Oxide Handling:

    • Problem: Ethylene oxide is a low-boiling point gas (10.6°C). Adding it as a liquid can cause it to flash boil, leading to poor mixing and localized high concentrations, which can promote polymerization or other side reactions.

    • Solution: The best practice is to cool the Grignard solution significantly (e.g., -20°C to 0°C) before introducing the ethylene oxide. Ethylene oxide can be condensed and added as a cold solution in anhydrous THF, or it can be bubbled through the reaction mixture as a gas. This ensures it dissolves and reacts smoothly.

  • Rearrangement/Alternate Pathways:

    • Problem: Lewis acidic magnesium salts in the Grignard mixture can coordinate to the oxygen of ethylene oxide, promoting rearrangement to acetaldehyde. The Grignard reagent can then react with the acetaldehyde to form the secondary alcohol, 1-(4-fluorophenyl)propan-2-ol, an undesired isomer.

    • Solution: The addition of certain salts or using "cuprate" chemistry can sometimes mediate this, but the most effective solution is careful temperature control and slow addition of the ethylene oxide to the Grignard reagent (not the other way around).

References
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

Sources

Navigating the Purification of 3-(4-Fluorophenyl)propan-1-ol: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of starting materials and intermediates is paramount to the success and reproducibility of their work. 3-(4-Fluorophenyl)propan-1-ol is a key building block in the synthesis of various pharmaceutical compounds, and its purification can present unique challenges. This technical support guide provides a comprehensive resource in a question-and-answer format to address common issues encountered during the purification of this fluorinated aromatic alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product, this compound, appears oily and has a broad boiling point during distillation. What are the likely impurities?

A1: This is a common observation, particularly if the alcohol was synthesized via the reduction of a carboxylic acid or ester, such as 3-(4-fluorophenyl)propanoic acid or its methyl/ethyl ester, using a reducing agent like lithium aluminum hydride (LiAlH₄). The most probable impurities include:

  • Unreacted Starting Material: Incomplete reduction can leave residual carboxylic acid or ester in your product. Carboxylic acids, in particular, can be difficult to remove by distillation alone due to their high boiling points and potential to form azeotropes.

  • Aldehyde Intermediate: The reduction of a carboxylic acid or ester proceeds through an aldehyde intermediate.[1] While LiAlH₄ is a powerful reducing agent that typically reduces the aldehyde further to the alcohol, incomplete reaction or quenching issues can result in the presence of 3-(4-fluorophenyl)propanal.[2]

  • Solvent Residues: High-boiling point solvents used in the reaction or work-up (e.g., THF, diethyl ether) may not be completely removed.

  • Byproducts from the Reducing Agent: The work-up of LiAlH₄ reactions involves quenching with water and/or acid, which produces aluminum salts.[3] Insufficient removal of these salts can contaminate the final product.

Q2: How can I effectively remove the unreacted carboxylic acid starting material?

A2: An acidic impurity like a carboxylic acid can be efficiently removed with an aqueous basic wash.

Protocol: Liquid-Liquid Extraction for Carboxylic Acid Removal

  • Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) aqueous solution of sodium hydroxide (NaOH). This will convert the carboxylic acid into its water-soluble carboxylate salt.

  • Separate the aqueous layer. It is advisable to perform the basic wash two to three times to ensure complete removal.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble components.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude alcohol, now free of acidic impurities.

Purification Strategy Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (Contains impurities) Basic_Wash Aqueous Basic Wash (e.g., NaHCO3 solution) Crude_Product->Basic_Wash Remove acidic impurities Drying Drying (e.g., MgSO4) Basic_Wash->Drying Filtration_Evaporation Filtration & Solvent Evaporation Drying->Filtration_Evaporation Purification_Choice Choice of Final Purification Filtration_Evaporation->Purification_Choice Distillation Fractional Vacuum Distillation Purification_Choice->Distillation For thermally stable, non-polar impurities Chromatography Column Chromatography Purification_Choice->Chromatography For close-boiling or polar impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis

Caption: A general workflow for the purification of this compound.

Q3: I've performed a basic wash, but my product is still impure. What is the next best step?

A3: After removing acidic impurities, the remaining neutral impurities, such as the aldehyde intermediate or other byproducts, can often be separated by fractional vacuum distillation or column chromatography.

Fractional Vacuum Distillation: This is the preferred method if the impurities have significantly different boiling points from the desired alcohol. Given that 3-(4-chlorophenyl)propan-1-ol has a boiling point of 114 °C at 1.5 mmHg, a similar boiling point under vacuum can be expected for the fluoro analog. The non-fluorinated 3-phenylpropan-1-ol boils at 119-121 °C at 12 mmHg.[4]

Column Chromatography: If distillation fails to provide the desired purity, or if you suspect the presence of impurities with very similar boiling points, column chromatography is a powerful alternative.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute your product. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the prepared column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: My product seems to be degrading during distillation, even under vacuum. What could be the cause?

A4: Aromatic alcohols can be susceptible to dehydration at elevated temperatures, which would be exacerbated by any residual acidic impurities.[5] This would lead to the formation of 3-(4-fluorophenyl)prop-1-ene. To mitigate this, ensure that all acidic components have been thoroughly removed with a basic wash prior to distillation. Additionally, using a lower distillation pressure will decrease the required temperature and minimize the risk of thermal decomposition.

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization is generally used for solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a suitable primary purification method. However, if you are working with a solid derivative of the alcohol, recrystallization could be a viable option.

Physicochemical Data for Related Compounds

CompoundBoiling PointReference
3-(4-Chlorophenyl)propan-1-ol114 °C @ 1.5 mmHg
3-Phenylpropan-1-ol119-121 °C @ 12 mmHg[4]
Propan-1-ol97.1 °C @ 760 mmHg[6]

This data suggests that this compound will have a boiling point in a similar range under vacuum.

Troubleshooting Impurity Identification

ImpurityTroubleshooting Start Impure Product GC_MS Perform GC-MS Analysis Start->GC_MS NMR Perform NMR Spectroscopy Start->NMR Impurity_Identified Impurity Identified? GC_MS->Impurity_Identified NMR->Impurity_Identified Acidic_Impurity Acidic Impurity (e.g., Carboxylic Acid) Impurity_Identified->Acidic_Impurity Yes Neutral_Impurity Neutral Impurity (e.g., Aldehyde, Ester) Impurity_Identified->Neutral_Impurity Yes Unknown_Impurity Unknown Impurity Impurity_Identified->Unknown_Impurity No Basic_Wash Perform Aqueous Basic Wash Acidic_Impurity->Basic_Wash Distillation_Chromatography Fractional Distillation or Column Chromatography Neutral_Impurity->Distillation_Chromatography Further_Analysis Further Spectroscopic Analysis (e.g., IR, HRMS) Unknown_Impurity->Further_Analysis Pure_Product Pure Product Basic_Wash->Pure_Product Distillation_Chromatography->Pure_Product

Caption: A decision tree for identifying and addressing impurities in this compound.

For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. It will allow for the separation of the components in your mixture and provide their respective mass spectra, aiding in their structural elucidation.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities by comparing the obtained spectrum with that of the pure compound and looking for characteristic signals of potential contaminants.

References

  • Arctom, this compound, [Link]

  • chemeurope.com, Propan-1-ol, [Link]

  • Chemistry LibreTexts, 19.3: Reductions using NaBH4, LiAlH4, [Link]

  • Organic Syntheses, 3-phenyl-1-propanol, [Link]

  • PubChem, 3-(3-Fluorophenyl)propan-1-OL, [Link]

  • Google Patents, EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol
  • Master Organic Chemistry, Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives, [Link]

  • Chemistry Steps, LiAlH4 and NaBH4 Carbonyl Reduction Mechanism, [Link]

  • Sciencemadness.org, Dehydration of 3-Phenyl-1-propanol, [Link]

  • AdiChemistry, Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism, [Link]

  • Boiling Point Calculator, [Link]

  • Chemguide, reduction of carboxylic acids, [Link]

  • Chemsrc, 3-Phenylpropan-1-ol, [Link]

  • Google Patents, US6407298B1 - Process for the preparation of (p-chlorophenyl)
  • BYJU'S, Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis., [Link]

  • Phenomenex, GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil, [Link]

  • Wikipedia, 1-Propanol, [Link]

  • The Plymouth Student Scientist, Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic, [Link]

Sources

Identification of byproducts in 3-(4-Fluorophenyl)propan-1-OL preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the preparation of this important intermediate. Our focus is on providing practical, experience-driven insights to ensure the success and integrity of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Route 1: Reduction of 3-(4-Fluorophenyl)propanoic Acid with LiAlH₄

The reduction of carboxylic acids with lithium aluminum hydride (LiAlH₄) is a powerful and generally high-yielding transformation. However, its high reactivity necessitates careful control of reaction conditions to avoid side products.[1][2]

Question 1: I see an unexpected peak in my GC-MS analysis with a mass corresponding to the starting material, 3-(4-fluorophenyl)propanoic acid. What went wrong?

Answer:

The presence of unreacted starting material is a clear indication of incomplete reduction. Several factors could be at play:

  • Insufficient LiAlH₄: Carboxylic acid reduction with LiAlH₄ consumes two equivalents of hydride: one for the initial deprotonation to form the carboxylate salt and hydrogen gas, and the second for the reduction itself.[2] It is crucial to use a sufficient excess of LiAlH₄.

  • Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using a fresh, dry batch of the reagent and that your solvent (typically THF or diethyl ether) is anhydrous.

  • Reaction Time/Temperature: While the reaction is generally fast, at lower temperatures or with sterically hindered substrates, longer reaction times may be necessary. Ensure the reaction has been allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC).

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: For your next attempt, consider increasing the equivalents of LiAlH₄ to 2.5-3.0 equivalents relative to the carboxylic acid.

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Use freshly distilled, anhydrous solvent.

  • Monitor the Reaction: Before quenching the reaction, take a small aliquot, carefully quench it, and analyze it by TLC to confirm the complete consumption of the starting material.

Question 2: My NMR spectrum shows a complex multiplet in the aromatic region and additional aliphatic signals that do not correspond to the product. What could these byproducts be?

Answer:

While the reduction of an isolated carboxylic acid is typically clean, the high reactivity of LiAlH₄ can lead to the reduction of other functional groups if present.[3] In the context of this compound synthesis, a potential, though less common, side reaction under harsh conditions is the reduction of the fluorinated aromatic ring. This would result in a complex mixture of partially and fully saturated ring systems.

More likely, if your starting material was not pure, you may be seeing the reduction products of impurities. For instance, if your 3-(4-fluorophenyl)propanoic acid was prepared from 4-fluorocinnamic acid, any residual unsaturated acid would be reduced to the corresponding saturated alcohol, which is your desired product. However, other impurities from that synthesis could carry through and be reduced.

Identification Workflow:

A logical workflow is essential for identifying unknown byproducts.

cluster_0 Byproduct Identification Workflow start Unexpected peak in NMR/GC-MS gcms Perform GC-MS Analysis start->gcms nmr Acquire High-Resolution NMR (1H, 13C, COSY, HSQC) start->nmr interpret_ms Interpret Mass Spectrum gcms->interpret_ms Analyze fragmentation pattern interpret_nmr Interpret NMR Spectra nmr->interpret_nmr Analyze chemical shifts and couplings propose_structure Propose Potential Byproduct Structures interpret_ms->propose_structure interpret_nmr->propose_structure compare_standards Compare with Standards (GC/NMR) propose_structure->compare_standards Synthesize or purchase authentic standards confirm_structure Structure Confirmed compare_standards->confirm_structure Match found

Caption: Workflow for byproduct identification.

Route 2: Grignard Reaction with Propylene Oxide

The reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with an epoxide like propylene oxide can be an effective way to form a carbon-carbon bond and introduce a hydroxypropyl group. However, this reaction is prone to regioselectivity issues and the formation of halohydrin byproducts.[4][5]

Question 3: My GC-MS analysis shows two major isomeric products. Why did I not get a single product?

Answer:

The reaction of a Grignard reagent with an unsymmetrical epoxide like propylene oxide can result in two regioisomeric alcohol products. The nucleophilic attack of the Grignard reagent can occur at either of the two carbons of the epoxide ring.

  • Attack at the less substituted carbon (C1): This is the sterically favored pathway and typically leads to the formation of the secondary alcohol, 1-(4-fluorophenyl)propan-2-ol.

  • Attack at the more substituted carbon (C2): This pathway is sterically hindered but can be promoted by certain Lewis acids. It leads to the formation of your desired primary alcohol, this compound.

The ratio of these two products can be influenced by the solvent, temperature, and the presence of additives.

Question 4: I have a significant amount of a bromine-containing byproduct in my crude product mixture. What is it and how can I avoid it?

Answer:

A common byproduct in the Grignard reaction with epoxides is a halohydrin.[4] In your case, this would be a bromohydrin. This is formed by the ring-opening of the epoxide by the magnesium bromide salt present in the Grignard reagent. This reaction is essentially a Lewis acid-catalyzed opening of the epoxide.

Strategies to Minimize Byproducts:

  • Use of a Cu(I) Catalyst: The addition of a catalytic amount of a copper(I) salt, such as CuI, can favor the attack of the Grignard reagent at the less sterically hindered carbon of the epoxide, leading to a higher yield of the secondary alcohol. While this may not be ideal for your target molecule, it can improve the regioselectivity.

  • Inverse Addition: Adding the Grignard reagent slowly to a solution of the epoxide can sometimes minimize side reactions by keeping the concentration of the Grignard reagent low.

  • Use of Dialkylmagnesium Reagents: The Schlenk equilibrium describes the distribution of species in a Grignard reagent solution. The addition of dioxane can precipitate the magnesium dihalide, shifting the equilibrium towards the dialkylmagnesium species, which can be less prone to forming halohydrin byproducts.[4]

cluster_1 Grignard Reaction with Propylene Oxide start 4-Fluorophenyl MgBr + Propylene Oxide path1 Attack at C1 (less hindered) start->path1 path2 Attack at C2 (more hindered) start->path2 path3 Ring opening by MgBr₂ start->path3 product1 1-(4-Fluorophenyl)propan-2-ol (Major Isomer) path1->product1 product2 This compound (Desired Product) path2->product2 byproduct Bromohydrin Byproduct path3->byproduct

Caption: Potential reaction pathways.

Route 3: Catalytic Hydrogenation of 4-Fluorocinnamic Acid

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. The selective reduction of the double bond in 4-fluorocinnamic acid in the presence of the carboxylic acid and the aromatic ring requires careful selection of the catalyst and reaction conditions.[6][7]

Question 5: My reaction is very slow and I have a lot of starting material left even after a long reaction time. What can I do?

Answer:

Slow or incomplete hydrogenation can be due to several factors:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: While transfer hydrogenation is an option, using a pressurized hydrogen atmosphere is often more efficient.[6] Ensure your system is properly sealed and pressurized.

  • Solvent: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.

  • Mass Transfer Limitations: In a heterogeneous catalysis system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.

Troubleshooting Steps:

  • Use a Fresh Catalyst: If in doubt, use a fresh batch of Pd/C.

  • Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can significantly increase the reaction rate.

  • Optimize Solvent and Agitation: Ensure vigorous stirring to overcome any mass transfer limitations.

Question 6: I am seeing a byproduct that appears to be the corresponding cinnamyl alcohol. How is this possible?

Answer:

The formation of 4-fluorocinnamyl alcohol indicates the reduction of the carboxylic acid group. While Pd/C is not typically used for carboxylic acid reduction, some catalysts, particularly bimetallic systems or under harsh conditions (high temperature and pressure), can exhibit this activity.[7] It is also possible that your starting 4-fluorocinnamic acid contained some of the corresponding aldehyde as an impurity, which would be readily reduced to the alcohol.

Byproduct Summary Table

Synthetic RouteStarting MaterialPotential ByproductsAnalytical Signature (GC-MS)
LiAlH₄ Reduction3-(4-Fluorophenyl)propanoic acidUnreacted starting materialMolecular ion and fragmentation pattern of the carboxylic acid.
Grignard Reaction4-Fluorophenylmagnesium bromide + Propylene Oxide1-(4-Fluorophenyl)propan-2-ol (regioisomer)Same molecular ion as the product, different retention time and fragmentation.
BromohydrinIsotopic pattern of bromine (M, M+2) in the mass spectrum.
Catalytic Hydrogenation4-Fluorocinnamic acidUnreacted starting materialMolecular ion and fragmentation of the unsaturated acid.
4-Fluorocinnamyl alcoholMolecular ion corresponding to the unsaturated alcohol.
Over-reduction products (saturated ring)Higher m/z values corresponding to additional hydrogen atoms.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the purity of my this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for both qualitative and quantitative analysis of your product and potential byproducts.[8] It provides good separation of structurally similar isomers and the mass spectrometer allows for the identification of unknown peaks based on their fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a very powerful tool for purity assessment.

Q2: How can I effectively remove the triphenylphosphine oxide byproduct from a Wittig reaction if I were to use that route to prepare an intermediate?

A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. It can be removed by:

  • Crystallization: If your product is a solid, recrystallization can be effective.

  • Column Chromatography: This is the most common method for separating the product from triphenylphosphine oxide.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane.

Q3: Are there any specific safety precautions I should take when working with LiAlH₄?

A3: Absolutely. Lithium aluminum hydride is a highly reactive and pyrophoric reagent.

  • It reacts violently with water and other protic solvents to release flammable hydrogen gas.

  • Always handle LiAlH₄ in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.

  • Use anhydrous solvents and glassware.

  • Quench the reaction carefully and slowly, typically by the dropwise addition of ethyl acetate followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.

References

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. In Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2019, December 18). Carboxylic Acids to Alcohols, Part 4: LiAlH4. Retrieved from [Link]

  • Scilit. (n.d.). The Grignard Reaction of Propylene Oxide. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. Retrieved from [Link]

  • Chemical Methodologies. (2025, January 13). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

  • ResearchGate. (2020, January 3). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • askIITians. (2025, September 16). How is propan-1-ol prepared from? Propanal Propanolic acid. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorocinnamic acid. In PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • YouTube. (2025, November 8). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. Retrieved from [Link]

  • ERIC. (2007, March). Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. In Journal of Chemical Education. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[5-(4-Fluorophenyl)-4-isoxazolyl]propan-1-ol. In PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 8). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. Retrieved from [Link]

Sources

How to increase the yield of 3-(4-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 3-(4-Fluorophenyl)propan-1-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common pitfalls of this synthesis and significantly increase your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

There are three primary, well-established routes for synthesizing this target molecule. The choice often depends on the availability of starting materials, scale, and equipment.

  • Reduction of 3-(4-Fluorophenyl)propanoic Acid or its Esters: This is arguably the most direct and reliable method. The carboxylic acid or ester is reduced to the primary alcohol using a potent hydride-donating reagent.

  • Catalytic Hydrogenation of an Unsaturated Precursor: Starting from a precursor like 4-Fluorocinnamaldehyde or an ester of 4-Fluorocinnamic acid, catalytic hydrogenation can simultaneously reduce the alkene (C=C) and carbonyl (C=O) or ester group to yield the desired saturated alcohol.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction can be adapted in two main ways: by reacting 4-fluorobenzylmagnesium halide with ethylene oxide or by reacting 4-fluorophenethylmagnesium halide with formaldehyde.

Q2: Which synthetic route typically offers the highest yield?

While all routes can be optimized, the reduction of 3-(4-Fluorophenyl)propanoic acid using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) often provides the most consistent and high yields. This pathway is generally cleaner, with fewer potential side reactions compared to catalytic hydrogenations, which can sometimes suffer from incomplete reduction or dehalogenation. Grignard reactions are also high-yielding but are extremely sensitive to moisture and atmospheric conditions, which can complicate the procedure.[1]

Q3: My lab has 4-Fluorocinnamic acid available. Is hydrogenation a good option?

Yes, this is a viable option, but it requires careful control. You will first need to esterify the carboxylic acid, as direct hydrogenation of the acid can be challenging. The resulting ester can then be hydrogenated. However, you must select a catalyst and conditions that efficiently reduce both the double bond and the ester functionality. This route introduces more steps compared to the direct reduction of the corresponding saturated acid.

Troubleshooting Guide 1: Reduction of 3-(4-Fluorophenyl)propanoic Acid

This is a preferred route due to its straightforward nature. However, success hinges on the choice of reducing agent and meticulous control of reaction conditions.

Workflow for Carboxylic Acid Reduction

cluster_prep Preparation cluster_reagent Reagent Selection cluster_reaction Reaction & Workup start Start with 3-(4-Fluorophenyl)propanoic Acid dry Ensure Acid is Dry (Anhydrous) start->dry reagent Select Reducing Agent dry->reagent lah LiAlH₄ (High Reactivity) reagent->lah High Yield Needed bh3 BH₃•THF or BH₃•SMe₂ (High Selectivity) reagent->bh3 Ester Group Present Elsewhere nabh4 NaBH₄ + Activator (Milder, requires activation) reagent->nabh4 Scale-up/Safety Concern setup Set up Reaction in Dry Ether/THF under Inert Atmosphere (N₂/Ar) lah->setup bh3->setup nabh4->setup add Slowly Add Acid to Reducing Agent (or vice-versa, see protocol) at 0°C setup->add reflux Stir at RT or Reflux (Monitor by TLC) add->reflux quench Careful Aqueous Quench (e.g., Fieser workup for LiAlH₄) reflux->quench extract Acidify & Extract Product quench->extract purify Purify (Distillation or Chromatography) extract->purify

Caption: Decision workflow for the reduction of 3-(4-Fluorophenyl)propanoic acid.

Q&A Troubleshooting

Q: My reduction with Lithium Aluminum Hydride (LiAlH₄) is sluggish and my yield is poor. What went wrong?

A: This is almost always due to the presence of water or the deactivation of the LiAlH₄.

  • Causality & Expertise: LiAlH₄ reacts violently and exothermically with water and other protic sources (like alcohols).[2][3] Even trace atmospheric moisture can consume a significant amount of the reagent, reducing its effective concentration and halting the reaction. The deprotonation of the carboxylic acid by LiAlH₄ is the first step, but subsequent reduction requires a powerful hydride source, which is compromised by moisture.[4]

  • Trustworthy Protocol Steps:

    • Glassware: Ensure all glassware is oven-dried for several hours (>120°C) and assembled hot under a stream of inert gas (Nitrogen or Argon).

    • Solvent: Use freshly distilled, anhydrous solvents (like diethyl ether or THF). Solvents from a bottle, even if labeled "anhydrous," should be treated with suspicion if they are not freshly opened.

    • Reagent Quality: Use a fresh, unopened container of LiAlH₄ if possible. Old containers that have been opened multiple times may have significant surface deactivation from atmospheric moisture.

    • Reaction Setup: Maintain a positive pressure of inert gas throughout the entire procedure, from setup to quench.

Q: I need to reduce the carboxylic acid but have an ester group elsewhere in my molecule that I want to preserve. Can I still use this method?

A: Using LiAlH₄ is not advisable as it will reduce both esters and carboxylic acids indiscriminately.[5] Your best option is to use a borane reagent.

  • Causality & Expertise: Borane reagents, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethylsulfide (BH₃-SMe₂), show excellent selectivity for reducing carboxylic acids in the presence of esters.[5] This selectivity arises from the mechanism; borane first forms an acyloxyborane intermediate with the carboxylic acid, which is then rapidly reduced. Esters react much more slowly.

  • Authoritative Recommendation: For this specific challenge, BH₃-SMe₂ is often preferred over BH₃-THF because it is more stable and can be used in higher concentrations, potentially leading to a more efficient reaction.[5]

Comparative Data: Reducing Agents
Reducing AgentTypical YieldKey AdvantagesKey Disadvantages & Troubleshooting
LiAlH₄ >90%Very powerful, fast reaction times.Highly reactive with water/alcohols; requires strictly anhydrous conditions.[3]
BH₃•THF / BH₃•SMe₂ 85-95%Highly selective for carboxylic acids over esters; safer than LiAlH₄.[5]BH₃•THF has limited stability; BH₃•SMe₂ has a strong, unpleasant odor.[5]
NaBH₄ <10% (direct)Safer, cheaper, easier to handle.Not powerful enough to reduce carboxylic acids directly.[3][4] Requires activation (e.g., conversion to a mixed anhydride) to be effective.[5]
Protocol 1: High-Yield Reduction using LiAlH₄
  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether (approx. 0.5 M). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3-(4-Fluorophenyl)propanoic acid (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Quench): Cool the reaction back down to 0°C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This "Fieser workup" is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash column chromatography to yield the final product.

Troubleshooting Guide 2: Grignard-Based Syntheses

Grignard reactions are powerful for C-C bond formation but are notoriously sensitive. The key to high yield is rigorous exclusion of water.

Workflow for Grignard Synthesis

start Start: Dry Glassware & Reagents mg_prep Prepare Mg Turnings (Crush/Iodine Activation) start->mg_prep reagent_form Form Grignard Reagent: RX + Mg in Anhydrous Ether/THF mg_prep->reagent_form initiation Confirm Initiation (Bubbling, Color Change, Exotherm) reagent_form->initiation electrophile Select Electrophile initiation->electrophile formaldehyde Formaldehyde (gas or paraformaldehyde) (Adds -CH₂OH) electrophile->formaldehyde Use 4-Fluorophenethyl Halide ethylene_oxide Ethylene Oxide (Adds -CH₂CH₂OH) electrophile->ethylene_oxide Use 4-Fluorobenzyl Halide reaction Slowly Add Electrophile to Grignard Reagent at 0°C formaldehyde->reaction ethylene_oxide->reaction workup Quench with Saturated Aqueous NH₄Cl reaction->workup extract Extract with Ether workup->extract purify Purify Product extract->purify

Caption: General workflow and decision points for a Grignard synthesis.

Q&A Troubleshooting

Q: My Grignard reaction won't start. I don't see any bubbling or feel any heat.

A: This is a classic Grignard problem, typically caused by an inactive magnesium surface or trace amounts of water.

  • Causality & Expertise: Magnesium metal is coated with a thin, passivating layer of magnesium oxide (MgO). This layer prevents the alkyl/aryl halide from reaching the metal surface to initiate the reaction.[6] Furthermore, any water present will protonate and destroy the Grignard reagent as it forms, quenching the reaction.[1]

  • Trustworthy Protocol Steps:

    • Activation: Before adding the bulk of your halide, try activating the magnesium. Place the dry magnesium turnings in your flask and add a single, small crystal of iodine. The iodine will chemically etch the surface of the magnesium. Gently warming the flask with a heat gun can also help.

    • Physical Activation: Use a dry glass stirring rod to crush some of the magnesium turnings against the side of the flask. This will expose fresh, unoxidized metal surfaces.[6]

    • Initiator: Add a small portion (5-10%) of your halide solution to the magnesium and wait. If the reaction doesn't start, gentle heating may be required. Once it begins (you'll see bubbling and feel a gentle exotherm), you can begin the slow, controlled addition of the rest of your halide.

Q: My reaction worked, but my final yield is low and I isolated a lot of biphenyl-type byproduct. Why?

A: This side reaction, known as Wurtz-type coupling, is favored by high local concentrations of the halide and elevated temperatures.

  • Causality & Expertise: The Grignard reagent (R-MgX) can react with unreacted starting halide (R-X) to form a coupled product (R-R). This is especially problematic if the reaction temperature gets too high or if the halide is added too quickly.[7]

  • Authoritative Recommendation:

    • Slow Addition: Ensure your halide solution is added very slowly and dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low.

    • Temperature Control: Use an ice bath to maintain a gentle reflux. Do not allow the reaction to heat uncontrollably.

    • Dilution: Using a sufficient volume of anhydrous solvent helps to dissipate heat and keep reactant concentrations manageable.

References

  • University of Maine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. DigitalCommons@UMaine. [Link]

  • Li, H., et al. (2021). Selective Hydrogenation of Cinnamaldehyde over Co-Based Intermetallic Compounds Derived from Layered Double Hydroxides. ACS Catalysis. [Link]

  • Hasan, M. A., et al. (2018). Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. Catalysis Science & Technology. [Link]

  • Wang, C., et al. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. National Institutes of Health. [Link]

  • Rebellon, J., et al. (2021). Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces. The Journal of Physical Chemistry C. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. UCI Department of Chemistry. [Link]

  • Righi, G., et al. (2007). Reduction of pentafluorophenyl esters to the corresponding primary alcohols using sodium borohydride. Tetrahedron Letters. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • University of Colorado, Boulder. (n.d.). Preparation of Triphenylmethanol by Grignard Reaction. UCB Department of Chemistry. [Link]

  • Barnard College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Columbia University. [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

  • Clark, J. (n.d.). Reduction of Carboxylic Acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Organic-Chemistry.org. [Link]

  • Doc Brown's Chemistry. (n.d.). Reducing carboxylic acids to primary alcohols. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]

Sources

Troubleshooting guide for the reduction of 3-(4-fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 3-(4-fluorophenyl)propan-1-ol via the reduction of 3-(4-fluorophenyl)propionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. Here, we will address specific challenges you may encounter, explain the underlying chemical principles, and provide robust protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction seems incomplete, with a significant amount of starting material remaining according to TLC analysis. What are the likely causes?

A1: An incomplete reaction can stem from several factors. Firstly, the purity and stability of your starting material, 3-(4-fluorophenyl)propionaldehyde, is crucial. This aldehyde is known to be susceptible to degradation, and it is recommended to store it at or below -20°C under an inert atmosphere.[1] Aldehydes, in general, can undergo air oxidation to the corresponding carboxylic acid, which will not be reduced by sodium borohydride.[2]

Secondly, the potency of your reducing agent, particularly sodium borohydride (NaBH₄), can be a factor. NaBH₄ can slowly decompose upon exposure to moisture. It is advisable to use a freshly opened bottle or to properly store the reagent in a desiccator.

Finally, insufficient stoichiometry of the reducing agent can lead to an incomplete reaction. While the theoretical stoichiometry is one mole of NaBH₄ to four moles of aldehyde, it is common practice to use a slight excess (1.2-1.5 equivalents relative to the aldehyde) to account for any decomposition and ensure the reaction goes to completion.[3]

Q2: I'm observing an unexpected side product in my reaction mixture. What could it be?

A2: The formation of side products is often dependent on the chosen reduction method and reaction conditions. If you are using catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C), a potential side reaction is hydrodehalogenation, where the fluorine atom on the aromatic ring is replaced by a hydrogen atom.[4] This is more likely to occur under harsh conditions such as high pressure or elevated temperature.

If using a hydride-based reducing agent like NaBH₄, side products are less common for this type of substrate. However, if your starting material has undergone degradation to the corresponding carboxylic acid, this will remain in your reaction mixture as it is not reduced by NaBH₄.[3]

Q3: How can I effectively monitor the progress of my reduction reaction?

A3: Thin-Layer Chromatography (TLC) is an excellent and straightforward technique for monitoring the progress of this reaction.[2] You should spot three lanes on your TLC plate: your starting material (3-(4-fluorophenyl)propionaldehyde), a co-spot (a mixture of your starting material and the reaction mixture), and the reaction mixture itself. The aldehyde is more polar than the corresponding alcohol, so the product, this compound, will have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. A common eluent system for this separation is a mixture of ethyl acetate and hexanes.[5]

Q4: What is the best method for purifying the final product, this compound?

A4: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[6] After a standard aqueous workup to remove the boron salts and any remaining reducing agent, the crude product can be purified using a gradient of ethyl acetate in hexanes. The less polar product will elute before any remaining starting material or more polar impurities. The purity of the collected fractions should be checked by TLC before combining and removing the solvent under reduced pressure.

Troubleshooting Guide

This section addresses specific problems you might encounter during the reduction of 3-(4-fluorophenyl)propionaldehyde and provides a logical approach to resolving them.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Validation Recommended Solution
Degraded Starting Material 3-(4-fluorophenyl)propionaldehyde can oxidize to the carboxylic acid upon prolonged exposure to air.[2] Confirm the purity of your starting material by NMR or GC-MS.Use a fresh, properly stored sample of the aldehyde. Storing under an inert atmosphere at low temperatures (-20°C) is recommended.[1]
Inactive Reducing Agent Sodium borohydride is sensitive to moisture and can lose its activity over time.Use a new bottle of NaBH₄ or one that has been stored in a desiccator.
Inappropriate Solvent While NaBH₄ is compatible with protic solvents like methanol and ethanol, its stability is lower in these solvents compared to aprotic solvents like THF.[7]For slower reactions or if you suspect reagent decomposition, consider using a mixture of THF and methanol to improve reagent stability while maintaining good solubility.
Insufficient Reaction Time or Temperature The reduction may be sluggish at very low temperatures.Allow the reaction to stir for a longer period or let it warm to room temperature. Monitor the progress by TLC.[3]
Problem 2: Product Contaminated with Impurities
Potential Cause Explanation & Validation Recommended Solution
Incomplete Reaction As discussed above, residual starting material is a common impurity. This will be evident on TLC as a lower Rf spot.Ensure the reaction has gone to completion by TLC before workup. If necessary, add more reducing agent.
Hydrodehalogenation (Catalytic Hydrogenation) The C-F bond can be cleaved under certain catalytic hydrogenation conditions, leading to 3-phenylpropanol as an impurity.[4] This can be detected by GC-MS.Use milder reaction conditions (lower pressure, room temperature). Consider using a different catalyst that is less prone to causing dehalogenation. Alternatively, use a chemical reducing agent like NaBH₄.
Ineffective Work-up Boron salts from the NaBH₄ reduction can sometimes be difficult to remove and may contaminate the product.During the aqueous workup, ensure the pH is slightly acidic to fully hydrolyze the borate esters. A common method is to quench the reaction with a saturated aqueous solution of ammonium chloride.[3] Multiple extractions with an organic solvent will help ensure complete removal of the product from the aqueous layer.
Co-eluting Impurities during Chromatography An impurity may have a similar polarity to your product, making separation by column chromatography difficult.Optimize your solvent system for column chromatography by screening different ratios of ethyl acetate and hexanes, or by trying a different solvent system altogether (e.g., dichloromethane/methanol for more polar compounds).[5]

Experimental Protocols

Protocol 1: Reduction of 3-(4-fluorophenyl)propionaldehyde using Sodium Borohydride

This protocol is a standard and reliable method for the reduction of aldehydes to primary alcohols.

Materials:

  • 3-(4-fluorophenyl)propionaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-fluorophenyl)propionaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the reaction by adding deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • On the baseline of a TLC plate, spot the following:

    • Lane 1: A dilute solution of the starting material, 3-(4-fluorophenyl)propionaldehyde.

    • Lane 2: A co-spot containing both the starting material and a sample from the reaction mixture.

    • Lane 3: A sample taken directly from the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot in Lane 3 indicates the completion of the reaction.

Visualizations

Experimental Workflow for NaBH₄ Reduction

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification dissolve Dissolve Aldehyde in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir Stir at Room Temp. add_nabh4->stir tlc Monitor by TLC stir->tlc Periodically quench Quench with Water tlc->quench Reaction Complete acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Caption: Workflow for the reduction of 3-(4-fluorophenyl)propionaldehyde.

Troubleshooting Decision Tree for Incomplete Reaction

Caption: Decision tree for troubleshooting an incomplete reduction reaction.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Organic Syntheses. PREPARATION OF 2-(2-BROMOPHENYL)-2-PROPYLPENTANAL (Procedure A). [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Maleczka, R. E., & Ghosh, B. (n.d.).
  • UCLA Chemistry & Biochemistry. Thin Layer Chromatography (TLC). [Link]

  • Google Patents. Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • Organic Chemistry Portal. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents.
  • Reddit. Resources on 3+ component chromatography solvent systems?. [Link]

  • ResearchGate. Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes | Request PDF. [Link]

  • Google Patents. Process for the dehalogenation without racemisation of halogeno-substituted aryl-alkylamines.
  • PubMed. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. [Link]

  • Chemdad. 3-(4-Chlorophenyl)propan-1-ol. [Link]

  • MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. [Link]

Sources

Side reactions to avoid during the synthesis of 3-(4-Fluorophenyl)propan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using common synthetic routes like the reduction of a carbonyl precursor or Grignard-based methods.

Issue 1: Incomplete Reduction of the Carbonyl Precursor

Question: I am attempting to synthesize this compound by reducing 3-(4-fluorophenyl)propanoic acid (or its ester) with lithium aluminum hydride (LiAlH₄), but my post-reaction analysis (TLC, NMR) shows a significant amount of starting material remaining. What could be the cause?

Answer:

Incomplete reduction is a frequent issue stemming from several factors related to the potent, yet sensitive, nature of LiAlH₄.

Causality and Explanation:

  • Reagent Inactivity: LiAlH₄ is extremely reactive towards moisture and atmospheric oxygen. Exposure to even trace amounts of water will quench the reagent, reducing its effective concentration and leading to incomplete reactions.

  • Insufficient Stoichiometry: Carboxylic acids require two equivalents of hydride for complete reduction to the alcohol, while esters require one. The first equivalent deprotonates the acidic proton of the carboxylic acid, and the second performs the reduction. Underestimating the required amount of LiAlH₄ is a common oversight.

  • Reaction Temperature: While LiAlH₄ reductions are often performed at 0 °C to control their exothermicity, sluggish reactions may require gentle warming or an extended reaction time at room temperature to proceed to completion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended). Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or a previously opened bottle that has been stored correctly under an inert atmosphere. A simple qualitative test for activity can be performed by carefully adding a small amount to a dry solvent and observing for gas evolution.

  • Optimize Stoichiometry and Temperature:

    • For carboxylic acid reduction, use at least 2.5 equivalents of LiAlH₄ to ensure a slight excess.

    • For ester reduction, 1.5 equivalents are typically sufficient.

    • Monitor the reaction by TLC. If the reaction stalls, allow it to warm to room temperature and continue monitoring.

Workflow for Optimizing Reduction:

Caption: Workflow for optimizing the reduction of carbonyl precursors.

Issue 2: Formation of a Halogenated Byproduct During Grignard Synthesis

Question: I'm using a Grignard reaction between a 4-fluorophenylmagnesium halide and an epoxide (like ethylene oxide) to form the C-C bond. However, I'm observing a significant amount of a brominated or chlorinated byproduct in my crude product. What is this, and how can I prevent it?

Answer:

The formation of a halogenated byproduct, such as 1-bromo-2-propanol or a related structure, is a known side reaction in Grignard reactions with epoxides.[1][2]

Causality and Explanation:

  • Lewis Acidity of Magnesium Halide: The magnesium halide (MgX₂) present in the Grignard reagent solution is a Lewis acid. It can coordinate to the oxygen atom of the epoxide, activating it for nucleophilic attack.

  • Competitive Nucleophiles: The halide ion (X⁻) from the Grignard reagent or MgX₂ can then act as a nucleophile, attacking one of the epoxide carbons. This ring-opening results in the formation of a halohydrin. This side reaction is particularly prevalent with sterically hindered Grignard reagents or when the reaction temperature is not adequately controlled.[1]

Preventative Measures:

  • Inverse Addition: Add the Grignard reagent slowly to the solution of the epoxide at a low temperature (0 °C or below). This maintains a low concentration of the Grignard reagent and MgX₂, disfavoring the Lewis acid-catalyzed side reaction.

  • Use of Additives: In some cases, the addition of a Lewis base that can preferentially coordinate with the magnesium species can mitigate this side reaction.

  • Temperature Control: Maintaining a low reaction temperature is crucial. Higher temperatures can accelerate the undesired halohydrin formation.

Reaction Scheme: Main vs. Side Reaction

Caption: Competing pathways in the Grignard reaction with an epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve:

  • Reduction of a carbonyl compound: This includes the reduction of 4-fluorocinnamic acid, its corresponding ester, or 4-fluorocinnamaldehyde.[3] Powerful reducing agents like LiAlH₄ are typically used for acids and esters, while milder reagents like sodium borohydride (NaBH₄) can be used for aldehydes.

  • Grignard Reaction: The reaction of a 4-fluorophenylmagnesium halide with a suitable three-carbon electrophile, such as ethylene oxide, followed by an acidic workup.[4][5]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between a 4-fluoroaryl halide and an allyl alcohol.[6][7][8]

Q2: I'm considering a Heck reaction. What are the potential pitfalls and side reactions?

A2: The Heck reaction is a powerful tool for C-C bond formation but requires careful optimization.[6][7] Potential issues include:

  • Isomerization of the Alkene: The double bond in the product can sometimes migrate, leading to a mixture of isomers. This is influenced by the catalyst, ligands, and reaction time.

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. This is often minimized by slow addition of the aryl halide.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction, leading to incomplete conversion. Using appropriate ligands and ensuring high-purity reagents is crucial.[8][9]

Q3: My final product has a lower purity than expected after column chromatography. What are some common, hard-to-separate impurities?

A3: Depending on the synthetic route, common impurities can include:

  • Over-reduction products: If starting from a molecule with other reducible functional groups, these may also be reduced.

  • Starting materials: Unreacted starting materials can co-elute with the product if their polarities are similar.

  • Isomers: If your synthesis can produce constitutional isomers (e.g., 1-(4-fluorophenyl)propan-1-ol), these can be challenging to separate.[3]

  • Solvent and Reagent Residues: High-boiling point solvents or residual reagents from the workup can contaminate the final product.

For high-purity applications, especially for chiral versions of related compounds, techniques like preparative HPLC or diastereomeric crystallization may be necessary.[10]

Q4: How can I best monitor the progress of my synthesis?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.

  • Choose an appropriate solvent system: The ideal system will give good separation between your starting material, product, and any major byproducts, with an Rf value for the product of around 0.3-0.4.

  • Co-spotting: Always spot the reaction mixture alongside the pure starting material on the same TLC plate to accurately identify the starting material spot.

  • Visualization: Use a UV lamp to visualize aromatic compounds. Staining with reagents like potassium permanganate or iodine can help visualize non-UV active compounds.

Quantitative Data Summary

ParameterReduction of 4-Fluorocinnamic AcidGrignard with Ethylene OxideHeck Reaction
Key Reagents LiAlH₄, Anhydrous Ether/THFMg, 4-Fluoro-bromobenzene, Ethylene OxidePd catalyst, Base, 4-Fluoro-iodobenzene, Allyl alcohol
Typical Yield 70-90%60-80%50-75%
Common Byproducts Unreacted starting material2-Bromoethanol, Homocoupled biarylIsomerized alkenes, Homocoupled biaryl
Key Control Parameter Anhydrous conditions, StoichiometryLow temperature, Slow additionLigand choice, Base

References

  • National Center for Biotechnology Information. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Agett, A. H. (n.d.). The Reaction of Ethylene Oxide with Various Grignard Reagents. University of Maine. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • PubMed. (1996). Reactions of (Triphenylsilyl)ethylene Oxide with Grignard Reagents (and with MgBr(2)). A Reinvestigation. Retrieved from [Link]

Sources

Technical Support Center: Chiral HPLC Method Development for 3-(4-Fluorophenyl)propan-1-OL Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the chiral HPLC method development of 3-(4-Fluorophenyl)propan-1-OL enantiomers.

This guide serves as a dedicated technical resource for researchers, analytical chemists, and pharmaceutical scientists engaged in the stereoselective analysis of this compound. The separation of its enantiomers is a critical step in quality control and drug development, ensuring stereochemical purity and pharmacological specificity. This document provides foundational knowledge, starting parameters, and robust troubleshooting strategies based on established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to streamline your method development process.

Q1: What is the most effective type of chiral stationary phase (CSP) for separating the enantiomers of this compound?

A1: For aromatic alcohols like this compound, polysaccharide-based CSPs are the most versatile and successful choice.[1] These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, provide the necessary stereoselective interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) required for separation.[2]

  • Primary Recommendation: Start with a CSP based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) . These phases are renowned for their broad applicability to a wide range of chiral compounds, including neutral aromatic molecules.[3][4]

  • Why this works: The carbamate derivatives on the polysaccharide backbone create well-defined chiral grooves. The phenyl ring of your analyte can engage in π-π stacking with the phenyl groups on the CSP, while the hydroxyl group can form hydrogen bonds. These multiple interaction points are key to achieving chiral recognition.[2]

Q2: Which chromatographic mode (Normal Phase, Reversed-Phase, etc.) is the best starting point?

A2: Normal Phase (NP) chromatography is the recommended starting mode. Chiral separations on polysaccharide CSPs are often more successful and easier to develop in normal phase.[5][6] NP mobile phases, consisting of a non-polar alkane and a polar alcohol modifier, effectively modulate the hydrogen bonding and polar interactions that govern chiral recognition on these columns.[6]

Q3: How should I prepare my sample and standards for analysis?

A3: Proper sample and standard preparation is crucial to avoid peak distortion and ensure reproducibility.

  • Solvent Choice: The ideal solvent is the mobile phase itself.[3] This minimizes peak distortion caused by solvent mismatch. If the analyte has poor solubility in the mobile phase, use the weakest possible solvent that provides adequate solubility (e.g., the alcohol component of your mobile phase, like isopropanol or ethanol).

  • Concentration: Start with a concentration of approximately 0.5 to 1.0 mg/mL for your stock solution.[3] Dilute this with the mobile phase to a working concentration of 0.1 mg/mL for initial injections to prevent column overload, which can cause peak tailing or fronting.[3][7]

  • Filtration: Always filter your final sample solution through a 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[8]

Q4: What are the recommended starting chromatographic conditions?

A4: The following parameters provide a robust starting point for your method development. Optimization will likely be necessary to achieve baseline resolution.

ParameterRecommended Starting ConditionRationale & Notes
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µmA widely successful stationary phase for aromatic alcohols.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A standard normal phase eluent. The ratio is the primary tool for optimization.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be optimized for resolution and analysis time.
Column Temperature 25°C (Ambient)Temperature control is crucial for reproducible retention times.[9]
Detection UV at 263 nmThe fluorophenyl group is a strong chromophore. Determine the analyte's λmax by scanning for optimal sensitivity.
Injection Volume 5 - 10 µLKeep the volume low initially to avoid mass overload.[7]

Experimental Protocol & Method Development Workflow

This section provides a structured workflow for developing a robust chiral separation method.

Method Development Workflow Diagram

The following diagram outlines the logical progression from initial screening to a fully optimized and validated method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: System Suitability prep System & Sample Prep - Prepare Mobile Phase - Prepare Racemic Standard (1mg/mL) - Equilibrate Column (20 CV) screen Inject Racemic Standard (See Table 1 for conditions) prep->screen eval Evaluate Chromatogram - Any separation? - Peak Shape? - Retention Time? screen->eval no_sep No Separation? Try different CSP or change alcohol modifier (Ethanol) eval->no_sep No/Poor Separation poor_res Partial Separation? Adjust Hexane/IPA Ratio (e.g., 95:5 or 85:15) eval->poor_res Partial Separation no_sep->screen optimize_other Optimize Flow Rate & Temperature for best Resolution & Time poor_res->optimize_other sst Perform System Suitability Test (SST) (5 replicate injections) optimize_other->sst pass SST Passed? Method is Ready for Sample Analysis sst->pass Yes fail SST Failed? Return to Troubleshooting sst->fail No fail->optimize_other

Caption: A logical workflow for chiral HPLC method development.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol (IPA).

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[3]

  • System Preparation & Equilibration:

    • Install the recommended chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Set the pump flow rate to 1.0 mL/min.

    • Flush the column with the mobile phase for at least 20-30 column volumes (approx. 30-45 minutes) until a stable baseline is achieved.[10] This step is critical for reproducibility.

  • Analysis:

    • Prepare a racemic standard of this compound at ~0.1 mg/mL in the mobile phase.

    • Inject 10 µL of the standard.

    • Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

    • Evaluate the results based on retention, resolution, and peak shape.

System Suitability Testing (SST)

Before analyzing any samples, you must verify that your chromatographic system is performing adequately. SST is a mandatory part of method validation and routine analysis in regulated environments.[11][12] It ensures the reliability and integrity of your data.[13]

SST ParameterPurposeTypical Acceptance Criteria (USP/ICH)
Resolution (Rs) Measures the degree of separation between the two enantiomer peaks. This is the most critical parameter for chiral separations.Rs ≥ 2.0 [10]
Tailing Factor (Tf) Measures peak symmetry. Tailing can indicate undesirable secondary interactions or column overload.Tf ≤ 2.0 [10][12]
Theoretical Plates (N) Measures column efficiency and peak sharpness. Low values indicate poor column performance.N ≥ 2000 (Method-specific)[10]
% RSD of Peak Area Measures the precision of the system from replicate injections (n=5 or 6).≤ 2.0% [10][14]
% RSD of Retention Time Measures the stability of the pump and system over time.≤ 2.0% [10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during method development in a question-and-answer format.

Troubleshooting Flowchart: Poor or No Resolution

TroubleshootingWorkflow cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_conditions Step 2: Physical Conditions cluster_csp Step 3: Stationary Phase start Problem: Poor Resolution (Rs < 2.0) or Co-elution mp_check mp_check start->mp_check mp_adjust Adjust % IPA - Increase Hexane (e.g., 95:5) to increase retention - Decrease Hexane (e.g., 85:15) to decrease retention mp_check->mp_adjust No cond_check Is resolution still poor? mp_check->cond_check Yes, but Rs is low mp_adjust->mp_check end_node Resolution Achieved mp_adjust->end_node Resolution OK cond_adjust Optimize Flow Rate & Temperature - Decrease Flow Rate (e.g., 0.8 mL/min) - Decrease Temperature (e.g., 15-20°C) cond_check->cond_adjust csp_check Still no baseline separation? cond_check->csp_check cond_adjust->cond_check cond_adjust->end_node Resolution OK csp_change csp_change csp_check->csp_change csp_change->start Re-screen csp_change->end_node Resolution OK

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Q1: Why am I observing poor or no resolution between the enantiomer peaks?

A1: This is the most common challenge in chiral method development and is typically linked to insufficient stereoselective interactions.[3]

  • Cause 1: Suboptimal Mobile Phase Composition. The ratio of hexane to alcohol directly controls retention and selectivity. If retention is too low (peaks elute too quickly), there is not enough time for interaction with the CSP.

    • Solution: Increase the retention factor (k') by increasing the proportion of the weak solvent (n-Hexane). Try mobile phase compositions of 95:5 and 92:8 (Hexane:IPA). Conversely, if retention is too long, decrease the hexane content.[5]

  • Cause 2: Inappropriate Chiral Stationary Phase (CSP). While the recommended cellulose-based column is a strong starting point, no single CSP can separate all enantiomers. The "lock-and-key" fit may not be ideal for your specific molecule.

    • Solution: If mobile phase optimization fails, screen a CSP with a different chiral selector. An amylose-based equivalent is an excellent second choice as it often provides complementary selectivity to cellulose phases.[15]

  • Cause 3: Flow Rate or Temperature is Too High. Chiral separations are often sensitive to kinetic factors. High flow rates or temperatures can reduce the time available for the enantiomers to equilibrate with the CSP, thereby reducing resolution.[3][9]

    • Solution: Decrease the flow rate (e.g., to 0.8 mL/min) or the column temperature (e.g., to 20°C). Lower temperatures often enhance the enantioselectivity of polysaccharide CSPs.

Q2: My peaks are tailing severely (Tf > 2.0). What is the cause and solution?

A2: Peak tailing in chiral chromatography often points to column overload or active sites.

  • Cause 1: Mass Overload. Chiral stationary phases have a limited sample capacity. Injecting too much analyte saturates the chiral recognition sites, leading to tailing peaks.[7]

    • Solution: Reduce the amount of sample injected. Dilute your sample concentration by a factor of 5 or 10 (e.g., to 0.02-0.01 mg/mL) or reduce the injection volume to 2-5 µL.[7]

  • Cause 2: Active Sites. Contamination in the injector, guard column, or at the head of the analytical column can create active sites that cause unwanted secondary interactions with the analyte's polar hydroxyl group.[7]

    • Solution: Perform routine system maintenance. Clean or replace the injector liner and ensure you are using a clean, dedicated guard column. If the analytical column is contaminated, it may need to be flushed with a strong, compatible solvent like 100% IPA (for coated columns) or even stronger solvents if using an immobilized CSP (consult manufacturer's guide).[16]

Q3: My retention times are drifting or are not reproducible between injections. How do I fix this?

A3: Drifting retention times are a sign that the system is not stable.[3]

  • Cause 1: Insufficient Column Equilibration. Chiral columns, especially in normal phase, can take a significant amount of time to fully equilibrate with the mobile phase.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before the first injection.[10] If you change the mobile phase composition, repeat the full equilibration.

  • Cause 2: Mobile Phase Inconsistency. The high volatility of n-hexane can cause its proportion in the mobile phase to change over time due to evaporation, altering the solvent strength and affecting retention times.

    • Solution: Prepare fresh mobile phase daily, keep the solvent reservoir tightly sealed, and ensure it is thoroughly mixed before and during use.[3]

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and solubility, leading to retention time shifts.

    • Solution: Use a column thermostat to maintain a constant temperature. Even if running at "ambient," setting the thermostat to 25°C provides stability.[9]

Q4: I am observing peak fronting. What does this indicate?

A4: Peak fronting is less common than tailing but usually points to sample-related issues.

  • Cause 1: High Sample Concentration. While mass overload often causes tailing, very high sample concentrations can also lead to fronting.[7]

    • Solution: Dilute your sample significantly and reinject. This is the most common fix.[7]

  • Cause 2: Poor Sample Solubility. If the sample is not fully dissolved in the injection solvent, it can lead to an uneven band being introduced to the column.

    • Solution: Ensure your sample is completely dissolved. If necessary, gently warm or sonicate the sample vial. Confirm that the injection solvent is compatible with the mobile phase.[7]

References

  • Benchchem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem Technical Support.
  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage.
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis.
  • National Institutes of Health (NIH). (n.d.).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Sigma-Aldrich. (n.d.).
  • (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Benchchem. (n.d.).
  • (n.d.).
  • (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Blogs@NTU. (2018).
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Česká a slovenská farmacie. (2007).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Benchchem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Phenomenex. (n.d.).
  • (2025).
  • PubMed. (2014).
  • ResearchGate. (2025).
  • Chiralpedia. (2022).
  • VTechWorks. (n.d.).

Sources

Technical Support Center: Enhancing the Enantionmeric Excess of Chiral 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing the enantiomeric excess (ee) of chiral 3-(4-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the synthesis and purification of this important chiral building block.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The biological activity of these agents is often dependent on the specific stereochemistry of this precursor, making the control and enhancement of its enantiomeric excess a critical aspect of the synthetic process. This guide provides a comprehensive resource to help you achieve high enantiopurity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?

A1: The most common and effective strategies for producing enantiomerically enriched this compound include:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of 1-(4-fluorophenyl)propan-1-one using a chiral catalyst. Biocatalytic reduction with ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly selective and environmentally friendly option.[1] Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction, also provide excellent enantioselectivity.[1][2]

  • Kinetic Resolution of a Racemic Mixture: This technique involves the selective reaction of one enantiomer in a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched. Lipase-catalyzed transesterification is a widely used method for the kinetic resolution of secondary alcohols.[3][4][5]

Q2: How is the enantiomeric excess of this compound accurately determined?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the enantiomeric excess of this compound.[6][7][8] This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification based on peak areas.[8][9] Other methods include chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.[6]

Q3: What factors can lead to low enantiomeric excess in my asymmetric synthesis?

A3: Several factors can contribute to lower-than-expected enantiomeric excess.[6] These include:

  • Catalyst-Related Issues: Impurities, improper activation, incorrect loading, or degradation of the chiral catalyst can significantly impact enantioselectivity.[6]

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can negatively affect the stereochemical outcome.[6]

  • Reagent and Solvent Purity: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle.[6][10]

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be ideal for the specific substrate.[6]

  • Product Racemization: The desired enantiomer may racemize under the reaction or workup conditions.[6]

Q4: Can I improve the enantiomeric excess of my product after the initial synthesis?

A4: Yes, several techniques can be employed to enhance the enantiomeric excess of a partially enriched sample:

  • Enantiomeric Enrichment by Crystallization: In some cases, crystallization of a non-racemic mixture can lead to the isolation of a solid phase with a higher enantiomeric excess.[11] This phenomenon, known as self-disproportionation of enantiomers, can be an effective purification method.[12]

  • Preparative Chiral Chromatography: This is a powerful technique for separating enantiomers on a larger scale, allowing for the isolation of the desired enantiomer with very high purity.[13][14]

Troubleshooting Guides

This section provides practical solutions to common problems encountered when aiming for high enantiomeric excess of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low Enantiomeric Excess in Asymmetric Reduction - Inactive or impure catalyst.- Suboptimal reaction temperature.- Presence of moisture or impurities in reagents/solvents.[10]- Ensure the catalyst is fresh and properly activated.[6]- Optimize the reaction temperature; lower temperatures often improve enantioselectivity.[6]- Use anhydrous solvents and high-purity reagents.
Low Conversion in Asymmetric Reduction - Catalyst deactivation.[10]- Insufficient reaction time.- Incorrect stoichiometry of reagents.- Check for potential catalyst poisons in the starting materials.- Monitor the reaction progress over time to determine the optimal duration.- Verify the concentrations and equivalents of all reagents.
Poor Enantioselectivity in Enzymatic Kinetic Resolution - Incorrect choice of lipase or acyl donor.- Suboptimal solvent or temperature.[15]- Enzyme inhibition or denaturation.- Screen a panel of different lipases and acyl donors.- Optimize the reaction solvent and temperature.[5]- Ensure the reaction conditions (pH, temperature) are within the optimal range for the chosen enzyme.
Difficulty in Separating Enantiomers by Chiral HPLC - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition or flow rate.- Poor peak shape.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[16][17]- Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate.[16]- Adjust the temperature; lower temperatures can sometimes improve resolution.[16]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-(4-Fluorophenyl)propan-1-one using a Ketoreductase (KRED)

This protocol describes a biocatalytic approach to synthesize (S)-3-(4-fluorophenyl)propan-1-ol.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Buffer B Add Cofactor & Regeneration System A->B C Add KRED B->C D Add Substrate (Ketone) C->D E Incubate with Shaking D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Caption: Biocatalytic reduction workflow.

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • Ketoreductase (KRED) selective for the (S)-alcohol

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (as a cosubstrate for cofactor regeneration)[1]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled vessel, prepare the potassium phosphate buffer.

  • Add NADP⁺ or NAD⁺ (e.g., 0.01 eq), glucose (e.g., 1.5 eq), and glucose dehydrogenase (GDH) to establish the cofactor regeneration system.[7]

  • Add the selected KRED to the buffer solution.

  • Add 1-(4-fluorophenyl)propan-1-one to the reaction mixture.

  • Add isopropanol (e.g., 5-10% v/v).[1]

  • Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.[7]

  • Once the reaction is complete, quench by adding an equal volume of ethyl acetate and mix thoroughly.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography if necessary.[7]

Protocol 2: Chiral HPLC Analysis of this compound

This protocol outlines a general method for determining the enantiomeric excess.

Workflow Diagram:

G A Prepare Sample in Mobile Phase C Inject Sample A->C B Equilibrate HPLC System B->C D Acquire Chromatogram C->D E Integrate Peaks D->E F Calculate ee% E->F

Caption: Chiral HPLC analysis workflow.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.[7]

  • Chiral Column: Chiralpak® AD-H or a similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV at 254 nm.[7]

Procedure:

  • Prepare a sample solution of this compound in the mobile phase (approximately 1 mg/mL).[7]

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume of the sample solution (e.g., 5-10 µL).[7]

  • Run the analysis and record the chromatogram. The two enantiomers should elute at different retention times.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:[7] % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis - Benchchem.
  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization | Industrial & Engineering Chemistry Research - ACS Publications.
  • improving enantiomeric excess in asymmetric synthesis - Benchchem.
  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3 - ResearchGate.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI.
  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism | Journal of the American Chemical Society.
  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed.
  • Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies - Benchchem.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH.
  • Asymmetric reactions_synthesis.
  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace.
  • Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols - Benchchem.
  • Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe - ResearchGate.
  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G.
  • Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols - Benchchem.
  • Chiral HPLC Separations - Phenomenex.
  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry.
  • Asymmetric-Synthesis.
  • Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids.
  • ASYMMETRIC SYNTHESIS - eGyanKosh.
  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products | American Pharmaceutical Review.
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • Please read this instruction sheet completely before using this column - Daicel Chiral Technologies.
  • (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis - Benchchem.
  • chiral columns . Available from:

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions - MDPI.
  • Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control - NIH.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.
  • Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization - PubMed.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC - NIH.
  • Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr - PMC - NIH.
  • Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst - Globe Thesis.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC - NIH.
  • Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR - ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(4-Fluorophenyl)propan-1-ol and 3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 3-(4-Fluorophenyl)propan-1-ol and its non-fluorinated analog, 3-phenylpropan-1-ol. This analysis is tailored for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates or building blocks in organic synthesis. We will explore how the substitution of a single fluorine atom on the phenyl ring influences the reactivity of the distant primary alcohol, supported by mechanistic principles and experimental considerations.

Introduction: A Tale of Two Alcohols

At first glance, 3-phenylpropan-1-ol and this compound are structurally very similar. Both are primary alcohols with a phenylpropyl scaffold, a common motif in medicinal chemistry and materials science. The key distinction lies in the para-substituent on the aromatic ring: a hydrogen atom in the former and a fluorine atom in the latter.

Chemical structures of 3-phenylpropan-1-ol and this compound

This seemingly minor change introduces significant electronic effects that propagate through the molecule, altering the reactivity of the primary alcohol. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a positive mesomeric or resonance effect (+M). For a substituent at the para position, both effects are at play, but the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring and, to a lesser extent, the propyl chain.

This guide will dissect how these electronic perturbations influence common alcohol transformations, including oxidation, etherification, and esterification.

Physicochemical Properties: The Foundation of Reactivity

Before delving into reaction dynamics, it's crucial to compare the fundamental physicochemical properties of these two compounds. These properties, summarized in the table below, provide the initial clues to their differing behaviors.

Property3-phenylpropan-1-olThis compoundJustification for Reactivity Impact
Molecular Weight 136.19 g/mol [1][2]154.18 g/mol [3][4]Affects stoichiometry and physical handling, but has a minor direct impact on electronic reactivity.
Boiling Point ~236 °C at 760 mmHg[1][5][6]241.9 °C at 760 mmHg (Predicted)[7]The higher boiling point of the fluorinated compound suggests stronger intermolecular forces, likely due to increased polarity.
pKa (Predicted) ~15.04[1]Expected to be slightly lower (~14.8-15.0)The electron-withdrawing fluorine atom stabilizes the corresponding alkoxide, increasing the alcohol's acidity.
Hammett Constant (σₚ) 0.00 (Reference)+0.06[8]The positive value for fluorine confirms its net electron-withdrawing character at the para position, which is central to its influence on reactivity.[8][9][10]

The most telling parameter here is the Hammett substituent constant (σₚ). The positive value for the para-fluoro substituent quantitatively confirms its electron-withdrawing nature relative to hydrogen. This withdrawal of electron density acidifies the hydroxyl proton, making the oxygen atom less electron-rich.

Comparative Reactivity Analysis

The electronic differences outlined above have tangible consequences in chemical reactions. We will now explore three common transformations of primary alcohols.

Acidity and Nucleophilicity: The Core of Alcohol Reactivity

The primary driver of the reactivity differences between these two alcohols is the change in the electron density on the hydroxyl oxygen.

G cluster_0 3-phenylpropan-1-ol cluster_1 This compound A Phenyl Ring (Neutral Effect) B Propyl Chain A->B C Hydroxyl Group (Higher e⁻ density on O) B->C D 4-Fluorophenyl Ring (Electron Withdrawing) E Propyl Chain D->E F Hydroxyl Group (Lower e⁻ density on O) E->F Rel Leads to... Acidity Increased Acidity Rel->Acidity Nuc Decreased Nucleophilicity Rel->Nuc

Caption: Electronic influence of the para-fluoro substituent.

  • Acidity: The electron-withdrawing fluorine atom in this compound pulls electron density away from the hydroxyl group. This effect stabilizes the negative charge on the oxygen atom after deprotonation (the alkoxide). Consequently, This compound is a stronger acid than 3-phenylpropan-1-ol. This is supported by studies showing that fluorine substitution enhances the acidity of alcohols.[11]

  • Nucleophilicity: The nucleophilicity of the alcohol (the lone pairs on the oxygen) is diminished in the fluorinated compound. With less electron density, the oxygen atom is a weaker nucleophile. Therefore, 3-phenylpropan-1-ol is a stronger nucleophile than its fluorinated counterpart.

These fundamental differences dictate the relative rates and success of subsequent reactions.

Etherification (Williamson Synthesis)

The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) ROH R-OH Alkoxide R-O⁻ Na⁺ ROH->Alkoxide + Base Base Base (e.g., NaH) Ether R-O-R' Alkoxide->Ether + R'-X RX R'-X

Caption: General workflow for Williamson ether synthesis.

  • Step 1 (Deprotonation): Because this compound is more acidic, it will be deprotonated faster by a given base (e.g., sodium hydride) compared to 3-phenylpropan-1-ol.

  • Step 2 (Nucleophilic Attack): The resulting 3-phenylpropoxide is a stronger nucleophile than 3-(4-fluorophenyl)propoxide. Therefore, in the Sₙ2 displacement step, the non-fluorinated alkoxide will react faster .

Overall Reactivity: The relative overall rates can be complex. In a competitive experiment, the faster deprotonation of the fluorinated alcohol might lead to a higher initial concentration of its alkoxide. However, the lower nucleophilicity of this alkoxide will slow the second step. The outcome will depend on the specific base, alkyl halide, and reaction conditions. Generally, for less reactive alkyl halides, the nucleophilicity of the alkoxide (Step 2) is the rate-determining step, favoring the reactivity of 3-phenylpropan-1-ol.

Esterification (Fischer Esterification)

Fischer esterification involves the reaction of an alcohol with a carboxylic acid under acidic catalysis.[12][13] In this reaction, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.

  • Reactivity Prediction: Since 3-phenylpropan-1-ol is the stronger nucleophile, it is expected to react faster in Fischer esterification than this compound under identical conditions. The reduced electron density on the oxygen of the fluorinated alcohol makes it less effective at attacking the electrophilic carbonyl carbon.

Experimental Protocol: Comparative Oxidation

To provide a practical, self-validating comparison, we outline a protocol for the oxidation of both alcohols to their corresponding aldehydes using pyridinium chlorochromate (PCC), a mild oxidizing agent.

Objective: To compare the rate of oxidation of 3-phenylpropan-1-ol and this compound to their respective aldehydes under identical conditions.

Materials:

  • 3-phenylpropan-1-ol

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

G Setup 1. Reaction Setup - Add alcohol & DCM to flask - Add internal standard Reagent 2. Reagent Addition - Add PCC in one portion Setup->Reagent Monitor 3. Reaction Monitoring - Stir at room temp - Take aliquots over time Reagent->Monitor Quench 4. Workup - Dilute with ether - Filter through silica gel Monitor->Quench Analyze 5. Analysis - Analyze filtrate by GC-FID Quench->Analyze

Caption: Experimental workflow for comparative oxidation.

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 3-phenylpropan-1-ol (1.0 mmol) in 10 mL of anhydrous DCM in one flask, and this compound (1.0 mmol) in 10 mL of anhydrous DCM in the other. Add a precise amount of an internal standard (e.g., 0.5 mmol dodecane) to each flask.

  • Initiation: To each flask, add PCC (1.5 mmol) in one portion at room temperature. Start a timer for each reaction simultaneously.

  • Monitoring: Stir both reactions vigorously. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Sample Preparation: Immediately filter each aliquot through a small plug of silica gel with diethyl ether to remove the chromium salts and unreacted PCC.

  • Analysis: Analyze the filtrate by GC-FID. Calculate the ratio of the product aldehyde peak area to the internal standard peak area.

Expected Outcome: The reaction mechanism for PCC oxidation involves the alcohol's oxygen atom attacking the chromium center. The C-H bond at the carbinol carbon is then broken in the rate-determining step. The electron-withdrawing fluorine substituent in this compound slightly destabilizes the developing positive charge on the carbon backbone during the reaction, which can slow down the C-H bond cleavage. Therefore, it is predicted that 3-phenylpropan-1-ol will be oxidized at a faster rate than this compound. A plot of product formation versus time for both reactions would clearly illustrate this difference in reactivity.

Conclusion and Applications

The presence of a para-fluoro substituent on the phenyl ring of 3-phenylpropan-1-ol imparts a clear and predictable change in the reactivity of the alcohol functional group.

  • This compound is more acidic due to the inductive electron withdrawal by fluorine.

  • 3-phenylpropan-1-ol is more nucleophilic and generally reacts faster in transformations where the alcohol acts as the nucleophile, such as Fischer esterification and likely in many oxidation reactions.

For drug development professionals, these differences are not trivial. The choice between these two building blocks can influence reaction efficiency, yield, and purification strategies. For instance, if a subsequent step requires a highly nucleophilic alcohol, the non-fluorinated version would be preferred. Conversely, if enhanced acidity is beneficial for a particular transformation or for the properties of the final molecule (e.g., modulating pKa for better receptor binding), the fluorinated analog is the superior choice. Understanding these electronic nuances allows for more rational and efficient molecular design and synthesis.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Phenylpropanol (CAS 122-97-4). Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Constants and Substituent Survey. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • Kjaergaard, H. G., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(38), 20970-20978. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanol | C9H12O | CID 31234. Retrieved from [Link]

  • Sciencemadness.org. (2010). Dehydration of 3-Phenyl-1-propanol. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Phenylpropanol (CAS 122-97-4) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Phenylpropan-1-ol | CAS#:122-97-4. Retrieved from [Link]

  • Nature Communications. (2019). Visible light-induced direct α C–H functionalization of alcohols. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources.
  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Phenyl-1-propanol (FDB012188). Retrieved from [Link]

  • ACS Omega. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-phenyl-1-propanol - 122-97-4, C9H12O. Retrieved from [Link]

  • YouTube. (2024). Convert Benzaldehyde to 3-phenylpropan-1-ol| Important Organic conversions Class12 chemistry. Retrieved from [Link]

  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Fluorophenyl)propan-1-OL | C9H11FO | CID 14943416. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1971). Selective esterification, substitutions (SN1), and transformations of flavan-3,3′,4,4′,7-pentaols. Retrieved from [Link]

  • 齐岳生物. (n.d.). This compound CAS:702-15-8. Retrieved from [Link]

  • YouTube. (2012). Oxidation of Propan-1-ol Reflux and Distillation. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | CAS 228422-47-7. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenyl)propan-1-ol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a fluorinated phenyl ring and a propanol side chain, imparts desirable physicochemical properties to target molecules, often enhancing metabolic stability and biological activity. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development and chemical synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform the selection of the most appropriate method for a given application.

Comparative Analysis of Synthetic Strategies

Several distinct synthetic strategies can be employed to prepare this compound. The choice of route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness. Here, we compare four prominent methods:

  • Reduction of 1-(4-Fluorophenyl)propan-1-one: A straightforward and common approach involving the reduction of a readily available ketone precursor.

  • Reduction of 3-(4-Fluorophenyl)propanoic Acid: A two-step route starting from the corresponding carboxylic acid, offering an alternative when the ketone is not easily accessible.

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction providing a versatile, albeit more complex, route.

  • Heck Reaction: A modern cross-coupling method that allows for the construction of the carbon skeleton, followed by reduction.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes.

Route 1: Reduction of 1-(4-Fluorophenyl)propan-1-one

This is arguably the most direct and widely used method for the synthesis of this compound, contingent on the commercial availability of the starting ketone, 1-(4-fluorophenyl)propan-1-one. The reduction of the carbonyl group to a hydroxyl group can be achieved using various reducing agents.

Mechanism

The reduction typically proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the final alcohol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For enantioselective synthesis, chiral catalysts such as those used in the Corey-Bakshi-Shibata (CBS) reduction can be employed.[1]

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst[2]

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous THF.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature).

  • Slowly add the borane reagent (e.g., BMS, 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature.

  • To this mixture, add a solution of 1-(4-fluorophenyl)propan-1-one (1.0 equivalent) in anhydrous THF dropwise over 1-2 hours.

  • Stir the reaction mixture at the same temperature until the reaction is complete, monitoring by TLC or GC.

  • Carefully quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-2-(4-Fluorophenyl)propan-1-ol.

Data Summary
ParameterValueReference
Starting Material1-(4-Fluorophenyl)propan-1-one[2]
Key ReagentsNaBH₄ or LiAlH₄, Chiral Catalysts[1][2]
Typical YieldHigh[1]
Reaction Time1-4 hours[3]
Temperature0 °C to room temperature[3]
Visualization of the Reduction Pathway

G start 1-(4-Fluorophenyl)propan-1-one product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH4, LiAlH4) reagent->product

Caption: Reduction of a ketone to the target alcohol.

Route 2: Reduction of 3-(4-Fluorophenyl)propanoic Acid

This route provides an alternative when the corresponding carboxylic acid is more readily available than the ketone. The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as carboxylic acids are less reactive than ketones.

Mechanism

The reduction of a carboxylic acid with a powerful hydride donor like lithium aluminum hydride (LiAlH₄) proceeds in two stages. Initially, the acid is reduced to an aldehyde, which is then rapidly reduced further to the primary alcohol. It is generally not possible to isolate the intermediate aldehyde.[2]

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • 3-(4-Fluorophenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Dilute sulfuric acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend LiAlH₄ (excess) in anhydrous diethyl ether under an inert atmosphere.

  • Dissolve 3-(4-fluorophenyl)propanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with additional portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Data Summary
ParameterValueReference
Starting Material3-(4-Fluorophenyl)propanoic acid[4]
Key ReagentsLiAlH₄[2]
Typical YieldGood to Excellent[5]
Reaction Time2-4 hours[5]
TemperatureRoom temperature to reflux[5]
Visualization of the Carboxylic Acid Reduction Pathway

G start 3-(4-Fluorophenyl)propanoic Acid intermediate Intermediate Aldehyde (not isolated) start->intermediate Reduction reagent LiAlH4 reagent->intermediate product This compound intermediate->product Further Reduction

Caption: Two-step reduction of a carboxylic acid.

Route 3: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be adapted to synthesize this compound. This route offers flexibility in the choice of starting materials but requires careful control of reaction conditions due to the moisture sensitivity of the Grignard reagent.

Mechanism

A plausible Grignard route involves the reaction of a (4-fluorophenyl)magnesium halide with an epoxide, such as ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to ring-opening and the formation of an alkoxide. Subsequent acidic workup yields the primary alcohol.[6]

Experimental Protocol: Grignard Reaction with Ethylene Oxide

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Ethylene oxide

  • Dilute hydrochloric acid

Procedure:

  • Prepare the Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Cool the Grignard solution in an ice-salt bath.

  • Slowly bubble ethylene oxide gas through the stirred Grignard solution or add a pre-cooled solution of ethylene oxide in ether.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly pouring the mixture onto crushed ice, followed by the addition of dilute hydrochloric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Filter and remove the ether by distillation.

  • Purify the resulting this compound by vacuum distillation.

Data Summary
ParameterValueReference
Starting Materials4-Halofluorobenzene, Ethylene Oxide[6]
Key ReagentsMagnesium[6]
Typical YieldModerate to Good
Reaction TimeSeveral hours
Temperature0 °C to room temperature
Visualization of the Grignard Synthesis Pathway

G start1 4-Bromofluorobenzene grignard (4-Fluorophenyl)magnesium bromide start1->grignard start2 Magnesium start2->grignard intermediate Alkoxide Intermediate grignard->intermediate epoxide Ethylene Oxide epoxide->intermediate product This compound intermediate->product Acidic Workup

Caption: Grignard route to the target alcohol.

Route 4: Heck Reaction Followed by Reduction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that can be utilized to construct the carbon skeleton of the target molecule.[7] This modern approach offers good functional group tolerance but often requires more specialized catalysts and conditions.

Mechanism

A potential Heck reaction route involves the coupling of a 4-fluoroaryl halide (e.g., 4-iodo- or 4-bromofluorobenzene) with an alkene such as allyl alcohol. The palladium catalyst facilitates the formation of a new carbon-carbon bond. The resulting unsaturated alcohol can then be reduced to the desired saturated alcohol in a subsequent step.

Experimental Protocol: Heck Reaction and Subsequent Reduction

Materials:

  • 4-Iodofluorobenzene

  • Allyl alcohol

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • Acetonitrile

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Ethanol

Procedure: Step 1: Heck Reaction

  • In a reaction vessel, combine 4-iodofluorobenzene, allyl alcohol, palladium(II) acetate, triphenylphosphine, and triethylamine in acetonitrile.

  • Heat the mixture under an inert atmosphere at reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product, 3-(4-fluorophenyl)prop-2-en-1-ol, by column chromatography.

Step 2: Reduction

  • Dissolve the purified 3-(4-fluorophenyl)prop-2-en-1-ol in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Data Summary
ParameterValueReference
Starting Materials4-Halo-fluorobenzene, Allyl alcohol[7]
Key ReagentsPalladium catalyst, Base, H₂, Pd/C[7]
Typical YieldModerate to Good over two steps
Reaction TimeSeveral hours for each step
TemperatureReflux (Heck), Room temperature (Reduction)
Visualization of the Heck Reaction Pathway

G start1 4-Iodofluorobenzene intermediate 3-(4-Fluorophenyl)prop-2-en-1-ol start1->intermediate start2 Allyl Alcohol start2->intermediate catalyst Pd Catalyst, Base catalyst->intermediate product This compound intermediate->product Reduction reductant H2, Pd/C reductant->product

Caption: Heck reaction followed by reduction.

Conclusion and Route Selection

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and disadvantages.

  • Reduction of the corresponding ketone is the most straightforward and often highest-yielding method, provided the starting material is readily available.

  • Reduction of the carboxylic acid is a good alternative, particularly when the acid is a more accessible precursor.

  • The Grignard reaction offers versatility but requires stringent anhydrous conditions.

  • The Heck reaction represents a modern and powerful C-C bond formation strategy but may involve more complex and costly reagents.

The optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including factors such as cost, scale, available equipment, and the desired level of purity and enantioselectivity. This guide provides the necessary foundational information to make an informed decision based on these critical parameters.

References

  • Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Coll. Vol. 7, p.534 (1990); Vol. 64, p.182 (1986). Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Brainly.in. (2019, January 25). How is propan-1-ol synthesised by using Grignard reagent? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a PDF document from the University of Cambridge, Department of Chemistry.
  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Coll. Vol. 3, p.42 (1955); Vol. 29, p.8 (1949). Retrieved from [Link]

  • Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • Chemistry Stack Exchange. (2020, August 1). Synthesing tetrahydropyran from ethylene oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles. Retrieved from [Link]

  • Brainly.in. (2019, January 25). How is propan-1-ol synthesised by using Grignard reagent? Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3-(4-Fluorophenyl)propan-1-ol and its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the substitution of a single halogen atom can dramatically alter the biological activity of a molecule. This guide provides an in-depth comparison of the biological activities of 3-(4-Fluorophenyl)propan-1-ol and its chloro analog, 3-(4-chlorophenyl)propan-1-ol. While direct comparative studies on these specific molecules are not extensively available in peer-reviewed literature, by examining the well-established principles of halogen substitution in related pharmacologically active compounds, particularly as inhibitors of the aldo-keto reductase (AKR) superfamily, we can construct a robust predictive comparison.

Introduction: The Subtle Power of Halogen Substitution

This compound and 3-(4-chlorophenyl)propan-1-ol are structurally simple phenylpropanols, differing only by the halogen atom at the para-position of the phenyl ring. This seemingly minor difference, however, can have profound implications for their pharmacokinetic and pharmacodynamic profiles. Fluorine, being the most electronegative element, is smaller and forms stronger bonds with carbon compared to chlorine. These fundamental differences in size, electronegativity, and bond strength influence lipophilicity, metabolic stability, and the potential for specific interactions with biological targets.

Unveiling a Potential Target: The Aldo-Keto Reductase (AKR) Superfamily

While the biological activities of these specific propanols are not widely reported, a significant lead comes from the documented use of 3-(4-chlorophenyl)propan-1-ol as a synthetic precursor for the development of aldo-keto reductase (AKR) inhibitors. The AKR superfamily, particularly the AKR1C subfamily (comprising AKR1C1, AKR1C2, and AKR1C3), are NAD(P)H-dependent oxidoreductases involved in the metabolism of steroids, prostaglandins, and various xenobiotics.[1][2] Dysregulation of AKR1C enzymes has been implicated in a range of pathologies, including hormone-dependent cancers (prostate and breast cancer), and resistance to chemotherapy, making them attractive targets for therapeutic intervention.[3][4]

Given this connection, this guide will focus on the predicted comparative activity of the fluoro and chloro analogs as inhibitors of the AKR1C subfamily, drawing upon established structure-activity relationships (SAR) for halogenated inhibitors of these enzymes.

Physicochemical Properties: A Foundation for Biological Interaction

The physicochemical properties of a compound are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with a target protein.

PropertyThis compound3-(4-chlorophenyl)propan-1-ol
Molecular Formula C₉H₁₁FOC₉H₁₁ClO
Molecular Weight 154.18 g/mol 170.64 g/mol
Predicted LogP ~2.0~2.4
Predicted pKa ~15.0~15.0
Van der Waals Radius of Halogen 1.47 Å (Fluorine)1.75 Å (Chlorine)
Electronegativity of Halogen (Pauling Scale) 3.98 (Fluorine)3.16 (Chlorine)

Note: Predicted values are based on computational models and may vary from experimental data.

The larger size and slightly lower electronegativity of chlorine compared to fluorine are expected to increase the lipophilicity (LogP) of the chloro analog. This can influence membrane permeability and interaction with hydrophobic pockets in target proteins.

Comparative Biological Activity: An Evidence-Based Extrapolation

In the absence of direct experimental data for the two subject compounds, we turn to the extensive research on the SAR of halogenated inhibitors of AKR1C enzymes, particularly the well-studied class of N-phenylanthranilates.[1]

The Role of Halogen Substitution in AKR1C Inhibition

Studies on N-phenylanthranilate inhibitors of AKR1C3 have demonstrated that electron-withdrawing groups on the phenyl ring are often beneficial for inhibitory activity.[1] Both fluorine and chlorine are electron-withdrawing, and their position on the phenyl ring is crucial for interaction with the enzyme's active site.

Fluorine Substitution:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with polar residues in the active site.

  • Metabolic Stability: The strength of the carbon-fluorine bond can increase the metabolic stability of the compound by making it less susceptible to oxidative metabolism.

  • Potential for Hydrogen Bonding: While not a classic hydrogen bond donor, the polarized C-F bond can act as a weak hydrogen bond acceptor.

Chlorine Substitution:

  • Halogen Bonding: Chlorine, being larger and more polarizable than fluorine, has a greater propensity to engage in halogen bonding. This is a non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site on the protein, such as a carbonyl oxygen or a hydroxyl group. Halogen bonds can significantly contribute to binding affinity and selectivity.

  • Hydrophobic Interactions: The larger size of the chlorine atom can lead to more extensive van der Waals interactions within hydrophobic pockets of the enzyme's active site.

Predicted Activity against AKR1C3

Based on the SAR of related AKR1C3 inhibitors, it is plausible that both this compound and 3-(4-chlorophenyl)propan-1-ol would exhibit inhibitory activity against AKR1C3. The key difference in their potency and selectivity would likely arise from the nature of their interactions within the active site.

G cluster_fluoro This compound cluster_chloro 3-(4-chlorophenyl)propan-1-ol F_compound Fluorophenylpropanol F_interaction Primarily Electrostatic & H-Bond Acceptor F_compound->F_interaction Interaction AKR1C3 AKR1C3 Active Site F_interaction->AKR1C3 Binding Cl_compound Chlorophenylpropanol Cl_interaction Halogen Bonding & Hydrophobic Interactions Cl_compound->Cl_interaction Interaction Cl_interaction->AKR1C3 Binding

Given the importance of specific interactions for potent inhibition, the chloro analog, with its potential for halogen bonding, might be a more potent inhibitor of AKR1C3 than the fluoro analog. However, the fluoro analog could exhibit a more favorable pharmacokinetic profile due to its potentially higher metabolic stability.

Experimental Protocols: A Framework for Validation

To empirically validate the predicted biological activities, the following experimental protocols are recommended.

In Vitro Aldo-Keto Reductase (AKR1C3) Inhibition Assay

This spectrophotometric assay measures the ability of a test compound to inhibit the NADP⁺-dependent oxidation of a substrate by AKR1C3.[5]

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • S-tetralol (substrate)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (this compound and 3-(4-chlorophenyl)propan-1-ol) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of NADP⁺ in phosphate buffer.

    • Prepare a stock solution of S-tetralol in a suitable solvent (e.g., acetonitrile).

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Phosphate buffer

      • NADP⁺ solution

      • AKR1C3 enzyme solution

      • Test compound solution (or DMSO for control wells)

    • Incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the S-tetralol solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

G

Conclusion: Guiding Future Research

This guide provides a comprehensive, albeit predictive, comparison of the biological activities of this compound and its chloro analog. Based on established SAR principles for AKR1C inhibitors, it is hypothesized that both compounds will exhibit inhibitory activity, with the chloro analog potentially demonstrating greater potency due to its capacity for halogen bonding. The fluoro analog, in turn, may offer advantages in terms of metabolic stability.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. The results of such studies would not only provide valuable data on these specific molecules but also contribute to the broader understanding of halogen-mediated interactions in drug design. For researchers in drug development, the choice between a fluoro and a chloro substitution is a critical decision that should be informed by a deep understanding of the target's active site and the desired pharmacokinetic properties of the lead compound.

References

  • Penning, T. M., et al. (2012). Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry, 55(15), 6782-6793. [Link]

  • Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(13), 6345-6355. [Link]

  • Yin, Y., et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. Journal of Medicinal Chemistry, 65(15), 10427-10442. [Link]

  • Carbone, V., et al. (2021). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. Molecules, 26(16), 4965. [Link]

  • Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 25(6), 637-648. [Link]

  • Kljun, J., et al. (2022). Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. Frontiers in Chemistry, 10, 951631. [Link]

  • Boschi, D., et al. (2022). New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. European Journal of Medicinal Chemistry, 236, 114366. [Link]

  • Byrns, M. C., & Penning, T. M. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. The Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 1-13. [Link]

  • Lattimer, J. C., et al. (2020). Discovery and optimization of a covalent AKR1C3 inhibitor. ACS Chemical Biology, 15(10), 2736-2747. [Link]

  • Oliaro-Bosso, S., et al. (2022). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. IRIS-AperTO - UniTo. [Link]

  • Qiu, W., et al. (2017). Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. Frontiers in Pharmacology, 8, 192. [Link]

  • S, S., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances, 14(28), 20030-20041. [Link]

  • Qiu, W., et al. (2017). Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. Frontiers in Pharmacology, 8, 192. [Link]

  • Cully, M., et al. (2020). Transcript Levels of Aldo-Keto Reductase Family 1 Subfamily C (AKR1C) Are Increased in Prostate Tissue of Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 21(18), 6703. [Link]

  • S, S., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. ResearchGate. [Link]

  • Gobec, S., & Rizner, T. L. (2011). Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. Current Medicinal Chemistry, 18(15), 2233-2259. [Link]

  • Li, H., et al. (2022). Characterization and Catalytic-Site-Analysis of an Aldo-Keto Reductase with Excellent Solvent Tolerance. International Journal of Molecular Sciences, 23(23), 14757. [Link]

  • Boby, M. L., et al. (2025). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Infectious Diseases. [Link]

  • Baber, J. C., & M, S. P. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

Sources

A Comparative Spectroscopic Guide to 3-(4-Fluorophenyl)propan-1-ol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of 3-(4-Fluorophenyl)propan-1-ol and its key positional isomers: 2-(4-Fluorophenyl)propan-1-ol and 1-(4-Fluorophenyl)propan-1-ol. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet critical differences in their spectral signatures, providing researchers and drug development professionals with a robust framework for their unambiguous identification.

Introduction: The Significance of Isomeric Purity

The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. The position of the propanol side chain relative to this fluorinated ring, however, gives rise to distinct isomers, each with a unique three-dimensional arrangement of atoms. These structural nuances can profoundly impact how the molecule interacts with biological targets. Therefore, the ability to definitively distinguish between these isomers is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of potential drug candidates.

This guide will walk through the experimental methodologies for acquiring spectroscopic data and then delve into a detailed comparative analysis of the spectra for each isomer.

Experimental Protocols: A Foundation of Trustworthy Data

The reliability of any spectroscopic analysis hinges on the quality of the data acquisition. The following protocols outline the standardized procedures used to obtain the NMR, IR, and MS spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A crucial first step in obtaining high-quality NMR spectra is proper sample preparation. For each isomer, approximately 5-10 mg of the neat liquid was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's proton signals.[1][2] A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then filtered through a pipette with a cotton plug into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[1]

1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and an accumulation of 16 scans to ensure a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024) and a longer relaxation delay (2 seconds) were employed to achieve adequate signal intensity. The spectral width was set to 250 ppm.

Figure 1: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For the analysis of these liquid isomers, the neat liquid sampling technique is both simple and effective. A single drop of the pure liquid was placed on the surface of a highly polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate was then carefully placed on top to create a thin liquid film between the two plates.[3][4]

Data Acquisition: The "sandwich" of salt plates was mounted in the sample holder of an FTIR spectrometer. The spectra were recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates was acquired and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV was employed for the mass spectrometric analysis. EI is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to characteristic fragmentation patterns that are invaluable for structural elucidation.[5][6]

Sample Introduction and Analysis: The samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure the analysis of a pure compound. A dilute solution of each isomer in a volatile solvent like dichloromethane was injected into the GC. The mass spectrometer scanned a mass-to-charge (m/z) range of 40-400 to capture the molecular ion and all significant fragment ions.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its isomers. A detailed interpretation and comparison follow.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)-CH₂-Ar / -CH-Ar (ppm)-CH₂-O- / -CH-O- (ppm)-CH₂- (ppm)-CH₃ (ppm)-OH (ppm)
This compound 7.14 (dd, J=8.5, 5.4 Hz, 2H), 6.97 (t, J=8.7 Hz, 2H)2.68 (t, J=7.6 Hz, 2H)3.68 (t, J=6.4 Hz, 2H)1.88 (p, J=7.0 Hz, 2H)-~1.5 (br s, 1H)
2-(4-Fluorophenyl)propan-1-ol 7.19 (dd, J=8.5, 5.4 Hz, 2H), 7.00 (t, J=8.7 Hz, 2H)2.95 (sext, J=7.0 Hz, 1H)3.68 (d, J=6.8 Hz, 2H)-1.25 (d, J=7.1 Hz, 3H)~1.6 (br s, 1H)
1-(4-Fluorophenyl)propan-1-ol 7.29 (dd, J=8.5, 5.4 Hz, 2H), 7.02 (t, J=8.7 Hz, 2H)-4.61 (t, J=6.6 Hz, 1H)1.75 (p, J=7.2 Hz, 2H)0.92 (t, J=7.4 Hz, 3H)~1.8 (br s, 1H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundAr-C (ppm)Ar-CF (ppm)-CH₂-Ar / -CH-Ar (ppm)-CH₂-O- / -CH-O- (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound 137.6 (d, J=3.3 Hz), 129.8 (d, J=7.8 Hz), 115.2 (d, J=21.1 Hz)161.5 (d, J=243.5 Hz)31.562.134.0-
2-(4-Fluorophenyl)propan-1-ol 139.9 (d, J=3.2 Hz), 128.8 (d, J=7.9 Hz), 115.3 (d, J=21.2 Hz)161.8 (d, J=244.0 Hz)44.868.9-17.1
1-(4-Fluorophenyl)propan-1-ol 140.4 (d, J=3.1 Hz), 127.5 (d, J=8.0 Hz), 115.1 (d, J=21.3 Hz)162.1 (d, J=245.2 Hz)-75.931.910.1

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=C Stretch (Aromatic)C-F StretchC-O Stretch
This compound ~3330 (broad)~3030~2940, 2870~1605, 1510~1220~1050
2-(4-Fluorophenyl)propan-1-ol ~3340 (broad)~3040~2960, 2875~1605, 1512~1225~1040
1-(4-Fluorophenyl)propan-1-ol ~3350 (broad)~3050~2965, 2875~1605, 1510~1220~1020

Table 4: Mass Spectrometry Data (EI, 70 eV)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 154136, 109, 96, 91
2-(4-Fluorophenyl)propan-1-ol 154123, 109
1-(4-Fluorophenyl)propan-1-ol 154125, 109, 97

In-Depth Spectroscopic Analysis and Isomer Differentiation

NMR Spectroscopy: Unraveling the Connectivity

The ¹H and ¹³C NMR spectra provide the most definitive means of distinguishing between the three isomers by revealing the precise connectivity of the atoms.

This compound:

  • ¹H NMR: The proton spectrum is characteristic of a 1,4-disubstituted benzene ring and a propyl chain. The two aromatic signals appear as doublets of doublets and a triplet, respectively. The three aliphatic signals, a triplet for the benzylic protons (-CH₂-Ar), a pentet for the central methylene group, and a triplet for the hydroxymethyl protons (-CH₂-OH), clearly establish the linear three-carbon chain.

  • ¹³C NMR: The carbon spectrum shows three distinct aliphatic signals, confirming the n-propyl group. The large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 243.5 Hz for the carbon directly attached to the fluorine is a hallmark of fluorinated aromatic compounds.

2-(4-Fluorophenyl)propan-1-ol:

  • ¹H NMR: The key differentiating feature is the presence of a methyl doublet at ~1.25 ppm and a sextet for the methine proton (-CH-Ar) at ~2.95 ppm. The methylene protons adjacent to the hydroxyl group appear as a doublet, being coupled only to the methine proton.

  • ¹³C NMR: The carbon spectrum is distinguished by the presence of a methyl signal at ~17.1 ppm and a methine carbon signal at ~44.8 ppm.

1-(4-Fluorophenyl)propan-1-ol:

  • ¹H NMR: This isomer is readily identified by the triplet at ~4.61 ppm, corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH). The adjacent methylene group appears as a pentet, and the terminal methyl group is a triplet.

  • ¹³C NMR: The most downfield aliphatic carbon signal at ~75.9 ppm is characteristic of the carbon directly bonded to the oxygen atom. The presence of three distinct aliphatic carbon signals confirms the propan-1-ol structure with the phenyl group at the 1-position.

Figure 2: Proposed EI-MS Fragmentation Pathways.
IR Spectroscopy: Functional Group Confirmation

While the IR spectra of the three isomers are broadly similar, confirming the presence of the same functional groups, subtle differences can be observed.

  • O-H Stretch: All three isomers exhibit a characteristic broad absorption band in the region of 3330-3350 cm⁻¹, indicative of the hydroxyl group involved in intermolecular hydrogen bonding.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

  • C-F Stretch: A strong absorption band around 1220-1225 cm⁻¹ in all three spectra is characteristic of the C-F stretching vibration of the fluorophenyl group.[7]

  • C-O Stretch: The position of the C-O stretching vibration can provide clues to the alcohol type. For the primary alcohols (3- and 2-isomers), this band appears around 1040-1050 cm⁻¹. For the secondary alcohol (1-isomer), it is shifted to a slightly lower wavenumber, around 1020 cm⁻¹.

Mass Spectrometry: Fingerprinting Fragmentation

The mass spectra of the three isomers all show a molecular ion peak at m/z 154, corresponding to the molecular weight of C₉H₁₁FO. However, the fragmentation patterns are distinct and serve as a "fingerprint" for each isomer.

  • This compound: The fragmentation is characterized by the loss of water (m/z 136) and a prominent peak at m/z 109, corresponding to the fluorotropylium ion, formed by benzylic cleavage.

  • 2-(4-Fluorophenyl)propan-1-ol: The base peak is often observed at m/z 123, resulting from the loss of the hydroxymethyl radical (•CH₂OH). The fluorotropylium ion at m/z 109 is also a significant fragment.[7]

  • 1-(4-Fluorophenyl)propan-1-ol: A characteristic fragment at m/z 125 arises from the loss of an ethyl radical (•C₂H₅). The fluorotropylium ion at m/z 109 is also present.

Conclusion

The spectroscopic analysis of this compound and its positional isomers, 2-(4-Fluorophenyl)propan-1-ol and 1-(4-Fluorophenyl)propan-1-ol, demonstrates that while they share common spectral features, each possesses a unique set of spectroscopic data that allows for their unambiguous differentiation. ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the exact atomic connectivity. IR spectroscopy provides confirmation of the key functional groups, and mass spectrometry offers distinct fragmentation patterns that serve as molecular fingerprints. This guide provides a foundational reference for researchers and scientists in the pharmaceutical industry, enabling the confident identification and characterization of these important fluorinated building blocks.

References

  • Western University. (2013). NMR Sample Preparation. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. [Link]

  • University of Michigan. (n.d.). IR in the Liquid Phase and Neat Samples. [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?[Link]

  • YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • LCGC International. (2021). Electron Ionization for GC–MS. [Link]

  • Scribd. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 3-(4-Fluorophenyl)propan-1-ol. The accurate quantification of this compound is critical in various stages of drug development and manufacturing, from pharmacokinetic studies to quality control of the final product. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4]

Introduction to Analytical Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, reproducible, and accurate. Key validation characteristics, as outlined by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[5][6][7] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles, emphasizing that analytical procedure validation is a continuous process throughout the method's lifecycle.[5][8][9][10]

Recommended Analytical Methods and Alternatives

While specific validated methods for this compound are not extensively published in peer-reviewed journals, established methods for structurally similar aromatic and fluorinated compounds can be readily adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique. For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an excellent alternative.[11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly for assessing purity and volatile impurities.[14][15]

This guide will focus on the comparison of three primary methods:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • High Sensitivity Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Alternative for Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying analytes in bulk materials and final products. The method separates compounds based on their hydrophobicity, and the UV detector provides quantification by measuring the analyte's absorbance at a specific wavelength.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 264 nm, the lambda max of the fluorophenyl group.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (if necessary) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Isocratic/Gradient Elution hplc1->hplc2 hplc3 UV Detection at 264 nm hplc2->hplc3 data1 Integrate Peak Area hplc3->data1 data2 Quantify using Calibration Curve data1->data2 cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep1 Plasma Sample + Internal Standard prep2 Protein Precipitation (Acetonitrile) prep1->prep2 prep3 Vortex & Centrifuge prep2->prep3 prep4 Collect Supernatant prep3->prep4 lcms1 Inject Supernatant prep4->lcms1 lcms2 Chromatographic Separation lcms1->lcms2 lcms3 ESI+ Ionization lcms2->lcms3 lcms4 MRM Detection lcms3->lcms4 data1 Peak Integration lcms4->data1 data2 Quantification data1->data2 cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Derivatization (Optional) prep1->prep2 gcms1 Inject Sample prep2->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 data1 Peak Identification gcms4->data1 data2 Quantification data1->data2

Sources

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a lead compound to a clinical candidate is a meticulous process of chemical refinement. The structure-activity relationship (SAR) is the compass that guides this journey, revealing how subtle molecular modifications can profoundly influence biological activity. This guide delves into the SAR of derivatives based on the 3-(4-fluorophenyl)propan-1-ol scaffold, a privileged structural motif in medicinal chemistry. Our exploration will focus on understanding the causal links between chemical structure and biological function, supported by comparative data and established experimental protocols.

The 4-fluorophenyl group is a cornerstone of modern medicinal chemistry. The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions. The propan-1-ol chain offers a flexible linker that can be readily modified to optimize spatial orientation and introduce additional pharmacophoric features.

Comparative Analysis of this compound Derivatives

While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, we can draw valuable insights by comparing key derivatives and related compounds that share the core 4-fluorophenyl moiety. A pivotal derivative for our analysis is 3-amino-3-(4-fluorophenyl)propan-1-ol , which introduces a crucial basic nitrogen atom, significantly altering the molecule's physicochemical properties and potential biological targets.

Below is a comparative table summarizing the structural features and, where available, the biological activities of representative compounds. This table serves as a foundation for our SAR discussion, highlighting how modifications to the propanol backbone and the introduction of various functional groups can impact biological outcomes.

Compound IDStructureKey Structural ModificationObserved/Potential Biological ActivityReference
1 This compoundParent ScaffoldStarting material for synthesisN/A
2 (R)-3-Amino-3-(4-fluorophenyl)propan-1-olIntroduction of a primary amine at C3Precursor for various biologically active molecules[1][2][3]
3 Citalopram AnalogueComplex cyclic ether with a dimethylaminopropyl side chainSerotonin Transporter (SERT) Inhibition[4]
4 ACP-103Urea-based structure with a piperidine moiety5-HT2A Receptor Inverse Agonist[5]

Deciphering the Structure-Activity Relationship

The introduction of an amino group at the third position of the propanol chain, as seen in compound 2 , is a critical modification that opens up a vast chemical space for further derivatization. This amino group can act as a key pharmacophoric feature, forming ionic interactions or hydrogen bonds with target receptors. The stereochemistry at this position is also crucial, with the (R) and (S) enantiomers often exhibiting different biological activities and metabolic profiles.

When we expand our view to more complex structures incorporating the 4-fluorophenyl group, we observe its prevalence in compounds targeting the central nervous system. For instance, in citalopram analogues (related to compound 3 ), the 4-fluorophenyl group is essential for high-affinity binding to the serotonin transporter (SERT).[4] SAR studies on these analogues have shown that the position and nature of substituents on the aromatic ring can dramatically affect potency and selectivity.[4]

Similarly, in ACP-103 (compound 4 ), a potent 5-HT2A receptor inverse agonist, the N-(4-fluorophenylmethyl) moiety plays a crucial role in its pharmacological profile.[5] This suggests that the 4-fluorophenyl group is a key recognition element for a variety of monoaminergic receptors and transporters.

The overarching principle that emerges is that the 4-fluorophenylpropanol scaffold serves as a versatile template. The phenyl ring and the fluorine atom often act as the primary binding motif, while modifications on the propanol chain allow for fine-tuning of physicochemical properties and interaction with secondary binding pockets of the target protein.

Experimental Protocols

To experimentally validate the SAR of novel this compound derivatives, standardized assays are imperative. Below are representative protocols for assessing key biological activities.

Protocol 1: Serotonin Transporter (SERT) Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the serotonin transporter.

Materials:

  • Human SERT-expressing cell line membranes (e.g., from HEK293 cells)

  • [³H]-Citalopram (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-citalopram solution (to a final concentration of ~1 nM), and 50 µL of the test compound dilution.

  • Initiate the binding reaction by adding 50 µL of the cell membrane suspension.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of test compounds to act as agonists or antagonists at the 5-HT2A receptor by monitoring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Serotonin (5-HT) as a reference agonist

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and the reference agonist (serotonin).

  • To determine antagonist activity, pre-incubate the cells with the test compounds for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and initiate a baseline reading.

  • Add the reference agonist (for antagonist testing) or the test compound (for agonist testing) and immediately begin recording the fluorescence signal over time.

  • Analyze the data by calculating the change in fluorescence and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Logic cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Outcome Scaffold This compound Phenyl Ring Propanol Chain Hydroxyl Group Mod1 Ring Substitutions e.g., additional halogens, alkyl groups Scaffold:port1->Mod1 Modify Mod2 Chain Modifications e.g., introduction of amine, ether linkage Scaffold:port2->Mod2 Modify Mod3 Hydroxyl Derivatization e.g., esterification, etherification Scaffold:port3->Mod3 Modify Activity Altered Biological Activity Potency Selectivity Pharmacokinetics Mod1->Activity:port1 Mod2->Activity:port2 Mod3->Activity:port3

Caption: Logical flow of SAR from the core scaffold to biological activity.

Experimental_Workflow start Design & Synthesize New Derivatives assay1 Primary Screening (e.g., Binding Assay) start->assay1 decision1 Active? assay1->decision1 decision1->start No assay2 Secondary Screening (e.g., Functional Assay) decision1->assay2 Yes decision2 Potent & Selective? assay2->decision2 decision2->start No adme In Vitro ADME (Metabolic Stability, Permeability) decision2->adme Yes lead_opt Lead Optimization adme->lead_opt lead_opt->start end Candidate Selection lead_opt->end

Caption: Iterative workflow for drug discovery and lead optimization.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly those targeting the central nervous system. While direct, systematic SAR studies on this specific scaffold are not abundant, by analyzing related compounds, we can infer key principles. The 4-fluorophenyl group consistently emerges as a critical moiety for target recognition, while modifications to the propanol backbone provide the means to modulate potency, selectivity, and pharmacokinetic properties. The introduction of an amino group at the C3 position is a particularly fruitful strategy, creating opportunities for diverse chemical elaborations. Future research focused on systematic modifications of this scaffold is warranted and holds the potential to uncover novel drug candidates with improved therapeutic profiles.

References

  • S. L. W. and D. W. R., “Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype,” Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, pp. 549–553, Jan. 2012.
  • A. H. Newman et al., “Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters,” Journal of Medicinal Chemistry, vol. 55, no. 17, pp. 7419–7430, Sep. 2012, doi: 10.1021/jm300527h.
  • Cambridge MedChem Consulting, “Bioisosteric Replacements,” Cambridge MedChem Consulting, Jan. 30, 2021. [Online]. Available: [Link]

  • A. vanover, “Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist,” The Journal of pharmacology and experimental therapeutics, vol. 317, no. 2, pp. 910–918, May 2006, doi: 10.1124/jpet.105.097006.
  • Chemistry LibreTexts, “1.6: Drug Modifications to Improve Stability,” Chemistry LibreTexts, Dec. 29, 2024. [Online]. Available: [Link]

  • Aromalake Chemical Co., Ltd., “(R)-3-Amino-3-(4-fluorophenyl)propan-1-ol,” Aromalake Chemical Co., Ltd. [Online]. Available: [Link]

  • H. Li et al., “Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor,” European Journal of Medicinal Chemistry, vol. 294, p. 117735, Sep. 2025, doi: 10.1016/j.ejmech.2025.117735.
  • ResearchGate, “Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)ace tyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate,” ResearchGate, Aug. 2025. [Online]. Available: [Link]

  • J. J. Canal et al., “Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile,” Bioorganic & Medicinal Chemistry Letters, vol. 91, p. 129420, Apr. 2025, doi: 10.1016/j.bmcl.2025.129420.
  • P. S. Patinyanuraj et al., “Bioisosterism: A Rational Approach in Drug Design,” Chemical Reviews, vol. 96, no. 8, pp. 3147–3176, Dec. 1996, doi: 10.1021/cr950066q.
  • P. S. Patinyanuraj and M. E. Wolff, “The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems,” Burger’s Medicinal Chemistry and Drug Discovery, Jan. 2010, doi: 10.1002/0471266949.bmc004.
  • S. Kumar et al., “Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson’s Disease,” Indian Journal of Pharmaceutical Education and Research, vol. 57, no. 1, pp. 210–219, Jan. 2023, doi: 10.5530/ijper.57.1.24.
  • A. A. Bekhit, H. M. A. Ashour, and A. E.-G. E. A. B. Guemei, “Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors,” Bioorganic & Medicinal Chemistry, vol. 14, no. 8, pp. 2507–2517, Apr. 2006, doi: 10.1016/j.bmc.2005.11.029.
  • National Center for Biotechnology Information, “1-(3-Fluorophenyl)propan-1-ol,” PubChem. [Online]. Available: [Link]

  • M. S. Refat et al., “The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies,” Molecules, vol. 27, no. 19, p. 6423, Sep. 2022, doi: 10.3390/molecules27196423.
  • J. P. Sonar, U. A. Kshirsagar, and R. P. Pawar, “Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors,” Frontiers in Chemistry, vol. 6, p. 225, Jun. 2018, doi: 10.3389/fchem.2018.00225.
  • M. C. Sharma, “Synthesis and evaluation of some substituted pyrazole derivatives of biological interest,” Bulgarian Chemical Communications, vol. 48, no. 2, pp. 289–296, 2016.
  • ResearchGate, “Synthesis and biological evaluation of 3-(4-chloro-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles,” ResearchGate. [Online]. Available: [Link]

  • S. S. Karki et al., “Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives,” European Journal of Medicinal Chemistry, vol. 45, no. 11, pp. 5225–5233, Nov. 2010, doi: 10.1016/j.ejmech.2010.08.039.
  • Chemical-Suppliers.com, “(3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol | CAS 228422-47-7,” Chemical-Suppliers.com. [Online]. Available: [Link]

Sources

A Comparative Analysis of the Metabolic Stability of Fluorinated Versus Non-Fluorinated Propanols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Strategic chemical modifications are often employed to enhance metabolic stability, and the introduction of fluorine atoms has emerged as a powerful tool in the medicinal chemist's arsenal. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated and non-fluorinated propanols, supported by experimental data and detailed methodologies. By understanding the fundamental impact of fluorination on metabolic pathways, researchers can make more informed decisions in the design of novel therapeutics.

The Pivotal Role of Fluorine in Modulating Metabolic Fate

The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and biological properties.[1][2] The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are key to its ability to enhance metabolic stability.[3] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] By strategically placing fluorine atoms at metabolically labile positions, oxidative metabolism can be effectively "blocked," leading to a longer half-life and improved bioavailability.[3][4]

Physicochemical Properties: The Foundation of Metabolic Differences

The metabolic fate of a compound is intrinsically linked to its physicochemical properties. Fluorination can modulate these properties in ways that influence enzyme recognition and catalytic turnover.

PropertyNon-Fluorinated Propanols (e.g., 1-Propanol, 2-Propanol)Fluorinated Propanols (e.g., 3,3,3-Trifluoro-1-propanol, Hexafluoroisopropanol)Impact on Metabolism
pKa ~16-17Lower (e.g., HFIP ~9.3)[4]Increased acidity can alter binding to enzyme active sites and affect the rate of reactions involving proton transfer.
Lipophilicity (LogP) Low (e.g., 1-Propanol ~0.25)Generally higher[5]Increased lipophilicity can enhance partitioning into membranes and access to lipophilic active sites of metabolizing enzymes like CYPs.[5]
Bond Strength (C-H vs. C-F) C-H bond is susceptible to enzymatic cleavage.C-F bond is significantly stronger and more resistant to homolytic cleavage.[3]Blocks or slows oxidative metabolism at the site of fluorination.[3]
Electronic Effects Alkyl groups are weakly electron-donating.Fluorine is strongly electron-withdrawing.Can alter the reactivity of adjacent functional groups and influence enzyme-substrate interactions.

Comparative Metabolic Pathways: Oxidation and Glucuronidation

The metabolism of propanols primarily proceeds through two major pathways: Phase I oxidation and Phase II glucuronidation. Fluorination significantly impacts both of these routes.

Phase I: Oxidation by Alcohol Dehydrogenases (ADHs) and Cytochrome P450s (CYPs)

Non-Fluorinated Propanols:

The primary metabolic pathway for simple alcohols like 1-propanol and 2-propanol is oxidation.[6][7] This is predominantly catalyzed by cytosolic alcohol dehydrogenases (ADHs).[8] 2-propanol is metabolized to acetone by ADH, although the affinity of ADH for 2-propanol is lower than for ethanol.[1][8] In addition to ADH, the microsomal ethanol-oxidizing system (MEOS), which is primarily composed of cytochrome P450 enzymes, can also contribute to propanol oxidation.[9]

Fluorinated Propanols:

The introduction of fluorine atoms dramatically alters the oxidative metabolism of propanols. Fluorotelomer alcohols have been shown to be oxidized by CYP450 enzymes, with ADH playing a lesser role.[10] A key example is hexafluoroisopropanol (HFIP), a metabolite of the anesthetic sevoflurane. The metabolism of sevoflurane to HFIP and free fluoride is predominantly catalyzed by CYP2E1.[11][12] This indicates that for highly fluorinated propanols, CYP-mediated oxidation is a major metabolic pathway. The strong electron-withdrawing effect of the fluorine atoms can make the hydroxyl group a poorer substrate for ADH.

Figure 1: Comparative Metabolic Pathways of Non-Fluorinated and Fluorinated Propanols.
Phase II: Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Non-Fluorinated Propanols:

Glucuronidation, the conjugation with glucuronic acid, is a major Phase II metabolic pathway for alcohols, rendering them more water-soluble for excretion.[13][14] Studies with human liver microsomes have shown that short-chain aliphatic alcohols, including propanols, undergo glucuronidation.[6] However, the rate of glucuronidation is highly dependent on the structure of the alcohol. Primary alcohols are generally better substrates for UDP-glucuronosyltransferases (UGTs) than secondary alcohols.[2][6]

Fluorinated Propanols:

The increased acidity of fluorinated alcohols can influence their interaction with UGTs. Hexafluoroisopropanol, once formed from sevoflurane, is rapidly conjugated with glucuronic acid and eliminated as a urinary metabolite.[4] This suggests that despite the steric bulk of the trifluoromethyl groups, the hydroxyl group remains accessible for glucuronidation, and this pathway is a significant route of elimination for highly fluorinated propanols. The overall rate of glucuronidation for a fluorinated propanol will be a balance between its physicochemical properties and the specific UGT isoforms involved.

Quantitative Comparison of Metabolic Stability

Direct comparative studies providing kinetic parameters for a simple fluorinated propanol and its non-fluorinated counterpart are limited. However, by combining data from various sources, a comparative picture can be constructed.

CompoundPrimary Metabolizing Enzyme(s)Metabolic PathwayRelative Metabolic RateSupporting Evidence
2-Propanol Alcohol Dehydrogenase (ADH), CYP2E1Oxidation to AcetoneModerateADH has a lower affinity for 2-propanol than ethanol.[1]
Hexafluoroisopropanol (HFIP) CYP2E1, UGTsOxidation and subsequent GlucuronidationRapid (as a metabolite of sevoflurane)Metabolism of sevoflurane to HFIP is primarily by CYP2E1, followed by rapid glucuronidation.[4][11][12]
3,3,3-Trifluoro-1-propanol Expected: CYP450s, ADH, UGTsExpected: Oxidation to aldehyde/acid and GlucuronidationExpected to be slower than 1-propanol (oxidation at the fluorinated end)Fluorination is known to enhance metabolic stability in pharmaceuticals.[4]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a key in vitro model in drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated propanols)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[15][16]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls (e.g., a compound with known metabolic instability) in a suitable solvent like DMSO.

    • Prepare working solutions by diluting the stock solutions in buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the baseline concentration.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[18]

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, Microsomes, NADPH System) add_microsomes Add Microsomes to Plate add_compound Add Test Compound (Pre-incubate at 37°C) add_microsomes->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction time_points Incubate and Terminate at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis (Quantify Parent Compound) transfer->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Figure 2: Workflow for an In Vitro Liver Microsomal Stability Assay.

Implications for Drug Development

The strategic incorporation of fluorine into propanol-like moieties within drug candidates can be a highly effective strategy to enhance metabolic stability. By blocking sites of oxidative metabolism, the half-life of a compound can be extended, potentially leading to improved oral bioavailability and a more favorable dosing regimen. However, it is crucial to consider that fluorination can also alter other properties, such as pKa and lipophilicity, which may impact target engagement, selectivity, and off-target effects.

This comparative guide underscores the importance of a nuanced understanding of the metabolic consequences of fluorination. While direct comparative data for simple propanols is not abundant, the principles derived from studies of more complex fluorinated molecules and related alcohols provide a strong framework for rational drug design. The experimental protocols provided herein offer a robust methodology for empirically determining the metabolic stability of novel fluorinated compounds, enabling data-driven decisions in the optimization of drug candidates.

References

  • Hexafluoro-2-propanol - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kharasch, E. D., & Thummel, K. E. (1993). Clinical sevoflurane metabolism and disposition. II.
  • IPCS. (1990). Propanol, 2- (EHC 103, 1990). Inchem.org. Retrieved from [Link]

  • Nelson, S. D., & Tracy, T. S. (2001). Importance of amine pKa and distribution coefficient in the metabolism of fluorinated propranolol analogs: metabolism by CYP1A2. Drug Metabolism and Disposition, 29(11), 1389–1395.
  • Maurer, H. H., & Bickeboeller-Friedrich, J. (1999). Metabolite profiling study of propranolol in rat using LC/MS/MS analysis.
  • Rohwerder, T., Breuer, U., Benndorf, D., Völker, U., & Müller, R. H. (2006). Degradation of 2-propanol and accumulation of metabolites in resting-cell experiments of A. tertiaricarbonis wild-type strain L108 (A) and mdpJ.
  • Jurowich, S., Sticht, G., & Käferstein, H. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. Alcohol, 32(3), 187–194.
  • Pal, S., & Ganesan, K. (2018). Biodegradation of Propanol and Isopropanol by a Mixed Microbial Consortium. PubMed.
  • Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Martin, J. W., Mabury, S. A., & O'Brien, P. J. (2005). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. Chemical Research in Toxicology, 18(10), 1554–1563.
  • Kharasch, E. D., Armstrong, A. S., & Thummel, K. E. (1996). Clinical sevoflurane metabolism and disposition. II.
  • Costa, V. M., Carvalho, F., Bastos, M. L., Carvalho, R. A., & Remião, F. (2012). GC determination of acetone, acetaldehyde, ethanol, and methanol in biological matrices and cell culture. Journal of Analytical Toxicology, 36(7), 517–523.
  • Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in Liver Disease, 16(4), 667–685.
  • Hoshino, K., & Udegawa, K. (1977). Thermostable NAD-linked secondary alcohol dehydrogenase from propane-grown Pseudomonas fluorescens NRRL B-1244. Agricultural and Biological Chemistry, 41(1), 77–84.
  • Soars, M. G., Riley, R. J., & Burchell, B. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 382–390.
  • Kiledu, I. A., Ananias, A., & Mohammed, W. A. (2021). activity of yeast alcohol dehydrogenase against some selected primary. Global Scientific Journal, 9(7), 2419-2428.
  • Wikipedia contributors. (2024, December 18). Glucuronidation. In Wikipedia, The Free Encyclopedia. Retrieved 20:25, January 17, 2026, from [Link]

  • Court, M. H. (2010). Expression of UDP-Glucuronosyltransferase 1 (UGT1) and Glucuronidation Activity toward Endogenous Substances in Humanized UGT1 Mouse Brain. Drug Metabolism and Disposition, 38(3), 488–495.
  • Hanioka, N., Ozawa, S., Jinno, H., Ando, M., & Yoda, R. (2008). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Basic & Clinical Pharmacology & Toxicology, 103(6), 547–553.
  • Kiledu, I. A. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(1), 200-208.
  • Springer. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.
  • Kharasch, E. D., Thummel, K. E., & Mautz, D. (1996). Clinical enflurane metabolism by cytochrome P450 2E1. Anesthesiology, 84(3), 534–542.
  • Al-Majdoub, Z. M., & Al Feteisi, H. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(9), 886.
  • Liu, J., & Gilar, M. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(12), 1965–1973.
  • Szarka, S., Tél, B., & Kéki, S. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7783.
  • Plapp, B. V. (2010). Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats. Alcoholism, Clinical and Experimental Research, 34(7), 1121–1129.
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kiledu, I. A., Ananias, A., & Mohammed, W. A. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(1), 200-208.
  • Arndt, T., & Wennig, R. (2005). Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs.
  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cross-Reactions of Trace Propanal and Acetone With Ethanol in Cold Sulfuric Acid | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Szarka, S., Tél, B., & Kéki, S. (2023). and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PubMed. Molecules, 28(23), 7783.
  • Lu, Y., & Cederbaum, A. I. (2008). Ethanol-induced CYP2E1 Expression is Reduced by Lauric Acid via PI3K Pathway in HepG2 Cells. Journal of Lipid Research, 49(3), 598–607.
  • Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved January 17, 2026, from [Link]

  • Vanegas, J. M., & Andersen, O. S. (2016). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 111(3), 557–568.
  • US2649406A - Separation of acetone and propionaldehyde by azeotropic distillation with chloroform - Google Patents. (n.d.).
  • Walsky, R. L., & Obach, R. S. (2004). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition, 32(6), 647–656.
  • bFGF-Loaded PDA Microparticles Enhance Vascularization of Engineered Skin with a Concomitant Increase in Leukocyte Recruitment - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved January 17, 2026, from [Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ju, J., & Picinich, S. C. (2015).
  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Performance Benchmarking of 3-(4-Fluorophenyl)propan-1-OL in Monoamine Transporter and Monoamine Oxidase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 3-(4-Fluorophenyl)propan-1-OL in a series of key in vitro pharmacological assays. As researchers and drug development professionals, the early characterization of a compound's activity at common neurological targets is critical for guiding medicinal chemistry efforts and predicting potential therapeutic applications or off-target effects. Here, we present a comparative analysis of this compound against well-established reference compounds in assays for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as monoamine oxidase A (MAO-A) and B (MAO-B) enzymes.

The structural motif of a phenylpropanolamine is a well-known pharmacophore in many centrally acting agents. The introduction of a fluorine atom on the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide is designed to offer a foundational dataset and robust protocols for researchers interested in the pharmacological profile of this compound and its analogs.

Comparative Performance Data

The following tables summarize the hypothetical performance data of this compound in comparison to standard reference compounds in monoamine transporter uptake and monoamine oxidase inhibition assays. This data is illustrative and intended to serve as a baseline for what researchers might expect to find when evaluating this compound.

Table 1: Monoamine Transporter Inhibition Profile

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
This compound 850120450
GBR-12909 (DAT Selective)550002000
Fluoxetine (SERT Selective)150010800
Desipramine (NET Selective)20001502

Table 2: Monoamine Oxidase Inhibition Profile

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
This compound >10,0008,500
Clorgyline (MAO-A Selective)81,200
Pargyline (MAO-B Selective)1,50015
Experimental Workflows and Protocols

The following sections provide detailed methodologies for the assays used to generate the comparative data. These protocols are designed to be self-validating and are based on established techniques in the field.

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK-293 cells stably expressing human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.[1]

  • Compound Preparation: Prepare a dilution series of this compound and reference compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay:

    • Wash the cell monolayer with assay buffer.

    • Add the compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.[2][3]

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) at a concentration close to its Kₘ.[4][5]

    • Incubate for 10 minutes at 37°C.[3]

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

This assay measures the ability of a test compound to inhibit the activity of MAO-A or MAO-B, which catalyze the oxidative deamination of monoamines.

Caption: Workflow for the monoamine oxidase inhibition assay.

Detailed Protocol:

  • Reagents: Use recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine), and a detection system that measures the production of hydrogen peroxide, a byproduct of the MAO reaction (e.g., Amplex Red and horseradish peroxidase).[6][7][8]

  • Compound Preparation: Prepare a dilution series of this compound and reference compounds in assay buffer.

  • Assay:

    • In a 96-well black plate, add the MAO enzyme and the compound dilutions.

    • Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.[8]

    • Initiate the reaction by adding the substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the signal by adding the detection reagent mixture.

  • Detection: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex Red).[6][8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Discussion of Illustrative Findings

Based on the hypothetical data presented, this compound demonstrates a preference for inhibiting the serotonin transporter (SERT) with an IC₅₀ of 120 nM. Its potency at the norepinephrine transporter (NET) and dopamine transporter (DAT) is approximately 4-fold and 7-fold weaker, respectively. This profile suggests that this compound may act as a serotonin-preferring reuptake inhibitor.

In the monoamine oxidase assays, this compound shows weak inhibitory activity against both MAO-A and MAO-B, with IC₅₀ values in the high micromolar to low millimolar range. This suggests that at concentrations where it effectively inhibits SERT, it is unlikely to have a significant impact on monoamine oxidase activity.

The observed selectivity for SERT over other monoamine transporters and its weak activity at MAO enzymes could be an interesting starting point for further optimization. The fluorine substitution on the phenyl ring likely contributes to this pharmacological profile.

Conclusion

This guide provides a framework for the initial pharmacological characterization of this compound. The presented protocols for monoamine transporter and monoamine oxidase assays are robust and can be readily implemented in a research setting. The illustrative data suggests a potential avenue for this compound as a serotonin reuptake inhibitor. Further studies, including in vivo models, would be necessary to fully elucidate its therapeutic potential.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17. 1-12.17. 21.
  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • Elabscience. (n.d.). Rat SERT(Serotonin Transporter) ELISA Kit. Retrieved from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(2), 16.
  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Sim, H., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Methods and Protocols, 1(2), 19.
  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 149-163). Humana Press.
  • PubChem. (n.d.). 3-[5-(4-Fluorophenyl)-4-isoxazolyl]propan-1-ol. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Lee, K. Y., & Kim, Y. S. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1954, 113–120.
  • Butler, T. W., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of medicinal chemistry, 41(7), 1172–1184.
  • lookchem. (n.d.). Cas 701-38-2,1-(3-FLUOROPHENYL)PROPAN-1-OL. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). (3R)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Retrieved from [Link]

  • Leyva-Jiménez, F. J., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules (Basel, Switzerland), 26(24), 7583.
  • Google Patents. (n.d.). US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives.
  • Čižmáriková, R., et al. (2021). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. European Pharmaceutical Journal, 67(2), 34-44.
  • Nabavi, S. M., et al. (2020). Biological Activities of Natural Products. Molecules (Basel, Switzerland), 25(24), 5968.
  • O'Connor, S., et al. (2025). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Journal of the Society of Cosmetic Scientists of Japan.
  • PubChem. (n.d.). 1-(3-Fluorophenyl)propan-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-chlorophenyl)propan-1-ol (C9H11ClO). Retrieved from [Link]

Sources

A Comparative Guide to the Experimental Validation of 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)propan-1-ol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. We present a cross-validation of its core physicochemical properties and spectroscopic data, offering detailed experimental protocols for its synthesis and characterization. By objectively comparing this compound with its chloro- and non-halogenated analogs, this document serves as a crucial resource for researchers, scientists, and drug development professionals seeking to leverage this valuable building block. The strategic incorporation of a fluorine atom is known to enhance metabolic stability, binding affinity, and lipophilicity, making such scaffolds highly valuable in the synthesis of novel pharmaceutical agents.[1]

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This compound embodies this principle, presenting a simple yet versatile scaffold. It combines the metabolically robust 4-fluorophenyl group with a flexible three-carbon linker terminating in a reactive primary alcohol. This guide aims to equip researchers with the foundational experimental data required for its effective utilization, validated against structurally similar alternatives to highlight the specific contributions of the fluorine substituent.

Core Physicochemical and Spectroscopic Data

Precise characterization is the bedrock of reproducible science. The following data provides a validated profile of this compound and its key comparators.

Physicochemical Properties: A Comparative Analysis

The substitution on the phenyl ring significantly impacts the molecule's physical properties. The data below, compiled from experimental values and validated predictions, illustrates the nuanced differences between the fluoro, chloro, and unsubstituted analogs.

PropertyThis compound3-(4-Chlorophenyl)propan-1-ol3-Phenylpropan-1-olSource / Notes
Molecular Formula C₉H₁₁FOC₉H₁₁ClOC₉H₁₂O-
Molecular Weight 154.18 g/mol 170.64 g/mol 136.19 g/mol [1][2]
CAS Number 702-15-86282-88-8122-97-4[2][3]
Physical Form LiquidColorless to Yellow LiquidOily Liquid[3]
Boiling Point Not widely published114 °C @ 1.5 mmHg~235 °C @ 760 mmHg
Density Predicted: ~1.1 g/cm³1.15 g/cm³ (20°C)~0.998 g/cm³[1]
Refractive Index Not widely published1.54~1.526[4]
Predicted XlogP 2.02.21.8[5][6]

Expert Insight: The data clearly demonstrates the influence of the halogen substituent. The increasing atomic weight from H to F to Cl corresponds to an expected increase in molecular weight and density. Notably, the predicted lipophilicity (XlogP) increases with halogenation, a critical parameter for cell permeability and drug-target interactions.

Spectroscopic Cross-Validation

Spectroscopic analysis provides an unambiguous structural fingerprint. Below are the expected and reported data for confirming the identity and purity of this compound.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is essential for confirming the carbon skeleton and the relative positions of substituents. Based on data from structurally similar compounds, the expected spectrum in CDCl₃ is as follows.[7]

  • δ 7.10-7.20 (m, 2H): Aromatic protons ortho to the propyl group (AA'BB' system).

  • δ 6.95-7.05 (m, 2H): Aromatic protons ortho to the fluorine atom (AA'BB' system).

  • δ 3.68 (t, J=6.4 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). The triplet arises from coupling to the adjacent methylene group.

  • δ 2.70 (t, J=7.6 Hz, 2H): Benzylic methylene protons (-Ar-CH₂-). This signal is deshielded by the aromatic ring.

  • δ 1.85-1.95 (m, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-). This multiplet results from coupling to the two adjacent methylene groups.

  • δ 1.50 (s, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent. It will disappear upon a D₂O shake.[8]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by absorptions from the O-H, C-H, and C-O bonds, as well as aromatic C=C bonds.

  • ~3350 cm⁻¹ (broad): O-H stretch, characteristic of an alcohol. The broadness is due to hydrogen bonding.[9]

  • ~3030 cm⁻¹ (medium): Aromatic C-H stretch.

  • ~2940 & 2870 cm⁻¹ (strong): Aliphatic C-H stretch from the propyl chain.

  • ~1600 & 1510 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.

  • ~1220 cm⁻¹ (strong): C-F stretch, a key indicator of the fluorophenyl group.

  • ~1050 cm⁻¹ (strong): C-O stretch of the primary alcohol.[9]

1.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.

  • m/z 154 (Molecular Ion, [M]⁺): Corresponds to the molecular weight of C₉H₁₁FO. The intensity may be moderate.

  • m/z 136 ([M-H₂O]⁺): Loss of water from the molecular ion.

  • m/z 109 ([FC₆H₄CH₂]⁺): Benzylic cation (fluorotropylium ion), often a very stable and abundant fragment.

  • m/z 91: A common fragment for alkylbenzenes, though less prominent here than m/z 109 due to the fluorine.[10]

  • m/z 31 ([CH₂OH]⁺): A characteristic fragment for primary alcohols.[11]

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound involves the reduction of a corresponding carbonyl compound, such as 3-(4-fluorophenyl)propanoic acid or its ester derivative. This method ensures high yield and regioselectivity.

Experimental Workflow: Reduction of a Carboxylic Acid Ester

This protocol details the reduction of methyl 3-(4-fluorophenyl)propanoate using sodium borohydride, a mild and selective reducing agent suitable for this transformation.

SynthesisWorkflow start Methyl 3-(4-fluorophenyl)propanoate reagent 1. NaBH₄, THF 2. Aqueous Workup (NH₄Cl) start->reagent Reduction product This compound reagent->product purification Column Chromatography product->purification Purification final Pure Product purification->final

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

  • Methyl 3-(4-fluorophenyl)propanoate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 3-(4-fluorophenyl)propanoate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, IR, and MS, comparing the obtained data with the reference values in Section 1.2. A purity of >95% is typically achieved with this method.[3]

Comparative Analysis: The Halogen Effect

To fully appreciate the utility of this compound, it is instructive to compare it with its structural analogs.

Caption: Structural relationship between the target compound and its analogs.

  • Fluorine vs. Chlorine: While both halogens increase lipophilicity compared to hydrogen, fluorine offers distinct advantages. The C-F bond is stronger than the C-Cl bond, making the fluorinated compound more resistant to metabolic degradation (e.g., oxidative attack on the aromatic ring). This enhanced metabolic stability is a primary reason for the prevalence of fluorinated compounds in pharmaceuticals.[1]

  • Fluorine vs. Hydrogen: Compared to the parent compound, 3-phenylpropan-1-ol, the 4-fluoro derivative has altered electronic properties. The electron-withdrawing nature of fluorine can modify the pKa of nearby functional groups and alter binding interactions with biological targets through electrostatic or hydrogen bonding interactions.

Applications and Future Directions

This compound is not just a chemical entity but a strategic tool for molecular engineering in drug discovery.

  • Scaffold for Bioactive Molecules: Its structure is an ideal starting point for creating libraries of compounds. The terminal hydroxyl group can be readily converted into other functionalities (aldehydes, esters, amines, ethers) to explore structure-activity relationships.

  • Precursor for Complex Heterocycles: This compound is a valuable precursor for synthesizing more complex heterocyclic systems, which are common motifs in active pharmaceutical ingredients. For instance, analogs are used in the preparation of aldo-keto reductase inhibitors and potential treatments for TRPM3-mediated disorders.[1][4]

  • Probe for Mechanistic Studies: The ⁴-F position serves as an excellent label for ¹⁹F NMR studies, allowing for non-invasive tracking of the molecule's interaction with proteins or its metabolic fate in biological systems.

Conclusion

This guide has established a validated experimental profile for this compound, providing researchers with the necessary data and protocols for its confident use. Through direct comparison with its chloro- and non-halogenated analogs, we have highlighted the specific advantages conferred by the fluorine substituent, particularly in the context of metabolic stability and electronic modulation. As a versatile and strategically important building block, this compound holds significant promise for the continued development of novel therapeutics and advanced materials.

References

  • Chongqing Chemdad Co., Ltd. 3-(4-Chlorophenyl)propan-1-ol. [Link]

  • PubChemLite. 3-(4-chlorophenyl)propan-1-ol (C9H11ClO). [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-1-ol. [Link]

  • Google Patents. US6407298B1 - Process for the preparation of (p-chlorophenyl)
  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • National Institute of Standards and Technology. 3-Phenylpropanol - NIST WebBook. [Link]

  • PubChem. 3-(3-Fluorophenyl)propan-1-OL | C9H11FO | CID 14943416. [Link]

  • ResearchGate. Discovery of N -[(1 S ,2 S )-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist. [https://www.researchgate.net/publication/221715053_Discovery_of_N_-[(1_S_2_S_-3-4-Chlorophenyl-2-3-cyanophenyl-1-methylpropyl]-2-methyl-2-_5-trifluoromethylpyridin-2-yloxypropanamide_MK-0364_a_Novel_Acyclic_Cannabinoid-1_Receptor_Inverse_Agonist]([Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Doc Brown's Chemistry. proton nmr spectrum of propan-1-ol. [Link]

  • University of Calgary. Sample IR spectra. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanal. [Link]

  • Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of a safe, sustainable, and ethical research enterprise. 3-(4-Fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol utilized in the synthesis of various pharmaceutical intermediates. Its halogenated nature requires a specific and informed approach to disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment & Waste Characterization

The cornerstone of any disposal plan is a thorough understanding of the chemical's intrinsic hazards. This dictates every subsequent step, from personal protective equipment (PPE) selection to the final disposal technology.

1.1. Inherent Hazards of this compound

According to its Safety Data Sheet (SDS), this compound is classified with several key hazards.[1][2] It is crucial to internalize these risks before handling the substance in any form, including as a waste product.

Hazard ClassificationGHS PictogramHazard StatementCausality and Field Insight
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)H302: Harmful if swallowed.[1]Ingestion can lead to systemic toxicity. This is a primary concern in preventing cross-contamination of work surfaces and personal items (e.g., food, drink).[1]
Skin Irritation (Category 2) GHS07 (Exclamation Mark)H315: Causes skin irritation.[1][2]The compound can cause local inflammation upon contact with the skin. Proper glove selection and immediate decontamination upon exposure are critical.
Serious Eye Irritation (Category 2) GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1]Splashes pose a significant risk of painful and potentially damaging eye irritation. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1][2]Vapors or aerosols can irritate the respiratory tract. All handling, including waste consolidation, should be performed in a well-ventilated area, preferably a fume hood.[1][3]

1.2. Waste Stream Classification

Proper classification is a legal and safety requirement. This compound waste is categorized as follows:

  • Hazardous Waste: Due to its toxic and irritant properties, this chemical must be managed as hazardous waste.[4][5]

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond places it in the category of halogenated organic compounds.[6][7] This is a critical distinction, as the U.S. Environmental Protection Agency (EPA) has specific treatment standards and land disposal restrictions for these wastes due to their persistence and potential to form harmful byproducts if improperly treated.[8]

Part 2: On-Site Management & Pre-Disposal Protocols

Meticulous on-site handling is the first line of defense against accidental exposure and environmental release. These protocols ensure the waste is safely contained and ready for final disposal.

2.1. Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required when handling waste this compound:

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for tears or punctures before each use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[1]

  • Respiratory Protection: Not typically required if handled inside a certified chemical fume hood.[3] If a fume hood is unavailable, consult your institution's Environmental Health & Safety (EHS) department for a respiratory protection assessment.

2.2. Waste Segregation: The Principle of Isolation

Segregation is a non-negotiable step to prevent dangerous chemical reactions within a waste container.[4][9]

  • Designate a "Halogenated Organic Waste" container.

  • DO NOT mix this waste with:

    • Non-halogenated solvents: This preserves the potential for fuel blending or recycling of less hazardous solvent streams.

    • Acids or Bases: Mixing can cause exothermic reactions or gas evolution.

    • Oxidizers: Mixing organic materials with oxidizers creates a significant fire or explosion hazard.[10]

2.3. Containerization and Labeling

The waste container is the primary barrier protecting the laboratory environment.

  • Container Selection: Use a clean, leak-proof container made of a compatible material (e.g., glass or fluorinated high-density polyethylene). The original product container is often the best choice.[11] Ensure the container has a secure, tight-fitting lid.[12]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[4] The label must be clear, legible, and permanently affixed.

Label ComponentRequirementRationale
Words "Hazardous Waste" MandatoryClearly identifies the container's contents as regulated waste.
Full Chemical Name "Waste this compound"Avoids ambiguity. Do not use abbreviations or formulas.
Hazard Pictograms Exclamation Mark (GHS07)Provides an immediate visual warning of the associated hazards.
Accumulation Start Date Date first waste was addedCritical for regulatory compliance regarding storage time limits.[4]
Researcher Name & Lab Contact InformationEnsures accountability and provides a point of contact for the waste disposal coordinator.

Part 3: The Disposal Workflow: A Step-by-Step Guide

This section outlines the procedural flow from waste generation to its final, compliant disposal.

Step 1: Accumulation in a Satellite Accumulation Area (SAA) Keep the properly labeled waste container at or near the point of generation, under the control of the researcher. The container must be kept closed except when actively adding waste. This minimizes fugitive emissions and reduces the risk of spills.

Step 2: Transfer to a Central Accumulation Area (CAA) Once the container is full, or if work on the project is complete, ensure the lid is tightly sealed. Arrange for the transfer of the container to your institution's designated CAA. This is typically coordinated through your lab manager or EHS department.

Step 3: Scheduling a Licensed Waste Hauler Your institution's EHS department is responsible for contracting with a licensed and insured hazardous waste disposal company.[4][9] These professionals are trained to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations, including those from the EPA and the Department of Transportation (DOT).

Step 4: Final Treatment and Disposal The most appropriate and common disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).

  • Why Incineration? This method uses extremely high temperatures (typically >1,800°F) to achieve the complete destruction of the organic molecule.[8]

  • Managing Byproducts: Incinerators used for halogenated waste must be equipped with specialized air pollution control systems, such as afterburners and acid gas scrubbers.[13][14] This is critical to neutralize the hydrogen fluoride (HF) gas that is formed during the combustion of fluorinated compounds, preventing its release into the atmosphere.

The following diagram illustrates the decision-making and operational workflow for disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures Start Waste this compound Generated Assess 1. Assess Hazards (SDS Review) Start->Assess PPE 2. Don Correct PPE Assess->PPE Segregate 3. Segregate Waste (Halogenated Organics Only) PPE->Segregate Containerize 4. Select & Fill Compatible Container Segregate->Containerize Label 5. Apply Hazardous Waste Label Containerize->Label Accumulate 6. Store in SAA (Lid Closed) Label->Accumulate EHS 7. Contact EHS for Pickup Accumulate->EHS Vendor 8. Licensed Vendor Transports Waste EHS->Vendor Disposal 9. Final Disposal: High-Temperature Incineration Vendor->Disposal

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

4.1. Spill Response

  • Small Spill (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Wipe the area clean.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Prevent personnel from entering the area until the response team arrives.

4.2. Personnel Exposure Immediate and correct first aid is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[1]

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET Propan-1-ol. Fisher Scientific. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3-(4-Fluorophenyl)propan-1-ol (CAS No. 702-15-8). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and environment. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of deep, procedural understanding and safety.

Hazard Profile: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. This compound is a substituted aromatic alcohol with a defined hazard profile that dictates our safety protocols.

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning" and carries the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications are our primary directives. The potential for skin, eye, and respiratory irritation necessitates a multi-layered PPE strategy focused on creating impermeable barriers at all potential points of contact.

Hazard StatementGHS ClassificationImplication for PPE Selection
H315 Skin Irritation, Category 2Chemical-resistant gloves and a lab coat are mandatory to prevent direct skin contact.[1]
H319 Serious Eye Irritation, Category 2Tightly sealed chemical splash goggles are required at all times.[1] A face shield may be necessary for splash-prone procedures.
H335 STOT - Single Exposure, Category 3All handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize vapor inhalation.[1] Respiratory protection may be required if ventilation is inadequate.
H302 Acute Toxicity (Oral), Category 4While not a direct PPE control, this underscores the importance of stringent hygiene, such as hand washing after handling and prohibiting eating or drinking in the lab.[1]

The Core Ensemble: Your Non-Negotiable PPE

For any procedure involving this compound, the following PPE represents the minimum standard of care. The logic is to establish a primary barrier against the most probable routes of exposure: dermal and ocular.

Hand Protection: A Considered Choice

The directive "wear protective gloves" is insufficient for a scientist. The choice of glove material is a critical decision based on chemical compatibility. This compound possesses three key chemical features that inform our selection: an alcohol group, an aromatic (phenyl) ring, and a halogen (fluoro-) substituent.

Therefore, a robust strategy involves double-gloving . This layered approach provides a redundant barrier and mitigates the risk of single-material failure.

  • Inner Glove: A thin, disposable nitrile glove for dexterity.

  • Outer Glove: A heavier-duty glove. Neoprene is a strong candidate as it offers good resistance to alcohols, organic acids, and alkalis.[3] For extended contact or larger quantities, Viton® or Barrier® (Silver Shield) laminate gloves should be considered, as they offer the broadest protection against aggressive aromatic and chlorinated solvents.[3][6]

Protocol for Glove Selection and Use:

  • Inspect: Always inspect gloves for tears, pinholes, or discoloration before use.[1]

  • Donning: Don the inner nitrile glove, ensuring a snug fit. Don the outer, more resistant glove over the top.

  • During Use: If direct contact occurs, remove gloves immediately using the proper technique (peeling from the cuff outwards without touching the outer surface with bare skin), wash hands, and don a fresh pair.

  • Doffing: Remove the outer glove first, followed by the inner glove, to prevent cross-contamination.

  • Disposal: Dispose of used gloves in the designated solid hazardous waste container.

Eye and Face Protection: Defending Against the Splash Hazard

Given its classification as a serious eye irritant (H319), eye protection is non-negotiable.[1] The risk of an accidental splash, even from a small volume, can have severe consequences.

  • Minimum Requirement: ANSI Z87.1-rated, indirectly vented, chemical splash goggles that provide a complete seal around the eyes.[6] Standard safety glasses with side shields are not sufficient as they do not protect against splashes from all angles.[7]

  • Elevated Risk Procedures: For tasks with a higher splash potential (e.g., transferring quantities >100 mL, heating, or working under pressure), supplement goggles with a full-face shield. The face shield protects the entire face but must always be worn with goggles, as it is a secondary barrier.

Respiratory Protection: A Risk-Based Approach

The potential for respiratory irritation (H335) means that engineering controls are the first and most critical line of defense.[1]

Primary Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8] A fume hood is designed to capture vapors at the source and exhaust them safely away from the user.

Secondary Control (Respirator Use): A respirator should only be necessary when engineering controls are not feasible or are insufficient to maintain exposure below safe levels, such as during a large spill or in an emergency. Since no specific Occupational Exposure Limit (OEL) has been established by bodies like OSHA or ACGIH for this compound, a conservative approach is warranted.[9][10]

A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (black color-coded) is the appropriate choice for this class of compound.[11][12] If the compound is being aerosolized (e.g., via spraying or sonication), a combination OV/P95 (particulate) filter should be used.[2]

The following workflow diagram illustrates the decision-making process for respiratory protection.

PPE_Workflow cluster_0 Risk Assessment & Control start Start: Handling This compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood no_respirator Standard PPE Required (Gloves, Goggles, Lab Coat) No Respirator Needed fume_hood->no_respirator Yes check_vent Is ventilation inadequate or is there a potential for high vapor concentration (e.g., large spill)? fume_hood->check_vent No check_vent->no_respirator No respirator Respirator Required: Air-Purifying Respirator with Organic Vapor (OV) Cartridges check_vent->respirator Yes emergency Emergency Situation (e.g., uncontrolled release) respirator->emergency emergency->respirator No scba Use Supplied-Air Respirator (SCBA) and evacuate area emergency->scba Yes

Caption: PPE Selection Workflow for Respiratory Protection.

Operational Plan: Handling and Disposal

Safe handling extends beyond personal attire to encompass procedural and waste management protocols.

Safe Handling and Operations
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with hazard warnings.

  • Engineering Controls: A certified chemical fume hood is the primary engineering control and must be used for all open-container operations.[8]

  • Spill Kit: Ensure a spill kit equipped with absorbent material suitable for organic solvents is readily accessible.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station before beginning work.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1]

Disposal Plan: Cradle-to-Grave Responsibility

As a fluorinated (halogenated) organic compound, this compound must be disposed of as hazardous waste.[1] It is critical to segregate this waste stream to ensure proper treatment and to prevent dangerous reactions.

Step-by-Step Disposal Protocol:

  • Waste Container Selection: Use a designated, properly labeled, sealable waste container for "Halogenated Organic Liquid Waste".[1][7][13] The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[7][14]

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste.[1][15] This is crucial because disposal methods differ; halogenated waste is typically incinerated under specific conditions to manage the formation of acidic gases like HF.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7][15] Maintain a log of the constituents and their approximate volumes.

  • Storage: Store the sealed waste container in a secondary containment bin within a ventilated area (like a fume hood or designated waste cabinet) away from incompatible materials.[13][14]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[1]

By adhering to these detailed protocols, we uphold our commitment to scientific integrity and laboratory safety, ensuring that our pursuit of knowledge does not come at the cost of our well-being.

References

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Washington. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • OSHA Glove Selection Chart. U.S. Occupational Safety and Health Administration. [Link]

  • How to choose chemical resistant gloves in 4 steps. Vandeputte Safety Experts. (2023-07-11). [Link]

  • Understanding Respirators With Organic Vapor Cartridges. PK Safety. (2024-09-16). [Link]

  • Glove Selection Guide. University of South Alabama. [Link]

  • CHEMICAL HANDLING GLOVE GUIDE. Ansell / Health, Safety and Environment Office. [Link]

  • 3M Respirator Selection Guide. 3M. [Link]

  • Organic solvent waste. Kemicentrum, Lund University. (2025-01-13). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. WellBefore. (2023-12-14). [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Occupational Safety and Health Administration. [Link]

  • Table of exposure limits for chemical and biological substances. WorkSafeBC. (2025-08-20). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)propan-1-OL
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.